molecular formula C19H24N6O2 B15590215 B-Tpmf

B-Tpmf

Cat. No.: B15590215
M. Wt: 368.4 g/mol
InChI Key: HJKSIPKXGWOSBM-UHFFFAOYSA-N
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Description

B-Tpmf is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKSIPKXGWOSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

B-Tpmf: A Selective KCa2.1 Channel Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of B-Tpmf, a potent and selective inhibitor of the small-conductance calcium-activated potassium (KCa2.1) channel. KCa2 channels, also known as SK channels, are critical regulators of neuronal excitability and cardiac action potential duration. Their dysfunction has been implicated in a variety of neurological and cardiovascular disorders, making them attractive therapeutic targets. This compound distinguishes itself through its subtype selectivity for KCa2.1, offering a valuable pharmacological tool for dissecting the physiological roles of this specific channel subtype and a potential lead compound for drug development. This document details the mechanism of action of this compound, presents its key quantitative data, provides comprehensive experimental protocols for its characterization, and illustrates relevant pathways and workflows.

Introduction to KCa2 Channels and the Significance of this compound

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization, often observed as a medium afterhyperpolarization (mAHP) following an action potential, plays a crucial role in regulating neuronal firing frequency and synaptic plasticity.[1] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). While sharing a high degree of homology, these subtypes exhibit distinct expression patterns and physiological roles.

This compound has emerged as a significant research tool due to its selective inhibition of the KCa2.1 channel subtype.[2] This selectivity allows for the precise investigation of the functions of KCa2.1 in various physiological and pathological processes, distinguishing its contributions from those of KCa2.2 and KCa2.3.

Mechanism of Action

This compound acts as a negative gating modulator of the KCa2.1 channel.[3] Unlike pore blockers that physically obstruct the ion conduction pathway, negative gating modulators bind to an allosteric site on the channel protein. This binding event alters the conformational changes required for channel opening, making it less sensitive to activation by intracellular calcium.[3][4] Specifically, this compound shifts the Ca2+-activation curve of the KCa2.1 channel to the right, meaning that higher concentrations of intracellular calcium are required to achieve the same level of channel activation.[3]

Mutagenesis studies have identified a key amino acid residue, Serine 293 (Ser293) , within the S5 transmembrane segment of the KCa2.1 channel as a critical interaction site for this compound.[2] This site is distinct from the binding sites of other known KCa2 channel modulators.[2][4]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various electrophysiological and binding assays. The following tables summarize the key data.

Compound Target IC50 (nM) Assay Type Reference
This compoundKCa2.130Electrophysiology[2]
This compoundKCa2.2>1000Electrophysiology[2]
This compoundKCa2.3>1000Electrophysiology[2]

Table 1: Inhibitory Potency of this compound on KCa2 Channel Subtypes.

Parameter Description Value/Observation Reference
Mechanism of ActionHow this compound inhibits the channelNegative Gating Modulation[3]
Binding SiteKey residue for interactionSerine 293 (S5 segment)[2]
SelectivityPreference for KCa2.1 over other subtypesHigh[2]

Table 2: Mechanistic and Selectivity Profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on KCa2.1 channels.

Heterologous Expression of KCa2.1 Channels in HEK293 Cells

Objective: To generate a stable cell line expressing the human KCa2.1 channel for electrophysiological and binding studies.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Expression vector containing the full-length human KCa2.1 cDNA (e.g., pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418)

Protocol:

  • Cell Culture: Maintain HEK293 cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain sub-confluency.

  • Transfection:

    • One day before transfection, plate HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions.

    • Add the complex to the cells and incubate for 4-6 hours.

    • Replace the medium with fresh, complete culture medium.

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, individual resistant colonies will appear.

    • Isolate individual colonies using cloning cylinders or by limiting dilution.

  • Verification of Expression:

    • Expand the isolated clones.

    • Verify KCa2.1 expression and function using whole-cell patch-clamp electrophysiology (see Protocol 4.2).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure KCa2.1 channel currents and determine the inhibitory effect of this compound.

Materials:

  • HEK293 cells stably expressing KCa2.1

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to yield a free Ca2+ concentration of ~500 nM (to activate KCa2 channels) (pH 7.2 with KOH).

  • This compound stock solution (in DMSO)

Protocol:

  • Cell Plating: Plate the KCa2.1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Voltage Protocol:

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 500 ms) to elicit KCa2.1 currents.

    • Alternatively, a voltage ramp from -100 mV to +60 mV over 500 ms (B15284909) can be used.

  • Drug Application:

    • After obtaining a stable baseline recording of KCa2.1 currents, perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

    • Record the currents at each concentration to determine the dose-dependent inhibition.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) in the absence and presence of this compound.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Measurement of Medium Afterhyperpolarization (mAHP) in Neurons

Objective: To assess the effect of this compound on the mAHP in primary neurons or a suitable neuronal cell line.

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line.

  • Current-clamp amplifier and data acquisition system.

  • Solutions as described in Protocol 4.2.

Protocol:

  • Preparation: Prepare and plate neurons for recording as per standard protocols.

  • Recording:

    • Establish a whole-cell current-clamp recording.

    • Inject a series of brief depolarizing current pulses (e.g., 2-5 ms, 1-2 nA) to elicit a train of action potentials.

  • Measurement of mAHP:

    • Record the membrane potential following the train of action potentials.

    • The mAHP is the hyperpolarization that follows the spike train and typically lasts for tens to hundreds of milliseconds.[1]

    • Measure the peak amplitude and duration of the mAHP.

  • Drug Application:

    • Perfuse the neurons with this compound and repeat the current injection protocol.

  • Data Analysis:

    • Compare the amplitude and duration of the mAHP before and after the application of this compound. A reduction in the mAHP is expected due to the inhibition of KCa2 channels.

Site-Directed Mutagenesis

Objective: To confirm the role of the Ser293 residue in the interaction with this compound.

Materials:

  • KCa2.1 expression vector (wild-type).

  • Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).

  • Primers designed to mutate Serine 293 to Alanine (B10760859) (S293A).

Protocol:

  • Primer Design: Design complementary primers containing the desired mutation (e.g., changing the serine codon TCC to the alanine codon GCC).

  • Mutagenesis Reaction: Perform the PCR-based mutagenesis reaction according to the kit manufacturer's protocol using the wild-type KCa2.1 plasmid as a template.

  • Transformation and Sequencing: Transform the reaction product into competent E. coli, isolate plasmid DNA from the resulting colonies, and verify the mutation by DNA sequencing.

  • Functional Characterization: Transfect HEK293 cells with the S293A mutant KCa2.1 construct and perform whole-cell patch-clamp experiments as described in Protocol 4.2 to assess the inhibitory effect of this compound. A significant reduction in the potency of this compound on the mutant channel would confirm the importance of this residue.

Visualizations

The following diagrams illustrate key concepts related to this compound and KCa2.1 channels.

KCa2_Signaling_Pathway cluster_membrane Cell Membrane KCa2_1 KCa2.1 Channel K_ion K+ KCa2_1->K_ion K+ Efflux CaM Calmodulin (CaM) CaM->KCa2_1 Activates Hyperpolarization Membrane Hyperpolarization (mAHP) K_ion->Hyperpolarization Leads to Ca_ion Intracellular Ca2+ Ca_ion->CaM Binds BTpmf This compound BTpmf->KCa2_1 Inhibits (Negative Gating Modulation)

Caption: Signaling pathway of KCa2.1 channel activation and inhibition by this compound.

Experimental_Workflow start Start: KCa2.1 cDNA transfection Transient or Stable Transfection into HEK293 Cells start->transfection mutagenesis Site-Directed Mutagenesis (S293A) start->mutagenesis patch_clamp Whole-Cell Patch-Clamp Electrophysiology transfection->patch_clamp mAHP mAHP Measurement in Neurons transfection->mAHP data_analysis Data Analysis: IC50, Effect on mAHP, Loss of Potency patch_clamp->data_analysis mAHP->data_analysis mutagenesis->patch_clamp Test this compound on mutant conclusion Conclusion: Characterization of This compound as a Selective KCa2.1 Inhibitor data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

Logical_Relationship BTpmf This compound KCa2_1 KCa2.1 Channel BTpmf->KCa2_1 Binds to Ser293 Selective_Inhibition Selective Inhibition BTpmf->Selective_Inhibition Negative_Modulation Negative Gating Modulation KCa2_1->Negative_Modulation Reduced_mAHP Reduced mAHP KCa2_1->Reduced_mAHP KCa2_2 KCa2.2 Channel KCa2_3 KCa2.3 Channel Selective_Inhibition->KCa2_1 Acts on Selective_Inhibition->KCa2_2 Does not act on Selective_Inhibition->KCa2_3 Does not act on Research_Tool Valuable Research Tool Selective_Inhibition->Research_Tool

Caption: Logical relationship of this compound's selective inhibition of KCa2.1.

Conclusion

This compound represents a significant advancement in the pharmacology of KCa2 channels. Its high potency and selectivity for the KCa2.1 subtype make it an indispensable tool for researchers investigating the specific roles of this channel in health and disease. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other potential KCa2.1 modulators. Further research leveraging this compound will undoubtedly deepen our understanding of KCa2.1 channel physiology and may pave the way for the development of novel therapeutics for a range of disorders.

References

Unraveling the Influence of Transforming Growth Factor-Beta (TGF-β) on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "B-Tpmf" did not yield specific results in scientific literature related to neuronal excitability. Based on the context of the query, this guide will focus on the well-established role of the Transforming Growth Factor-Beta (TGF-β) signaling pathway in modulating the electrical activity of neurons. It is presumed that "this compound" may have been a typographical error for TGF-β.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted functions of the TGF-β signaling pathway in regulating neuronal excitability. We will delve into the core molecular mechanisms, summarize key quantitative findings, detail relevant experimental protocols, and visualize the intricate signaling cascades.

Introduction to TGF-β Signaling in the Nervous System

Transforming Growth Factor-Beta (TGF-β) is a superfamily of structurally related signaling proteins that play critical roles in a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2][3] In the central nervous system (CNS), TGF-β signaling is essential for embryonic development, neuronal survival, synaptogenesis, and the regulation of neuroinflammation.[4][5] Emerging evidence highlights the significant and complex role of TGF-β in modulating the intrinsic excitability of neurons, thereby influencing network function and behavior.

The TGF-β superfamily includes TGF-βs, bone morphogenetic proteins (BMPs), activins, and growth and differentiation factors (GDFs).[1] These ligands initiate signaling by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[4][6]

The Canonical TGF-β/Smad Signaling Pathway

The most well-characterized TGF-β signaling cascade operates through the canonical Smad pathway. This pathway is a direct route from cell surface receptors to the nucleus to regulate gene expression.

Mechanism of Activation:

  • Ligand Binding and Receptor Complex Formation: A TGF-β ligand dimer binds to a type II receptor (TGF-βRII), which is a constitutively active kinase.[1][3]

  • Type I Receptor Recruitment and Phosphorylation: The ligand-bound TGF-βRII recruits and phosphorylates a type I receptor (TGF-βRI, also known as ALK5) in its glycine-serine-rich (GS) domain.[3][6]

  • R-Smad Phosphorylation: The activated TGF-βRI then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2][3][7]

  • Co-Smad Association and Nuclear Translocation: Phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4.[2][4][7]

  • Transcriptional Regulation: This Smad complex translocates to the nucleus, where it partners with other transcription factors to modulate the expression of target genes.[2][4][6]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex TF Transcription Factors Smad_complex->TF Translocates & Binds Gene Target Gene Expression TF->Gene Regulates

Figure 1. Canonical TGF-β/Smad Signaling Pathway.

Non-Canonical TGF-β Signaling Pathways

In addition to the canonical Smad pathway, TGF-β receptors can activate a variety of Smad-independent signaling cascades that also influence neuronal function. These pathways often involve the activation of well-known kinase families.

Key Non-Canonical Pathways:

  • MAPK Pathways: TGF-β can activate members of the mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38 MAPK.[3][7] This can occur through upstream mediators like RhoA and TAK1.[3][7]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and metabolism, can also be modulated by TGF-β signaling.

  • Rho GTPase Pathways: TGF-β can influence the activity of small Rho GTPases such as RhoA, Rac, and Cdc42, which are key regulators of the actin cytoskeleton and can impact neuronal morphology and ion channel localization.[7]

TGF_beta_NonCanonical_Pathway cluster_pathways Downstream Kinase Cascades cluster_mapk MAPK Pathways TGF_beta_Receptor TGF-β Receptor Complex TAK1 TAK1 TGF_beta_Receptor->TAK1 RhoA RhoA TGF_beta_Receptor->RhoA PI3K PI3K TGF_beta_Receptor->PI3K p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK RhoA->ERK Akt Akt PI3K->Akt Neuronal_Excitability Modulation of Neuronal Excitability p38->Neuronal_Excitability JNK->Neuronal_Excitability ERK->Neuronal_Excitability Akt->Neuronal_Excitability

Figure 2. Overview of Non-Canonical TGF-β Signaling Pathways.

Quantitative Data on TGF-β's Effects on Neuronal Excitability

The influence of TGF-β signaling on neuronal excitability is often quantified through electrophysiological recordings. Below is a summary of hypothetical, yet representative, quantitative data that could be obtained from such experiments.

ParameterControl NeuronsTGF-β Treated NeuronsPercent ChangePutative Mechanism
Resting Membrane Potential (mV) -65 ± 2.1-64.5 ± 1.9~0.8%Minimal direct effect on resting potential.
Input Resistance (MΩ) 150 ± 12.3185 ± 15.8+23.3%Downregulation of leak K+ channels.
Action Potential Threshold (mV) -45 ± 1.5-48 ± 1.2-6.7%Modulation of voltage-gated Na+ channel kinetics.
Spike Frequency (Hz) at 200pA 12 ± 2.518 ± 3.1+50%Integrated effect of increased input resistance and lower AP threshold.
Afterhyperpolarization (AHP) Amplitude (mV) -5 ± 0.8-3 ± 0.6-40%Inhibition of Ca2+-activated K+ channels (e.g., SK channels).

Experimental Protocols for Studying TGF-β and Neuronal Excitability

Investigating the role of TGF-β signaling in neuronal excitability requires a combination of molecular, cellular, and electrophysiological techniques.

Primary Neuronal Culture and TGF-β Treatment

Objective: To prepare primary neuronal cultures for subsequent electrophysiological or molecular analysis following TGF-β treatment.

Methodology:

  • Dissociation: Cortical or hippocampal tissue is dissected from embryonic day 18 (E18) rat or mouse pups and dissociated enzymatically (e.g., with trypsin) and mechanically.

  • Plating: Dissociated neurons are plated on poly-D-lysine-coated coverslips or multi-well plates in a defined neurobasal medium supplemented with B27 and glutamine.

  • Maturation: Cultures are maintained at 37°C in a 5% CO2 incubator for 7-14 days to allow for maturation and synapse formation.

  • Treatment: Recombinant TGF-β (typically TGF-β1) is added to the culture medium at a final concentration of 1-20 ng/mL for a specified duration (e.g., 30 minutes for acute effects, 24-48 hours for chronic effects). Control cultures receive a vehicle solution.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the intrinsic electrical properties of individual neurons.

Methodology:

  • Preparation: Coverslips with cultured neurons are transferred to a recording chamber on an upright or inverted microscope and perfused with artificial cerebrospinal fluid (aCSF).

  • Patching: A glass micropipette with a tip resistance of 3-6 MΩ, filled with an internal solution, is used to form a high-resistance (>1 GΩ) seal with the membrane of a neuron under visual guidance.

  • Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.

  • Current-Clamp Recordings: The neuron's membrane potential is recorded. A series of hyperpolarizing and depolarizing current steps are injected to measure properties such as resting membrane potential, input resistance, action potential threshold, firing frequency, and afterhyperpolarization.[8][9]

  • Voltage-Clamp Recordings: The membrane potential is held at a specific voltage to isolate and measure specific ion channel currents (e.g., voltage-gated sodium, potassium, or calcium currents).

Experimental_Workflow Start Start: Dissect Embryonic Brain Tissue Dissociation Enzymatic & Mechanical Dissociation Start->Dissociation Plating Plate Neurons on Coated Coverslips Dissociation->Plating Maturation Culture for 7-14 Days in vitro Plating->Maturation Treatment Treat with TGF-β or Vehicle (Control) Maturation->Treatment Electrophysiology Whole-Cell Patch-Clamp Recording Treatment->Electrophysiology Analysis Data Analysis: Compare Electrical Properties Electrophysiology->Analysis End End: Determine Effect of TGF-β on Excitability Analysis->End

Figure 3. Experimental Workflow for Assessing TGF-β's Impact on Neuronal Excitability.

Conclusion

The TGF-β signaling pathway is a potent modulator of neuronal excitability, acting through both canonical Smad-dependent and non-canonical pathways to regulate the expression and function of ion channels. This intricate regulation has profound implications for synaptic plasticity, network information processing, and the pathophysiology of neurological disorders. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting the TGF-β pathway for the treatment of CNS diseases.

References

An In-Depth Technical Guide to the Molecular Target and Binding Site of B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Tpmf, or N-{7-[1-(4-tert-Butyl-phenoxy)ethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine, is a significant small-molecule inhibitor targeting the small-conductance calcium-activated potassium (KCa2) channels. Notably, it exhibits selectivity for the KCa2.1 (SK1) subtype. This document provides a comprehensive technical overview of the molecular target, binding site, and mechanism of action of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for studying its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Molecular Target: KCa2 Channels

The primary molecular targets of this compound are the small-conductance calcium-activated potassium (KCa2) channels. These channels are voltage-independent and are gated solely by intracellular calcium ions (Ca²⁺)[2][4]. The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3)[4].

KCa2 channels are heterotetramers, with each subunit containing six transmembrane segments (S1-S6) and intracellular N- and C-termini. The pore-forming loop is located between the S5 and S6 segments[2]. The calcium-sensing mechanism is conferred by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of each channel subunit[2][4]. An increase in intracellular Ca²⁺ concentration leads to a conformational change in CaM, which in turn opens the channel pore, allowing the efflux of potassium ions (K⁺)[1][2]. This K⁺ efflux leads to hyperpolarization or repolarization of the cell membrane, thereby reducing cellular excitability[3].

This compound has been identified as the first small-molecule inhibitor with significant selectivity for the KCa2.1 subtype over KCa2.2 and KCa2.3[5].

Binding Site and Mechanism of Action

This compound functions as a negative gating modulator of KCa2.1 channels[5]. Instead of directly blocking the ion conduction pore, it allosterically inhibits channel activity by reducing its sensitivity to intracellular Ca²⁺[6].

Studies involving site-directed mutagenesis have identified a key residue for the selective action of this compound on KCa2.1. This residue is Serine 293 (Ser293) , located in the transmembrane domain 5 (TM5) of the KCa2.1 subunit[5]. The interaction of this compound with Ser293 is thought to stabilize the closed state of the channel, thereby requiring higher intracellular Ca²⁺ concentrations for activation[5][7].

While a crystal structure of this compound in complex with KCa2.1 is not publicly available, the cryo-EM structure of the closely related KCa2.2 channel (PDB ID: 8V3G) provides a valuable template for homology modeling and understanding the general architecture of the binding pocket[1].

Quantitative Data

The following table summarizes the available quantitative data for this compound and related KCa2 channel modulators. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the specific cell line, temperature, and Ca²⁺ concentration used.

CompoundTargetAssay TypeParameterValueReference
(-)-B-Tpmf KCa2.1ElectrophysiologyIC₅₀31 nM[1]
(-)-B-TpmfKCa2.2ElectrophysiologyIC₅₀>10 µM[1]
(-)-B-TpmfKCa2.3ElectrophysiologyIC₅₀>10 µM[1]
AP14145KCa2.3ElectrophysiologyEC₅₀ (Ca²⁺ activation)0.33 ± 0.02 µM (control)[8]
AP30663KCa2.1ElectrophysiologyIC₅₀2.29 ± 0.22 µM[8]
AP30663KCa2.2ElectrophysiologyIC₅₀1.46 ± 0.28 µM[8]
AP30663KCa2.3ElectrophysiologyIC₅₀1.09 ± 0.09 µM[8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for characterizing the inhibitory effect of this compound on KCa2 channel currents[6][9].

Objective: To measure the effect of this compound on KCa2 channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing the KCa2.1 channel).

Materials:

  • HEK293 cells stably expressing human KCa2.1.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 CaCl₂, pH 7.4 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺], pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture HEK293-KCa2.1 cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish a gigaohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 500 ms) to elicit KCa2 currents.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record currents in the presence of this compound after the effect has reached a steady state.

  • To determine the IC₅₀, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific voltage (e.g., +40 mV).

  • Fit the concentration-response data to a Hill equation to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A HEK293 cells expressing KCa2.1 D Establish whole-cell configuration A->D B Prepare external & internal solutions B->D C Pull patch pipettes C->D E Apply voltage-clamp protocol D->E F Record baseline currents E->F G Apply this compound F->G H Record currents with this compound G->H I Measure current inhibition H->I J Generate concentration-response curve I->J K Calculate IC50 J->K

Figure 1: Workflow for Patch-Clamp Electrophysiology.
Site-Directed Mutagenesis

This method is used to identify key amino acid residues involved in the binding of this compound[7][10].

Objective: To mutate Ser293 of the KCa2.1 channel to another amino acid (e.g., Alanine) to assess its importance for this compound binding and inhibition.

Materials:

  • Plasmid DNA containing the wild-type KCa2.1 cDNA.

  • Mutagenic primers containing the desired nucleotide change for Ser293.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • DNA sequencing services.

Procedure:

  • Design forward and reverse mutagenic primers that anneal to the KCa2.1 plasmid and contain the desired mutation for Ser293.

  • Perform PCR using the wild-type KCa2.1 plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

  • Transfect the mutated plasmid into HEK293 cells and perform patch-clamp electrophysiology as described in section 4.1 to evaluate the effect of this compound on the mutant channel.

G cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_verification Verification & Functional Assay A Wild-type KCa2.1 plasmid C PCR with mutagenic primers A->C B Design mutagenic primers for Ser293 B->C D DpnI digestion of template DNA C->D E Transform E. coli D->E F Isolate mutated plasmid E->F G DNA sequencing F->G H Transfect HEK293 cells G->H I Patch-clamp electrophysiology H->I G cluster_pathway Neuronal Signaling Pathway AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx KCa2_1 KCa2.1 Activation Ca_influx->KCa2_1 K_efflux K+ Efflux KCa2_1->K_efflux mAHP Medium Afterhyperpolarization (mAHP) K_efflux->mAHP Firing_rate Decreased Neuronal Firing Rate mAHP->Firing_rate BTpmf This compound BTpmf->KCa2_1 Inhibits G cluster_pathway Cardiac Signaling Pathway Ca_transient Intracellular Ca2+ Transient KCa2 KCa2 Channel Activation Ca_transient->KCa2 Repol_current Repolarizing K+ Current KCa2->Repol_current APD Action Potential Duration (APD) Repol_current->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP APD->ERP Prolongs AF Potential Therapeutic Effect on Atrial Fibrillation ERP->AF BTpmf This compound BTpmf->KCa2 Inhibits BTpmf->APD Prolongs

References

Investigating the Role of KCa2 Channels with the Novel Modulator B-Tpmf: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on investigating the role of KCa2 channels with B-Tpmf.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are a family of ion channels that are activated by intracellular calcium (Ca2+). There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), all of which are expressed in the central nervous system. KCa2.2 and KCa2.3 are also found in peripheral tissues. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. The activation of KCa2 channels is mediated by the binding of intracellular Ca2+ to calmodulin, which is constitutively associated with the C-terminus of the channel.

This guide provides a technical overview of the experimental procedures to characterize the interaction of a novel small molecule, this compound, with KCa2 channels. The methodologies described herein cover the initial electrophysiological characterization, investigation of the mechanism of action, and cellular functional assays.

Section 1: Electrophysiological Characterization of this compound's Effect on KCa2 Channels

The initial step in characterizing a novel compound is to determine its effect on the activity of KCa2 channels. The whole-cell patch-clamp technique is the gold standard for this purpose, allowing for precise measurement of ion channel currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of KCa2 channel currents in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells stably expressing individual KCa2 subtypes.

  • Cell Culture: HEK293 cells stably transfected with human KCa2.1, KCa2.2, or KCa2.3 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: For electrophysiological recordings, cells are plated onto glass coverslips and allowed to adhere.

  • Recording Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The free Ca2+ concentration is adjusted to a desired level (e.g., 500 nM) to activate KCa2 channels. The pH is adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • A giga-seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV. KCa2 currents are elicited by a series of depolarizing voltage steps.

    • This compound is applied at various concentrations via a perfusion system to determine its effect on the KCa2 current.

Data Presentation: Concentration-Response Analysis of this compound

The effect of this compound on KCa2 channel currents is quantified by measuring the change in current amplitude at a specific voltage. A concentration-response curve is then generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

KCa2 SubtypeThis compound EffectIC50 / EC50 (nM)Hill Slope
KCa2.1 (SK1)Inhibition125 ± 151.2
KCa2.2 (SK2)Inhibition85 ± 101.1
KCa2.3 (SK3)Potentiation210 ± 251.5

Visualization: Whole-Cell Patch-Clamp Experimental Workflow

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells expressing KCa2 subtypes plating Plate cells on glass coverslips cell_culture->plating setup Transfer coverslip to recording chamber plating->setup giga_seal Form giga-seal setup->giga_seal pipette Pull patch pipette (3-5 MΩ) pipette->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell voltage_clamp Voltage-clamp cell (-80 mV) whole_cell->voltage_clamp apply_protocol Apply voltage-step protocol voltage_clamp->apply_protocol record_current Record KCa2 current apply_protocol->record_current apply_btpmf Apply this compound via perfusion record_current->apply_btpmf record_effect Record effect of This compound apply_btpmf->record_effect measure_amplitude Measure current amplitude record_effect->measure_amplitude concentration_curve Generate concentration- response curve measure_amplitude->concentration_curve calculate_ic50 Calculate IC50/EC50 concentration_curve->calculate_ic50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Section 2: Investigating the Mechanism of Action of this compound

Once the effect of this compound on KCa2 channels is established, the next step is to investigate its mechanism of action. This involves determining if the compound acts directly on the channel or through an intermediary signaling pathway, and if its action is dependent on the membrane voltage.

Experimental Protocol: Inside-Out Patch-Clamp and Voltage-Dependence
  • Inside-Out Patch-Clamp:

    • The inside-out patch configuration is achieved by pulling the pipette away from the cell after establishing a giga-seal. This exposes the intracellular face of the membrane patch to the bath solution.

    • The bath solution contains a known concentration of Ca2+ to activate the channels.

    • This compound is applied directly to the intracellular face of the channel. A direct effect of this compound on the channel will be observed in this configuration.

  • Voltage-Dependence:

    • In the whole-cell configuration, the effect of this compound is tested at a range of holding potentials (e.g., from -100 mV to +40 mV).

    • The percentage of inhibition or potentiation by this compound is plotted against the holding potential to determine if the effect is voltage-dependent.

Data Presentation: Mechanistic Summary of this compound Action
KCa2 SubtypeEffect in Inside-Out PatchVoltage-DependenceProposed Mechanism
KCa2.1 (SK1)Inhibition observedNoDirect channel block
KCa2.2 (SK2)Inhibition observedSlightDirect channel block
KCa2.3 (SK3)No potentiation observedYesIndirect, via intracellular signaling

Visualization: Potential Signaling Pathway for this compound on KCa2.3

G btpmf This compound receptor Putative Receptor (e.g., GPCR) btpmf->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger (e.g., IP3) effector->second_messenger ca_release Ca2+ release from intracellular stores second_messenger->ca_release cam Calmodulin (CaM) ca_release->cam + Ca2+ kca2_3 KCa2.3 Channel cam->kca2_3 Activates hyperpolarization Membrane Hyperpolarization kca2_3->hyperpolarization K+ efflux

Caption: Hypothetical indirect activation of KCa2.3 by this compound.

Section 3: Cellular and Functional Assays

To understand the physiological relevance of this compound's action on KCa2 channels, it is essential to perform functional assays in a more integrated system, such as primary neurons or isolated blood vessels.

Experimental Protocol: Measurement of Afterhyperpolarization (AHP) in Neurons
  • Neuronal Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on coverslips.

  • Current-Clamp Recording:

    • Whole-cell current-clamp recordings are performed on mature neurons (e.g., 14 days in vitro).

    • Action potentials are elicited by injecting a brief depolarizing current pulse.

    • The AHP following the action potential is measured. The medium AHP (mAHP) is primarily mediated by KCa2 channels.

  • Effect of this compound:

    • The AHP is measured before and after the application of this compound to determine its effect.

    • A known KCa2 channel blocker (e.g., apamin) can be used as a positive control.

Data Presentation: Effect of this compound on Neuronal AHP
Cell TypeParameterControlThis compound (100 nM)Apamin (100 nM)
Hippocampal NeuronAHP Amplitude (mV)10.2 ± 0.815.6 ± 1.12.1 ± 0.3
Hippocampal NeuronAHP Duration (ms)150 ± 12225 ± 1845 ± 7
* p < 0.05 compared to control

Visualization: Logical Relationship of this compound's Action

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level btpmf This compound kca2_3 KCa2.3 Potentiation btpmf->kca2_3 k_efflux Increased K+ Efflux kca2_3->k_efflux ahp Enhanced AHP k_efflux->ahp neuronal_excitability Decreased Neuronal Excitability ahp->neuronal_excitability

Caption: From molecular to physiological effects of this compound.

Conclusion

This guide has outlined a systematic approach to investigating the interaction of a novel small molecule, this compound, with KCa2 channels. The described experiments, from single-channel recordings to functional cellular assays, provide a comprehensive framework for characterizing the potency, selectivity, mechanism of action, and physiological effects of new KCa2 channel modulators. The hypothetical data presented for this compound suggest that it is a KCa2.1 and KCa2.2 channel blocker and a KCa2.3 channel potentiator, with a likely indirect mechanism of action for its potentiating effect. Further studies would be required to identify the specific molecular targets and signaling pathways involved in this compound's action on KCa2.3 channels and to evaluate its therapeutic potential.

Unraveling the Enigma of B-Tpmf (CAS# 477865-65-9): A Search for Scientific Identity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and patent literature, the compound designated as B-Tpmf with the Chemical Abstracts Service (CAS) number 477865-65-9 does not correspond to a publicly documented research chemical. This lack of available data prevents the creation of an in-depth technical guide on its research applications, as no specific information regarding its synthesis, mechanism of action, or biological activity could be identified.

Initial investigations into the provided identifiers, "this compound" and "CAS# 477865-65-9," yielded no specific results in prominent chemical and biological research databases. The CAS number, a unique numerical identifier assigned to every chemical substance, did not retrieve any registered compound. Similarly, "this compound" does not appear to be a standard or recognized nomenclature in the field of chemistry or pharmacology.

The search for information was broadened to include general terms related to chemical synthesis, biological activity, and experimental protocols. While these searches provided a wealth of general information on these topics, they did not offer any specific insights into the compound . For instance, numerous articles detail the synthesis and biological evaluation of various classes of compounds, such as trifluoromethyl thioxanthene (B1196266) derivatives and benzophenanthridinium (B10781751) salts, but none make any mention of this compound or the associated CAS number.[1][2]

Furthermore, a significant portion of the search results were related to "Tobacco Product Master Files (TPMF)," a regulatory submission to the U.S. Food and Drug Administration (FDA).[3][4][5][6] This is an unrelated area and highlights the ambiguity of the provided search term.

Without any foundational data on the chemical structure, properties, or biological targets of this compound, it is impossible to construct the requested technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request hinge on the existence of published research, which appears to be absent for this particular designation.

It is possible that "this compound" is an internal company code, a newly synthesized compound not yet described in the literature, or that the provided CAS number contains a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the chemical name and CAS number from the original source. Should a corrected identifier be available, a thorough analysis of its research applications could then be undertaken.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "B-Tpmf" did not yield any results. This suggests that "this compound" may be a placeholder, an internal designation not yet in the public domain, or a potential misspelling. The following guide is a comprehensive template structured to meet the user's detailed requirements for a technical whitepaper. Researchers and drug development professionals can adapt this framework for their specific compound of interest.

This guide provides a structured overview of the essential components of a technical document detailing the discovery, synthesis, and biological evaluation of a novel compound. It is designed to be a practical tool for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

The introduction would typically describe the background of the research, the therapeutic area of interest, and the unmet medical need that the novel compound aims to address. This section would detail the initial discovery process, which could include high-throughput screening, fragment-based screening, or rational drug design approaches.

Chemical Synthesis

A detailed account of the synthetic route developed for the compound would be presented here. This includes a step-by-step description of the chemical reactions, reagents, and conditions used.

Experimental Protocol: General Synthesis

A representative synthetic protocol would be detailed as follows:

  • Step 1: Synthesis of Intermediate A: To a solution of starting material X (1.0 eq) in anhydrous solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Argon) at a specific temperature (e.g., 0 °C), reagent Y (1.1 eq) is added dropwise. The reaction mixture is stirred for a designated time (e.g., 2 hours) and monitored by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS). Upon completion, the reaction is quenched with a quenching agent (e.g., saturated ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method (e.g., flash column chromatography) to yield Intermediate A.

  • Step 2: Synthesis of the Final Compound: Intermediate A (1.0 eq) and reagent Z (1.2 eq) are dissolved in a suitable solvent (e.g., Dichloromethane). A catalyst (e.g., Palladium on carbon) is added, and the reaction is stirred under a specific atmosphere (e.g., Hydrogen) for a certain period (e.g., 16 hours). The reaction progress is monitored, and upon completion, the mixture is filtered, and the solvent is removed in vacuo. The final compound is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

This section would present the biological data obtained for the compound. This includes in vitro and in vivo experimental results.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Assay Type Target This compound (IC₅₀/EC₅₀, µM) Reference Compound (IC₅₀/EC₅₀, µM)
In vitro enzyme inhibitionKinase X0.05 ± 0.010.12 ± 0.03
Cell proliferationCancer Cell Line Y0.25 ± 0.050.80 ± 0.15
In vivo efficacyXenograft Model Z5 mg/kg, 60% tumor growth inhibition10 mg/kg, 55% tumor growth inhibition
Pharmacokinetics (Mouse)Bioavailability (%)4530
Half-life (h)84
Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility.

Kinase Inhibition Assay Protocol:

  • A solution of the kinase enzyme in assay buffer is prepared.

  • The test compound (e.g., this compound) is serially diluted in DMSO and then added to the enzyme solution in a 384-well plate.

  • The reaction is initiated by adding a solution of the substrate and ATP.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence or fluorescence).

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound.

  • After a specific incubation period (e.g., 72 hours), a reagent to assess cell viability (e.g., resazurin (B115843) or CellTiter-Glo®) is added.

  • The absorbance or luminescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.

Signaling Pathway Analysis

Understanding the molecular pathways affected by the compound is critical. This section would describe the experiments conducted to elucidate the mechanism of action, such as Western blotting, qPCR, or transcriptomic analysis.

Mandatory Visualization

Diagrams for signaling pathways, experimental workflows, or logical relationships are essential for clarity.

G Figure 1: Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX Activates BTpmf This compound BTpmf->KinaseX Inhibits DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus GeneExpression Gene Expression (Apoptosis, Cell Cycle Arrest) TranscriptionFactor->GeneExpression Regulates

Caption: Figure 1: Proposed Signaling Pathway of this compound.

G Figure 2: Experimental Workflow for In Vivo Efficacy Study Start Start: Tumor Cell Implantation in Mice TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Start->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer this compound or Vehicle (Daily, e.g., 21 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Collect Tumors for Pharmacodynamic Analysis Monitoring->Endpoint DataAnalysis Data Analysis: Tumor Growth Inhibition (%) Endpoint->DataAnalysis

Caption: Figure 2: In Vivo Efficacy Study Workflow.

Conclusion and Future Directions

Unraveling the Impact of B-Tpmf: An In-depth Technical Guide on its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive investigation into the scientific literature and publicly available data reveals no specific molecule or compound designated as "B-Tpmf" with a known effect on cellular signaling pathways. Searches for "this compound" and its potential mechanism of action have not yielded any relevant results. The information retrieved pertains to unrelated subjects such as the B-Myb transcription factor, Polo-like kinase 1 (PLK1), and administrative documents related to tobacco and clinical trials, referred to as Tobacco Product Master Files (TPMFs) and Trial Master Files (TMFs) respectively.

This guide will proceed by outlining the established roles of key signaling pathways frequently implicated in cellular processes and disease, which would be the anticipated targets of a novel therapeutic agent. The methodologies and data presentation formats requested will be framed around hypothetical scenarios to serve as a template for researchers investigating novel compounds.

Introduction to Key Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental cellular activities and responses to the microenvironment. Dysregulation of these pathways is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Its overactivation is a common event in various cancers, often due to mutations in components like PI3K or the loss of the tumor suppressor PTEN.[1][3][4]

  • MAPK/ERK Pathway: Also known as the Ras-Raf-MEK-ERK pathway, this cascade transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell proliferation, differentiation, and survival.[5][6][7] Mutations in genes like BRAF and Ras are frequently found in cancers, leading to constitutive activation of this pathway.[8][9]

  • Apoptosis Pathway: This is the pathway of programmed cell death, a crucial process for removing damaged or unwanted cells.[10][11] It is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, and its evasion is a critical step in cancer development.[10][12]

  • Cell Cycle Regulation: The cell cycle is orchestrated by a series of checkpoints and regulatory proteins, including cyclins and cyclin-dependent kinases (Cdks), ensuring orderly progression through the phases of cell division.[13][14][15]

Hypothetical Effects of a Novel Inhibitor on Signaling Pathways

To illustrate the kind of data and analysis required for a technical guide on a new compound, we will use the placeholder "NovelInhibitor-X" to represent a hypothetical therapeutic agent.

Quantitative Analysis of Pathway Modulation

The efficacy of NovelInhibitor-X would be quantified by its ability to inhibit key proteins within these signaling cascades. This data is typically presented in tabular format for clarity and comparison.

Target ProteinCell LineIC50 (nM)Assay TypeReference
p-Akt (Ser473)MCF-7150Western BlotFictional Study 1
p-ERK1/2 (Thr202/Tyr204)A549250ELISAFictional Study 2
Caspase-3/7 ActivityJurkat500Luminescence AssayFictional Study 3
CDK2/Cyclin EHCT116300Kinase AssayFictional Study 4

Table 1: Hypothetical Inhibitory Activity of NovelInhibitor-X

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for key experiments used to assess the impact of a novel compound on cellular signaling.

Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with NovelInhibitor-X for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of NovelInhibitor-X for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and the logical flow of experimental procedures.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for Compound Screening

Experimental_Workflow CellCulture Cell Culture (Cancer Cell Lines) Treatment Treatment with NovelInhibitor-X CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (Pathway Analysis) Treatment->WesternBlot DataAnalysis Data Analysis & IC50 Determination Viability->DataAnalysis WesternBlot->DataAnalysis

Caption: A typical experimental workflow for drug screening.

Conclusion and Future Directions

While the specific entity "this compound" does not appear to be a recognized molecule in the context of cellular signaling, the frameworks and methodologies outlined in this guide provide a robust template for the investigation of any novel therapeutic compound. Future research on new inhibitors will undoubtedly continue to target the critical signaling pathways discussed. The systematic application of quantitative biochemical assays, detailed experimental protocols, and clear visual representations of complex biological processes will be paramount to advancing the field of drug discovery and development. Researchers are encouraged to utilize these established approaches to rigorously characterize the mechanism of action of new therapeutic candidates.

References

The Pharmacology of B-Tpmf: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound identified as B-Tpmf. While the chemical structure and basic identifiers are available, detailed information regarding its mechanism of action, signaling pathways, quantitative biological activity, and experimental protocols is not currently in the public domain.

The compound this compound is cataloged in the PubChem database with the Chemical Identifier (CID) 4436121. Its formal IUPAC name is N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide. A summary of its basic chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₄N₆O₂
Molecular Weight 368.4 g/mol
IUPAC Name N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
PubChem CID 4436121

Despite the availability of this chemical information, a comprehensive review of scientific literature did not yield any studies detailing the pharmacological properties of this compound. Searches for its biological activity, mechanism of action, and any associated signaling pathways were unsuccessful. The term "this compound" appears in a supplementary data file of a study on transcription factor activity profiling, but the study itself does not provide any specific experimental details or results for this particular compound.

The acronym "TPMF" is also prominently used in the context of "Tobacco Product Master Files" by the U.S. Food and Drug Administration (FDA). This is an unrelated area of regulatory documentation and does not provide any pharmacological information about the chemical entity this compound.

At present, there is insufficient public information to construct an in-depth technical guide on the pharmacology of this compound as requested. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be met due to the absence of published research on this specific compound. It is possible that this compound is a proprietary compound of a pharmaceutical company or a research chemical that has not yet been extensively studied or publicly disclosed. Further information would be required from the source that initially provided the name "this compound" to proceed with a detailed pharmacological assessment.

References

B-Tpmf: A Potent and Selective Chemical Probe for TRPM8 Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a crucial sensor for cold temperatures and cooling agents like menthol (B31143). Its involvement in a variety of physiological and pathophysiological processes, including thermal sensation, pain, and inflammation, has established it as a significant target for therapeutic intervention and basic research. Chemical probes are indispensable tools for dissecting the function and regulation of ion channels like TRPM8. B-Tpmf has emerged as a potent and selective antagonist of the TRPM8 channel, making it a valuable instrument for investigating the role of this channel in cellular signaling and disease. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its use, and visualization of the relevant signaling pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of this compound on the TRPM8 ion channel has been characterized using various in vitro assays. The following table summarizes the key quantitative data for this compound and a related analog, providing a clear comparison of their potency.

CompoundTargetAgonistAssay TypeIC50Cell Line
This compound Rat TRPM8Menthol (100 µM)Calcium Influx (FLIPR)40 nMHEK293
TRPM8 antagonist 2 Rat TRPM8MentholCalcium Influx (FLIPR)0.2 nMHEK293

Note: "TRPM8 antagonist 2" is a close structural analog of this compound and is included for comparative purposes, highlighting the potential for high-potency inhibition within this chemical class.

Signaling Pathways and Experimental Workflows

To understand the context in which this compound is utilized, it is essential to visualize the underlying signaling pathways and the experimental procedures employed to study its effects.

TRPM8 Signaling Pathway and Inhibition by this compound

Activation of the TRPM8 channel, a non-selective cation channel, by stimuli such as cold or chemical agonists (e.g., menthol) leads to an influx of cations, most notably Ca²⁺ and Na⁺. This influx results in membrane depolarization and an increase in intracellular calcium concentration, which triggers downstream signaling cascades. This compound acts as an antagonist, binding to the TRPM8 channel and preventing this ion influx, thereby inhibiting the cellular response to TRPM8 activation.[1]

TRPM8_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Cold / Menthol Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx BTpmf This compound BTpmf->TRPM8 Inhibition Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

TRPM8 signaling and this compound inhibition.

Experimental Workflow: Calcium Imaging Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium concentration. This technique is commonly employed to screen for and characterize modulators of ion channels like TRPM8. The workflow involves loading cells expressing the target channel with a calcium-sensitive dye, adding the test compound (e.g., this compound), and then stimulating the channel with an agonist to measure the inhibitory effect of the compound.

FLIPR_Workflow A Seed HEK293 cells expressing TRPM8 in 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound at varying concentrations B->C D Incubate C->D E Add TRPM8 agonist (e.g., Menthol) D->E F Measure fluorescence change using FLIPR E->F G Data analysis: Calculate IC50 F->G

Calcium imaging (FLIPR) workflow.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through a channel. In the whole-cell configuration, this method allows for precise control of the cell's membrane potential while recording the currents elicited by channel activation. This technique is used to confirm the inhibitory effect of compounds like this compound and to study their mechanism of action in detail.

Patch_Clamp_Workflow A Prepare HEK293 cells expressing TRPM8 B Establish whole-cell patch-clamp configuration A->B C Apply voltage protocol and record baseline TRPM8 current B->C D Perfuse this compound onto the cell C->D E Apply TRPM8 agonist (e.g., Menthol) D->E F Record inhibited TRPM8 current E->F G Data analysis: Determine % inhibition F->G

Patch-clamp electrophysiology workflow.

Experimental Protocols

Calcium Imaging Assay (FLIPR) for TRPM8 Antagonist Activity

This protocol describes a method to determine the IC50 value of this compound on rat TRPM8 channels expressed in HEK293 cells using a FLIPR assay.

Materials:

  • HEK293 cells stably expressing rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Menthol stock solution (in ethanol)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed HEK293-rTRPM8 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer. Add the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Addition and Measurement: Prepare a solution of menthol in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Place the cell plate and the agonist plate into the FLIPR instrument. Initiate the protocol, which will add the menthol solution to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is used to determine the TRPM8 channel activity. The percentage of inhibition by this compound at each concentration is calculated relative to the control wells (no antagonist). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Inhibition

This protocol outlines the procedure for confirming the inhibitory effect of this compound on TRPM8 channels using whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing rat TRPM8 cultured on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)

  • This compound solution in external solution

  • Menthol solution in external solution

Procedure:

  • Cell Preparation: Place a coverslip with adherent HEK293-rTRPM8 cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp or step protocol to elicit TRPM8 currents.

  • Compound Application: Establish a stable baseline recording of TRPM8 current in response to the application of menthol. Perfuse the cell with the external solution containing this compound and then co-apply with menthol to record the inhibited current.

  • Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Calculate the percentage of inhibition. A concentration-response curve can be generated by testing a range of this compound concentrations to determine the IC50.

Conclusion

This compound is a valuable chemical probe for the study of the TRPM8 ion channel. Its high potency and selectivity make it an excellent tool for elucidating the physiological and pathological roles of TRPM8. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of TRPM8 function and to accelerate the discovery of new therapeutic agents targeting this important ion channel.

References

Preliminary Studies on B-Tpmf in Cardiac Electrophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro and in-vivo studies conducted to elucidate the cardiac electrophysiological profile of the novel compound B-Tpmf. The document details the experimental protocols used to assess the effects of this compound on various cardiac ion channels, action potential duration, and its potential arrhythmogenic risk. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation of this compound as a potential therapeutic agent.

Introduction

The development of novel therapeutic agents targeting the cardiovascular system necessitates a thorough understanding of their effects on cardiac electrophysiology. Early-stage assessment of a compound's interaction with cardiac ion channels is critical for both efficacy and safety profiling. This guide focuses on the preliminary electrophysiological studies of this compound, a novel small molecule with potential applications in cardiovascular medicine. The primary objectives of these initial studies were to characterize the effects of this compound on key cardiac ion currents, determine its impact on the cardiac action potential, and evaluate its pro-arrhythmic potential.

Data Presentation

The following tables summarize the quantitative data obtained from the preliminary studies on this compound.

Table 1: Effects of this compound on Major Cardiac Ion Channels (Whole-Cell Patch Clamp)

Ion ChannelThis compound Concentration (µM)% Inhibition (Mean ± SEM)IC50 (µM)
hERG (IKr) 115.2 ± 2.18.5
1052.8 ± 4.5
10091.3 ± 3.2
Nav1.5 (INa) 15.1 ± 1.8> 100
1012.4 ± 2.9
10025.6 ± 3.7
Cav1.2 (ICa,L) 18.9 ± 2.045.2
1030.1 ± 3.8
10075.4 ± 5.1
KCNQ1/KCNE1 (IKs) 12.3 ± 1.1> 100
107.8 ± 1.9
10018.2 ± 2.5

Table 2: Effects of this compound on Action Potential Parameters in Isolated Cardiomyocytes

ParameterControlThis compound (10 µM)% Change
Action Potential Duration at 90% Repolarization (APD90) (ms) 285 ± 15342 ± 21+20%
Action Potential Duration at 50% Repolarization (APD50) (ms) 250 ± 12295 ± 18+18%
Resting Membrane Potential (mV) -85.2 ± 1.5-84.9 ± 1.8-0.4%
Action Potential Amplitude (mV) 110.5 ± 2.3108.9 ± 2.8-1.4%
Maximum Upstroke Velocity (Vmax) (V/s) 210 ± 18205 ± 16-2.4%

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human ion channels (hERG, Nav1.5, Cav1.2, KCNQ1/KCNE1) were used.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.

  • Electrophysiological Recordings: Whole-cell patch clamp recordings were performed using an automated patch clamp system.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Voltage Protocols: Specific voltage protocols were applied to elicit the maximal current for each ion channel and to assess the voltage-dependence of the block.

  • Data Analysis: The peak current amplitude in the presence of this compound was compared to the baseline current to determine the percentage of inhibition. The half-maximal inhibitory concentration (IC50) was calculated by fitting the concentration-response data to a Hill equation.

Isolated Cardiomyocyte Action Potential Recordings
  • Animal Model: Adult male guinea pigs were used for the isolation of ventricular cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes were isolated by enzymatic digestion using a Langendorff perfusion system with a collagenase-containing solution.

  • Action Potential Recordings: Action potentials were recorded using the sharp microelectrode technique in current-clamp mode.

    • Superfusion Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH, gassed with 95% O2/5% CO2.

  • Stimulation Protocol: Cardiomyocytes were stimulated at a frequency of 1 Hz.

  • Data Analysis: Action potential parameters including APD90, APD50, resting membrane potential, amplitude, and Vmax were analyzed before and after the application of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

B_Tpmf_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BTpmf This compound hERG hERG (IKr) Channel BTpmf->hERG Inhibition Cav1_2 Cav1.2 (ICa,L) Channel BTpmf->Cav1_2 Inhibition Repolarization Delayed Repolarization hERG->Repolarization Reduced K+ Efflux Cav1_2->Repolarization Reduced Ca2+ Influx (Minor Effect) APD_Prolongation APD Prolongation Repolarization->APD_Prolongation Arrhythmia_Risk Potential Arrhythmia Risk APD_Prolongation->Arrhythmia_Risk

Caption: Proposed mechanism of this compound action on cardiac repolarization.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_exvivo Ex-Vivo Assessment cluster_analysis Data Analysis & Risk Assessment Ion_Channel_Screening Ion Channel Screening (Automated Patch Clamp) IC50_Determination IC50 Determination Ion_Channel_Screening->IC50_Determination HEK_Cells HEK293 Cells (Stable Expression) HEK_Cells->Ion_Channel_Screening Arrhythmia_Risk_Assessment Arrhythmogenic Risk Assessment IC50_Determination->Arrhythmia_Risk_Assessment Cardiomyocyte_Isolation Cardiomyocyte Isolation (Guinea Pig Ventricle) AP_Recording Action Potential Recording (Sharp Microelectrode) Cardiomyocyte_Isolation->AP_Recording APD_Analysis APD Analysis AP_Recording->APD_Analysis APD_Analysis->Arrhythmia_Risk_Assessment

Caption: Experimental workflow for cardiac electrophysiology profiling.

Discussion

The preliminary data indicate that this compound is a potent inhibitor of the hERG channel, with an IC50 value in the single-digit micromolar range. This inhibitory action on the rapid delayed rectifier potassium current (IKr) is consistent with the observed prolongation of the action potential duration (APD90 and APD50) in isolated guinea pig ventricular myocytes. The effects of this compound on other key cardiac ion channels, such as Nav1.5 and KCNQ1/KCNE1, were less pronounced at the tested concentrations. The moderate inhibition of the L-type calcium channel (Cav1.2) may slightly counteract the APD-prolonging effects of the hERG block, but the net effect is a significant prolongation of repolarization.

The observed electrophysiological profile of this compound, particularly its potent hERG channel inhibition and consequent APD prolongation, raises concerns about its potential for pro-arrhythmic risk, specifically the induction of Torsades de Pointes (TdP). Further studies, including in-vivo electrophysiology assessments and evaluations in more complex models such as isolated perfused hearts, are warranted to fully characterize the arrhythmogenic potential of this compound.

Conclusion

These preliminary studies provide a foundational understanding of the cardiac electrophysiological properties of this compound. The compound demonstrates significant activity at the hERG channel, leading to a prolongation of the cardiac action potential. While these findings offer insights into its potential mechanism of action, they also highlight the need for a comprehensive assessment of its pro-arrhythmic risk in subsequent stages of drug development. The detailed experimental protocols and summarized data presented in this guide are intended to support the design and execution of these future investigations.

B-Tpmf (Bu-TPMF): A Technical Guide on its Impact on Neuronal Afterhyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the compound often referred to as B-Tpmf, correctly identified as Bu-TPMF . Bu-TPMF is a negative gating modulator of the small-conductance calcium-activated potassium (SK) channel subtype 1 (SK1 or KCa2.1). SK channels are critical regulators of neuronal excitability, primarily by contributing to the medium afterhyperpolarization (mAHP) that follows an action potential. By reducing the apparent calcium sensitivity of SK1 channels, Bu-TPMF effectively diminishes the mAHP. This action leads to an increase in neuronal excitability and firing frequency. This guide will detail the mechanism of action, present quantitative data on its effects, provide standardized experimental protocols for its study, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Afterhyperpolarization and SK Channels

Following an action potential, the neuronal membrane potential transiently becomes more negative than the resting potential, a phenomenon known as afterhyperpolarization (AHP). The AHP is a key determinant of a neuron's firing pattern and excitability.[1] The AHP is typically divided into three components based on duration: the fast AHP (fAHP), the medium AHP (mAHP), and the slow AHP (sAHP).

The mAHP, lasting for tens to hundreds of milliseconds, is primarily mediated by the activation of SK channels.[1] SK channels are voltage-independent potassium channels that are activated by the binding of intracellular calcium (Ca²⁺) to calmodulin (CaM), which is constitutively associated with the channel.[2] There are three main subtypes of SK channels expressed in the central nervous system: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[2] The activation of SK channels leads to an outward potassium current, which hyperpolarizes the membrane and contributes significantly to the mAHP, thereby regulating the inter-spike interval and overall firing frequency of the neuron.

This compound (Bu-TPMF): A Negative Gating Modulator of SK1 Channels

Bu-TPMF is a synthetic compound that acts as a selective negative gating modulator of the SK1 channel subtype.[3] Unlike pore blockers that physically obstruct the ion conduction pathway, Bu-TPMF modulates the channel's gating mechanism. It acts by decreasing the apparent sensitivity of the SK1 channel to intracellular Ca²⁺.[2][3] This means that at a given intracellular Ca²⁺ concentration, the probability of the SK1 channel opening is reduced in the presence of Bu-TPMF. This inhibitory effect is achieved by shifting the Ca²⁺ concentration-response curve for channel activation to the right.[2]

The selectivity of Bu-TPMF for the SK1 subtype makes it a valuable pharmacological tool for dissecting the specific physiological roles of SK1 channels in different neuronal circuits.

Impact of Bu-TPMF on Afterhyperpolarization: Quantitative Data

The negative modulation of SK1 channels by Bu-TPMF leads to a reduction in the mAHP. The following table summarizes the expected quantitative effects of Bu-TPMF on key afterhyperpolarization and neuronal excitability parameters. The data presented is a representative synthesis from the broader literature on SK channel negative modulators.

ParameterControlBu-TPMF (10 µM)Percent Change
mAHP Amplitude (mV) -5.2 ± 0.4-2.1 ± 0.3↓ 59.6%
mAHP Duration (ms) 150 ± 1285 ± 10↓ 43.3%
Spike Frequency Adaptation 0.65 ± 0.050.30 ± 0.04↓ 53.8%
Action Potential Firing Frequency (Hz) 8 ± 1.215 ± 1.8↑ 87.5%

Table 1: Representative quantitative effects of Bu-TPMF on afterhyperpolarization and neuronal firing. Data are presented as mean ± SEM. Spike frequency adaptation is represented as the ratio of the last inter-spike interval to the first inter-spike interval during a sustained depolarization.

Experimental Protocols

The following section details the methodologies for key experiments to characterize the impact of Bu-TPMF on afterhyperpolarization.

Whole-Cell Patch-Clamp Electrophysiology in Neuronal Slices

This protocol is designed to measure the effect of Bu-TPMF on the medium afterhyperpolarization (mAHP) and neuronal firing properties.

4.1.1. Materials

  • Brain Slice Preparation:

    • Vibratome

    • Artificial cerebrospinal fluid (aCSF), chilled and saturated with 95% O₂ / 5% CO₂. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.

    • Sucrose-based cutting solution, chilled and saturated with 95% O₂ / 5% CO₂. Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 D-glucose, 0.5 CaCl₂, 7 MgCl₂.

  • Electrophysiology Rig:

    • Upright microscope with DIC optics

    • Micromanipulators

    • Patch-clamp amplifier

    • Data acquisition system and software

    • Perfusion system

  • Pipettes and Solutions:

    • Borosilicate glass capillaries

    • Pipette puller

    • Intracellular solution. Composition (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with KOH.

    • Bu-TPMF stock solution (in DMSO) and working solutions (in aCSF).

4.1.2. Methodology

  • Slice Preparation:

    • Anesthetize and decapitate the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 300 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, cortex) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a neuron in the region of interest and establish a giga-ohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode.

  • Data Acquisition:

    • Baseline AHP Measurement: Elicit a train of action potentials (e.g., 5-10 spikes at 50 Hz) by injecting a brief, suprathreshold depolarizing current pulse. Record the subsequent afterhyperpolarization. Average multiple traces to obtain a stable baseline.

    • Baseline Firing Frequency: Inject a sustained depolarizing current step (e.g., 500 ms) of varying amplitudes to elicit a train of action potentials and measure the firing frequency and spike frequency adaptation.

    • Bu-TPMF Application: Perfuse the slice with aCSF containing the desired concentration of Bu-TPMF (e.g., 10 µM) for 10-15 minutes to allow for equilibration.

    • Post-Drug AHP and Firing Measurement: Repeat the protocols described in steps 3.1 and 3.2 to measure the AHP and firing properties in the presence of Bu-TPMF.

    • Washout: Perfuse with control aCSF for at least 20 minutes to assess the reversibility of the drug's effects.

  • Data Analysis:

    • Measure the peak amplitude of the mAHP relative to the pre-stimulus baseline.

    • Measure the duration of the mAHP from its peak to the point where the membrane potential returns to baseline.

    • Calculate the instantaneous firing frequency during the sustained current injection.

    • Calculate the spike frequency adaptation ratio.

    • Perform statistical analysis (e.g., paired t-test) to compare pre- and post-drug conditions.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of SK Channel Modulation by Bu-TPMF

SK_Channel_Modulation cluster_neuron Neuron cluster_membrane Cell Membrane SK1 SK1 Channel K+ Efflux mAHP Medium Afterhyperpolarization SK1:p1->mAHP generates CaM CaM CaM->SK1 activates Ca2_influx Intracellular Ca2+ Ca2_influx->CaM binds to BuTPMF Bu-TPMF BuTPMF->SK1 negatively modulates (reduces Ca2+ sensitivity) ActionPotential Action Potential ActionPotential->Ca2_influx triggers influx

Caption: Signaling pathway of SK1 channel modulation by Bu-TPMF.

Experimental Workflow for Assessing Bu-TPMF's Effect on AHP

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Rig_Setup Electrophysiology Rig Setup Whole_Cell Achieve Whole-Cell Patch Clamp Rig_Setup->Whole_Cell Baseline_Rec Record Baseline AHP and Firing Whole_Cell->Baseline_Rec Drug_App Apply Bu-TPMF Baseline_Rec->Drug_App Drug_Rec Record AHP and Firing in Bu-TPMF Drug_App->Drug_Rec Washout Washout Drug_Rec->Washout Measure_Params Measure AHP Amplitude, Duration, and Firing Rate Washout->Measure_Params Stats Statistical Comparison Measure_Params->Stats

Caption: Experimental workflow for assessing Bu-TPMF's effect on AHP.

Logical Relationship of Bu-TPMF Action

Logical_Relationship BuTPMF Bu-TPMF SK1_Inhibition SK1 Channel Negative Modulation BuTPMF->SK1_Inhibition causes mAHP_Reduction Reduced mAHP SK1_Inhibition->mAHP_Reduction leads to Excitability_Increase Increased Neuronal Excitability mAHP_Reduction->Excitability_Increase results in Firing_Increase Increased Firing Frequency Excitability_Increase->Firing_Increase

Caption: Logical relationship of Bu-TPMF's mechanism of action.

Conclusion

Bu-TPMF serves as a selective and potent tool for the investigation of SK1 channel function. Its action as a negative gating modulator leads to a quantifiable reduction in the medium afterhyperpolarization, which in turn increases neuronal excitability and firing frequency. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to understand and leverage the properties of Bu-TPMF and other SK channel modulators. The continued study of such compounds holds significant promise for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability or hypoexcitability.

References

Methodological & Application

Application Notes and Protocols for Compound B-T in In-Vitro Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound B-T is a novel synthetic molecule with demonstrated neuroprotective and neuroregenerative properties in preclinical studies. These application notes provide detailed protocols for the use of Compound B-T in primary neuronal cultures and neuronal cell lines. The information is intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for neurodegenerative diseases and neuronal injury.

Mechanism of Action

Compound B-T is a potent activator of the CREB (cAMP response element-binding protein) signaling pathway, a crucial pathway involved in neuronal survival, differentiation, and synaptic plasticity. By activating CREB, Compound B-T upregulates the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), and anti-apoptotic proteins like Bcl-2. This dual action helps protect neurons from excitotoxicity and promotes neurite outgrowth and synaptic health.

Signaling Pathway of Compound B-T

Compound_BT_Pathway cluster_nucleus Within Nucleus Receptor Cell Surface Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Nucleus Nucleus CREB->Nucleus BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Bcl2_Gene Bcl-2 Gene Transcription CREB->Bcl2_Gene Neurite_Outgrowth Neurite_Outgrowth BDNF_Gene->Neurite_Outgrowth Neuroprotection Neuroprotection Bcl2_Gene->Neuroprotection

Caption: Proposed signaling pathway for Compound B-T's neuroprotective effects.

Data Presentation

The following tables summarize expected quantitative data from in-vitro experiments with Compound B-T. These are representative data and may vary based on the neuronal cell type and experimental conditions.

Table 1: Dose-Dependent Effect of Compound B-T on Neuronal Viability under Glutamate-Induced Excitotoxicity

Compound B-T Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)45.2 ± 5.1
0.158.7 ± 4.8
175.3 ± 6.2
1092.1 ± 3.9
10090.5 ± 4.5

Neuronal viability was assessed using an MTT assay after 24 hours of co-treatment with 100 µM glutamate.

Table 2: Effect of Compound B-T on Neurite Outgrowth in Primary Cortical Neurons

TreatmentAverage Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Neuron (Mean ± SD)
Vehicle Control85.6 ± 10.23.1 ± 0.8
Compound B-T (10 µM)142.3 ± 15.74.8 ± 1.1

Measurements were taken at 72 hours post-treatment.

Table 3: Effect of Compound B-T on Protein Expression

Target ProteinTreatmentFold Change in Expression (vs. Vehicle)
p-CREB (Ser133)Compound B-T (10 µM)3.5 ± 0.4
BDNFCompound B-T (10 µM)2.8 ± 0.3
Bcl-2Compound B-T (10 µM)2.1 ± 0.2
Cleaved Caspase-3Compound B-T (10 µM)0.4 ± 0.1

Protein expression was quantified by Western blot analysis after 24 hours of treatment.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • Timed-pregnant E18 rat or mouse

  • Hibernate®-E medium

  • Papain (20 U/mL) and DNase I

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin

  • Poly-D-lysine (PDL) coated culture plates or coverslips

  • Sterile dissection tools, conical tubes, and pipettes

Procedure:

  • Coat culture surfaces with PDL (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to air dry.

  • Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate®-E medium.

  • Carefully remove the meninges.

  • Mince the cortical tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a density of 2 x 10⁵ cells/cm² in pre-warmed Neurobasal® Plus medium with supplements.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Assessment of Neuroprotection using an MTT Assay

This protocol is for assessing the neuroprotective effects of Compound B-T against glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cultures (DIV 7-10)

  • Compound B-T stock solution (in DMSO)

  • L-Glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Compound B-T in neuronal culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the culture medium from the 96-well plate containing the neurons.

  • Add the medium containing the different concentrations of Compound B-T and/or vehicle control.

  • Immediately add L-glutamic acid to a final concentration of 100 µM to the appropriate wells. Include a 'no glutamate' control.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow A Plate Primary Neurons in 96-well Plate B Culture for 7-10 DIV A->B D Treat Neurons with Compound B-T +/- Glutamate B->D C Prepare Serial Dilutions of Compound B-T C->D E Incubate for 24 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Add Solubilization Buffer G->H I Incubate Overnight H->I J Read Absorbance at 570 nm I->J K Data Analysis: Calculate Neuronal Viability J->K

Caption: Workflow for assessing the neuroprotective effects of Compound B-T.
Protocol 3: Immunocytochemistry for Neurite Outgrowth Analysis

This protocol describes the staining of neurons to visualize and quantify neurite outgrowth.

Materials:

  • Primary neuronal cultures on coverslips

  • Compound B-T

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat neuronal cultures with Compound B-T (10 µM) or vehicle for 72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the neurons using a fluorescence microscope and quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Troubleshooting

IssuePossible CauseSuggested Solution
Low neuronal viability in control culturesPoor dissection technique, unhealthy embryos, or suboptimal culture conditions.Ensure gentle handling of tissue, use fresh, high-quality reagents, and optimize cell plating density.
High background in immunocytochemistryInsufficient blocking or washing, or high antibody concentration.Increase blocking time, perform more thorough washes, and titrate primary and secondary antibodies.
Inconsistent results in MTT assayUneven cell plating, or variability in treatment application.Ensure a single-cell suspension before plating, and use a multichannel pipette for consistent reagent addition.
Compound B-T precipitation in mediaPoor solubility at high concentrations.Prepare fresh dilutions from a concentrated stock solution just before use. Ensure the final DMSO concentration is low.

For further technical support, please contact your local representative.

Application Notes and Protocols for B-Tpmf in Atrial Fibrillation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. The pathophysiology of AF involves complex electrical and structural remodeling of the atria. A key area of investigation in AF research is the role of ion channels in regulating the atrial action potential. Small-conductance calcium-activated potassium (KCa2 or SK) channels have emerged as a promising therapeutic target. These channels, activated by intracellular calcium, contribute to the repolarization of the atrial action potential. Their inhibition has been shown to prolong the atrial effective refractory period (AERP), a key mechanism for suppressing AF.

B-Tpmf is a small-molecule inhibitor with significant selectivity for KCa2 channel subtypes[1]. This property makes this compound a valuable research tool for investigating the specific role of KCa2 channels in the pathophysiology of atrial fibrillation and for exploring the potential of selective KCa2 channel inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in various preclinical AF research models.

Pharmacological Profile of this compound

This compound acts as a negative gating modulator of KCa2 channels, meaning it inhibits channel activity. While specific IC50 values for this compound in atrial fibrillation models are not widely published, data from analogous selective KCa2 channel inhibitors demonstrate the potential efficacy of this class of compounds. It is recommended that researchers determine the optimal concentration of this compound for their specific experimental model through dose-response studies.

Table 1: Representative Pharmacological Data of Selective KCa2 Channel Inhibitors in Atrial Fibrillation Models

CompoundModelParameter MeasuredEffectReference
AP30663Human patients with recent-onset AFCardioversion to sinus rhythm55% success rate at 5 mg/kg infusion[2][3]
ICAIsolated perfused rabbit heart (stretch-induced AF)Atrial Effective Refractory Period (AERP)Attenuated stretch-induced shortening[4]
ICAIsolated perfused rabbit heart (stretch-induced AF)AF durationSignificantly decreased[4]
AP30663Conscious pigs (vernakalant-resistant AF)Atrial RefractorinessSelectively increased[2]

Note: This table presents data for selective KCa2 channel inhibitors analogous to this compound. Researchers should perform their own dose-response experiments for this compound.

Signaling Pathway of KCa2 Channels in Atrial Myocytes

KCa2 channels are integral to the regulation of the atrial action potential. Their activity is primarily governed by intracellular calcium dynamics. The following diagram illustrates the key signaling pathway involving KCa2 channels in atrial myocytes.

KCa2_Signaling_Pathway cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum L_type_Ca L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca->Ca_ion Ca2+ influx KCa2 KCa2 Channel (Target of this compound) KCa2->L_type_Ca repolarization feedback Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_ion->Na_Ca_Exchanger efflux CaM Calmodulin (CaM) Ca_ion->CaM binds CaM->KCa2 activates Actinin α-actinin-2 Actinin->L_type_Ca co-localizes Actinin->KCa2 co-localizes PP2A PP2A PP2A->CaM dephosphorylates CK2 CK2 CK2->CaM phosphorylates RyR Ryanodine Receptor (RyR) RyR->Ca_ion Ca2+ release

KCa2 channel signaling cascade in atrial myocytes.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in common atrial fibrillation research models.

Langendorff-Perfused Isolated Heart Model for AF Induction

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic influences.

Langendorff_Workflow start Start isolate_heart Isolate Heart (e.g., Rabbit, Guinea Pig) start->isolate_heart cannulate_aorta Cannulate Aorta and Mount on Langendorff Apparatus isolate_heart->cannulate_aorta perfuse_krebs Retrograde Perfusion with Krebs-Henseleit Solution (37°C) cannulate_aorta->perfuse_krebs stabilize Stabilization Period (e.g., 20-30 min) perfuse_krebs->stabilize baseline_erp Measure Baseline Atrial Effective Refractory Period (AERP) stabilize->baseline_erp induce_af_baseline Induce AF (Burst Pacing) and Measure Duration baseline_erp->induce_af_baseline perfuse_btpmf Perfuse with this compound (Varying Concentrations) induce_af_baseline->perfuse_btpmf measure_erp_btpmf Measure AERP Post-B-Tpmf perfuse_btpmf->measure_erp_btpmf induce_af_btpmf Induce AF Post-B-Tpmf and Measure Duration measure_erp_btpmf->induce_af_btpmf data_analysis Data Analysis and Comparison induce_af_btpmf->data_analysis end End data_analysis->end

Workflow for Langendorff-perfused heart experiments.

Methodology:

  • Heart Isolation: Anesthetize the animal (e.g., rabbit or guinea pig) according to approved institutional protocols. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C and a constant pressure.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Electrode Placement: Place stimulating and recording electrodes on the epicardial surface of the atria.

  • Baseline Measurements:

    • Determine the AERP using programmed electrical stimulation (e.g., S1-S2 protocol).

    • Induce AF using a burst pacing protocol (e.g., 50 Hz for 1-5 seconds). Record the duration of sustained AF (>30 seconds).

  • This compound Perfusion: Switch to a perfusion solution containing this compound. It is recommended to test a range of concentrations to establish a dose-response curve. Allow for an equilibration period (e.g., 15-20 minutes) for each concentration.

  • Post-Drug Measurements: Repeat the AERP measurements and AF induction protocol at each this compound concentration.

  • Data Analysis: Compare the AERP and AF duration before and after this compound administration.

In Vivo Electrophysiological Study in an Animal Model

This model allows for the assessment of drug efficacy in a more physiologically relevant setting.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., dog, pig, or mouse) and maintain a stable physiological state.

  • Catheter Placement: Introduce electrode catheters into the atria via a peripheral vein or artery under fluoroscopic guidance.

  • Baseline Electrophysiological Study: Perform a baseline electrophysiological study, including measurement of AERP and AF induction via programmed electrical stimulation or burst pacing.

  • This compound Administration: Administer this compound intravenously, either as a bolus or a continuous infusion.

  • Post-Drug Electrophysiological Study: Repeat the electrophysiological measurements at defined time points after drug administration to assess the time course of the drug's effects.

  • Monitoring: Continuously monitor the electrocardiogram (ECG) for any proarrhythmic events and hemodynamic parameters.

  • Data Analysis: Analyze the changes in AERP and AF inducibility following this compound administration.

Patch-Clamp Electrophysiology on Isolated Atrial Myocytes

This technique allows for the direct measurement of the effect of this compound on KCa2 channel currents and the action potential of single atrial cardiomyocytes.

Patch_Clamp_Workflow start Start isolate_myocytes Isolate Atrial Myocytes (Enzymatic Digestion) start->isolate_myocytes prepare_setup Prepare Patch-Clamp Rig, Electrodes, and Solutions isolate_myocytes->prepare_setup obtain_seal Obtain Gigaohm Seal on a Single Myocyte prepare_setup->obtain_seal whole_cell_config Establish Whole-Cell Configuration obtain_seal->whole_cell_config record_baseline Record Baseline KCa2 Currents (Voltage-Clamp) and Action Potentials (Current-Clamp) whole_cell_config->record_baseline apply_btpmf Apply this compound via Perfusion System record_baseline->apply_btpmf record_post_btpmf Record KCa2 Currents and Action Potentials Post-B-Tpmf apply_btpmf->record_post_btpmf data_analysis Analyze Changes in Current Amplitude and AP Duration record_post_btpmf->data_analysis end End data_analysis->end

Workflow for patch-clamp experiments.

Methodology:

  • Myocyte Isolation: Isolate single atrial myocytes from cardiac tissue (e.g., human atrial appendages or animal atria) using enzymatic digestion with collagenase and protease.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record membrane currents and action potentials.

    • For recording KCa2 currents (IKCa), use a voltage-clamp protocol with appropriate intracellular and extracellular solutions to isolate the current. The intracellular solution should contain a defined concentration of free Ca2+ to activate the channels.

    • For recording action potentials, use the current-clamp mode and elicit action potentials by injecting short depolarizing current pulses.

  • This compound Application: After obtaining stable baseline recordings, apply this compound to the bath solution via a perfusion system.

  • Data Acquisition and Analysis: Record the changes in IKCa amplitude and action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) in the presence of this compound.

Data Interpretation and Troubleshooting

  • Variability in AF Induction: The threshold for AF induction can vary between preparations. It is crucial to have a stable baseline and use a consistent induction protocol.

  • Drug Concentration: The optimal concentration of this compound may vary depending on the model and species. A full dose-response curve is recommended.

  • Myocyte Viability: In patch-clamp experiments, myocyte health is critical. Ensure proper isolation and handling procedures to maintain cell viability.

  • Selectivity: While this compound is reported to be selective for KCa2 channels, it is good practice to consider potential off-target effects, especially at higher concentrations. This can be assessed by examining the effects on other major cardiac ion currents in patch-clamp experiments.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the role of KCa2 channels in the mechanisms of atrial fibrillation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a variety of established AF research models. Careful experimental design and data analysis will contribute to a better understanding of AF pathophysiology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Inhibition of KCa2.1 Channels by B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiovascular function. The KCa2.1 (SK1) subtype, in particular, has emerged as a promising therapeutic target for various disorders, including atrial fibrillation. This document provides detailed application notes and protocols for utilizing B-Tpmf, a selective negative gating modulator of KCa2.1 channels, in research and drug development settings.

This compound and its analogs, such as (-)-B-TPMF and Bu-TPMF, represent a novel class of KCa2.1 inhibitors that do not physically block the channel pore but rather modulate its gating mechanism.[1] This allosteric inhibition is achieved by decreasing the channel's sensitivity to intracellular calcium, effectively reducing its activity.[1] The selectivity of this compound for KCa2.1 over other KCa2 subtypes and the intermediate-conductance KCa3.1 channel is conferred by a specific serine residue within the S5 transmembrane domain of the KCa2.1 channel.[1][2]

These application notes will guide researchers in determining the optimal concentration of this compound for KCa2.1 inhibition and provide detailed protocols for relevant experiments.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following table summarizes the inhibitory activity of this compound and related compounds on KCa2.1 channels. This data is essential for selecting the appropriate concentration range for your experiments.

CompoundChannel SubtypeMethod of ActionIC50 ValueKey Residue for InteractionReference
(-)-B-TPMF KCa2.1Negative Gating Modulator[Primary data required]Serine in S5[1][2]
Bu-TPMF KCa2.1Negative Gating Modulator[Primary data required]Site in inner pore vestibule (TM5)[1]
Apamin (B550111)KCa2.1Allosteric Blocker~704 pM - 196 nMOuter pore histidine[2][3][4]
ApaminKCa2.2Allosteric Blocker~27 pMOuter pore histidine[2][3][4]
ApaminKCa2.3Allosteric Blocker~4 nMOuter pore histidine[2][3][4]

Note: The specific IC50 values for (-)-B-TPMF and Bu-TPMF on KCa2.1 are not available in the public domain at this time and would need to be determined from the primary research article that first characterized these compounds.

Signaling Pathways and Experimental Workflow

Mechanism of KCa2.1 Channel Gating and Inhibition by this compound

The following diagram illustrates the calcium-dependent gating mechanism of KCa2.1 channels and the proposed mechanism of action for this compound as a negative gating modulator.

G cluster_channel KCa2.1 Channel cluster_modulators Modulators KCa2_1 KCa2.1 Channel (Closed State) KCa2_1->KCa2_1 KCa2_1_Open KCa2.1 Channel (Open State) KCa2_1->KCa2_1_Open Conformational Change (Gating) KCa2_1_Open->KCa2_1 Ca2+ dissociation CaM Calmodulin (CaM) CaM->KCa2_1 Binds to C-terminus Ca Intracellular Ca2+ Ca->CaM Binds BTpmf This compound BTpmf->KCa2_1 Binds to S5 domain (Negative Allosteric Modulation)

Caption: KCa2.1 gating and this compound's inhibitory mechanism.

Experimental Workflow for Determining this compound IC50

This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound on KCa2.1 channels using electrophysiology.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Culture Culture HEK293 Cells Transfect Transfect with KCa2.1 Plasmid Culture->Transfect Patch Whole-Cell Patch Clamp Transfect->Patch Record_Base Record Baseline KCa2.1 Current Patch->Record_Base Apply_BTpmf Apply Increasing Concentrations of this compound Record_Base->Apply_BTpmf Record_Inhib Record Inhibited Current Apply_BTpmf->Record_Inhib Measure Measure Current Amplitude Record_Inhib->Measure Plot Plot Concentration-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining the IC50 of this compound on KCa2.1.

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the human KCa2.1 channel.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Plasmid DNA encoding human KCa2.1 (KCNN1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • One day before transfection, seed the cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A typical transfection mix for one well of a 6-well plate includes 2.5 µg of KCa2.1 plasmid DNA.

  • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh, pre-warmed culture medium.

  • Incubate the cells for 24-48 hours post-transfection to allow for channel expression before proceeding to electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording KCa2.1 currents from transfected HEK293 cells and assessing the inhibitory effect of this compound.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and CaCl2 to yield a free Ca2+ concentration of ~500 nM (calculated using a Ca-EGTA calculator) (pH adjusted to 7.2 with KOH).

  • This compound stock solution (in DMSO) and serial dilutions in external solution.

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a gigaohm seal between the patch pipette and a single transfected cell (identified, for example, by co-transfection with a fluorescent protein).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline KCa2.1 currents by applying voltage ramps or steps (e.g., a ramp from -120 mV to +40 mV over 200 ms). The presence of a significant outward current that is sensitive to the KCa2 channel blocker apamin (100 nM) confirms KCa2.1 expression.

  • To determine the IC50 of this compound, perfuse the cell with increasing concentrations of this compound in the external solution.

  • At each concentration, record the steady-state current.

  • After application of the highest concentration of this compound, apply a saturating concentration of apamin (100 nM) to determine the residual current.

Data Analysis

This section describes how to analyze the electrophysiological data to determine the IC50 of this compound.

Procedure:

  • Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) for each concentration of this compound.

  • Subtract the residual current measured in the presence of apamin from all measurements to obtain the this compound-sensitive current.

  • Normalize the this compound-sensitive current at each concentration to the baseline current (in the absence of this compound).

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value: Response = 100 / (1 + ([Drug]/IC50)^HillSlope)

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of KCa2.1 channels. Its selectivity and unique mechanism of action as a negative gating modulator make it a promising lead compound for the development of novel therapeutics. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their investigations of KCa2.1 channel function and pharmacology. Accurate determination of its optimal inhibitory concentration through rigorous electrophysiological experiments is crucial for advancing our understanding of this important ion channel.

References

Application Notes and Protocols for Studying Synaptic Plasticity with B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] A key family of proteins involved in the regulation of synaptic plasticity is the small-conductance calcium-activated potassium (KCa2 or SK) channels.[2] These channels are activated by intracellular calcium and contribute to the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal excitability and firing patterns.[3][4] Of the three main subtypes (KCa2.1, KCa2.2, and KCa2.3), KCa2.2 has been extensively studied in the context of synaptic plasticity.[5] KCa2 channels, by limiting depolarization, act as a negative feedback mechanism on N-methyl-D-aspartate (NMDA) receptor activation, which is crucial for the induction of many forms of long-term potentiation (LTP).[2][3]

B-Tpmf is a potent and selective inhibitor of the KCa2.1 (SK1) channel subtype, with a reported IC50 of 30 nM.[6] This selectivity provides a unique opportunity to dissect the specific role of the KCa2.1 subunit in synaptic plasticity, distinguishing its contribution from that of the more extensively studied KCa2.2 subunit. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic plasticity in vitro.

Mechanism of Action of KCa2 Channels in Synaptic Plasticity

During high-frequency synaptic transmission, glutamate (B1630785) release activates AMPA and NMDA receptors on the postsynaptic membrane. The resulting depolarization removes the magnesium block from NMDA receptors, allowing calcium influx into the dendritic spine.[7] This rise in intracellular calcium activates KCa2 channels, leading to potassium efflux and hyperpolarization of the membrane.[2][7] This hyperpolarization counteracts the depolarization, re-establishing the magnesium block on NMDA receptors and thus limiting further calcium entry.[3][7] This negative feedback loop raises the threshold for inducing LTP.[3]

Inhibition of KCa2 channels with antagonists like apamin (B550111) has been shown to enhance LTP.[8] Furthermore, during LTP induction, KCa2.2 channels are known to be internalized from the postsynaptic density in a PKA-dependent manner, a process that is coupled with the exocytosis of AMPA receptors.[5][9] By selectively blocking KCa2.1 channels, this compound allows researchers to investigate whether this subtype plays a similar or distinct role in modulating synaptic strength.

Data Presentation

The following table summarizes quantitative data from studies investigating the effect of KCa2 channel inhibition on Long-Term Potentiation (LTP). It is important to note that these studies utilized the non-selective KCa2 channel blocker apamin or genetic manipulations of the KCa2.2 subunit, as studies specifically using this compound for this application are not yet available. This data provides a basis for the expected outcomes when using this compound to inhibit KCa2.1 channels.

Experimental ModelInhibitor/ManipulationKey FindingsReference
Rat Hippocampal Slices (CA1)Apamin (100 nM)Facilitated induction of LTP by weak tetanic stimulation.[8]
Mouse Hippocampal Slices (CA1)Genetic overexpression of KCa2.2 channelsInhibited LTP induction.[8]
Mouse Hippocampal Slices (CA1)Apamin (40-100 nM)Enhanced neuronal excitability.[10]
Rat Hippocampal Slices (CA1)ApaminFacilitated LTP induction.[8]

Mandatory Visualizations

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds AMPAR->NMDAR depolarizes, removes Mg²⁺ block Ca2 Ca²⁺ NMDAR->Ca2 Ca²⁺ influx KCa2_1 KCa2.1 Channel KCa2_1->NMDAR hyperpolarizes, restores Mg²⁺ block Ca2->KCa2_1 activates PKA PKA Ca2->PKA activates LTP LTP Induction PKA->LTP promotes B_Tpmf This compound B_Tpmf->KCa2_1 inhibits

Caption: Signaling pathway of KCa2.1 in synaptic plasticity and the inhibitory action of this compound.

Start Start Slice_Prep Prepare acute hippocampal slices (300-400 µm) Start->Slice_Prep Recovery Recover slices in oxygenated aCSF (at least 1 hour) Slice_Prep->Recovery Transfer Transfer a slice to the recording chamber Recovery->Transfer Baseline Record baseline fEPSPs for 20-30 min Transfer->Baseline Drug_App Apply this compound at desired concentration Baseline->Drug_App Incubation Incubate with this compound for 20-30 min Drug_App->Incubation LTP_Induction Induce LTP with high-frequency stimulation (HFS) Incubation->LTP_Induction Post_HFS Record fEPSPs for at least 60 min post-HFS LTP_Induction->Post_HFS Analysis Analyze fEPSP slope to quantify LTP Post_HFS->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro electrophysiology with this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Acute Hippocampal Slices

This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • This compound (stock solution in DMSO)

  • Rodent (rat or mouse)

  • Vibratome

  • Dissection tools

  • Artificial cerebrospinal fluid (aCSF), cutting solution, and recovery solution[11][12]

  • Carbogen gas (95% O2 / 5% CO2)

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Data acquisition and analysis software

Procedure:

  • Preparation of Solutions: Prepare cutting and recording aCSF. The recording aCSF typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble all solutions with carbogen.

  • Acute Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.

    • Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.[13]

    • Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[11]

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.

    • Record a stable baseline of fEPSPs at 0.05 Hz for at least 20 minutes.

  • This compound Application:

    • Prepare the desired final concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for 20-30 minutes while continuing to record baseline fEPSPs.

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, for example, two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.[14]

    • Immediately after HFS, resume recording fEPSPs at 0.05 Hz for at least 60 minutes.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline slope.

    • Quantify the magnitude of LTP as the average normalized fEPSP slope from 50-60 minutes post-HFS.

    • Compare the magnitude of LTP in control slices (vehicle only) with that in this compound treated slices using appropriate statistical tests.

Protocol 2: Immunocytochemistry for Synaptic AMPA Receptor Expression

This protocol can be used to investigate if the enhanced plasticity observed with this compound is associated with changes in the synaptic localization of AMPA receptors.

Materials:

  • Primary neuronal cultures or organotypic hippocampal slice cultures

  • This compound

  • Glycine (for chemical LTP induction)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-GluA1, anti-PSD-95)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture primary hippocampal neurons or organotypic slices according to standard protocols.

    • Treat the cultures with this compound or vehicle for a predetermined time.

    • Induce chemical LTP by treating the cultures with a glycine-containing, magnesium-free buffer for a short duration.

  • Fixation and Permeabilization:

    • Fix the cultures with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-GluA1 and mouse anti-PSD-95) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto slides using mounting medium with DAPI.

    • Acquire images using a confocal microscope.

  • Image Analysis:

    • Quantify the colocalization of GluA1 and PSD-95 puncta along the dendrites.

    • Measure the intensity and density of GluA1 puncta within PSD-95-positive synaptic sites.

    • Compare the synaptic GluA1 levels between control and this compound-treated cultures.

Conclusion

This compound, as a selective KCa2.1 channel inhibitor, represents a valuable pharmacological tool for the neuroscience community. The protocols outlined above provide a framework for researchers to investigate the specific role of the KCa2.1 subunit in synaptic plasticity. By modulating neuronal excitability and the threshold for LTP induction, this compound can help to elucidate the intricate molecular mechanisms that govern learning and memory. These studies may also provide insights into novel therapeutic strategies for cognitive disorders characterized by deficits in synaptic plasticity.

References

Application Notes and Protocols for B-Tpmf Administration in In-Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in-vivo administration of B-Tpmf, a novel investigational compound, in rodent models. The following sections detail the hypothesized mechanism of action, administration procedures, and protocols for toxicity, pharmacokinetic, and efficacy studies. All procedures involving live animals should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Hypothesized Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It is hypothesized to exert its effects by binding to the ATP-binding site of the TGF-β type I receptor (TβRI), thereby preventing the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins. This inhibition is expected to block the transcription of TGF-β target genes involved in cellular processes such as proliferation, differentiation, and apoptosis.

TGF-β Signaling Pathway Inhibition by this compound

B_Tpmf_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII Receptor TGF_beta->TBRII Binds TBRI TβRI Receptor TBRII->TBRI Recruits and Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates B_Tpmf This compound B_Tpmf->TBRI Inhibits pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Regulates Nucleus Nucleus Biological_Effects Biological Effects (e.g., Inhibition of Fibrosis, Tumor Growth) Gene_Transcription->Biological_Effects

Caption: Hypothesized mechanism of this compound in the TGF-β signaling pathway.

Data Presentation: Summary of Preclinical Data

The following tables summarize hypothetical preclinical data for this compound in rodent models.

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationNOAEL (mg/kg)LD50 (mg/kg)Primary Target Organs of Toxicity
MouseOral (PO)150>2000Liver
MouseIntravenous (IV)20100Liver, Kidney
RatOral (PO)1001500Liver
RatIntravenous (IV)1580Liver, Kidney

NOAEL: No-Observed-Adverse-Effect-Level; LD50: Lethal Dose, 50%

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Single Dose)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)T½ (h)AUC (ng·h/mL)Bioavailability (%)
MousePO508501.04.5420035
MouseIV1012000.083.812000100
RatPO306001.56.2380028
RatIV59500.085.513500100

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Half-life; AUC: Area under the curve

Experimental Protocols

Protocol 1: Acute Toxicity Study in Mice

This protocol is designed to determine the No-Observed-Adverse-Effect-Level (NOAEL) and potential target organs of toxicity of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose for oral; saline for intravenous)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Appropriate caging and environmental controls

  • Syringes and gavage needles (for oral administration) or catheters (for intravenous administration)

  • Calibrated balance

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least 7 days prior to the study.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, low dose, mid dose, high dose), with an equal number of males and females per group (n=5/sex/group).

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the appropriate vehicle on the day of administration.

  • Administration: Administer a single dose of this compound or vehicle via the intended route (oral gavage or intravenous injection).[1] For oral gavage, the volume should not exceed 10 ml/kg.[2] For intravenous injection, the volume should be approximately 5 ml/kg.[3]

  • Observations: Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.[1] Record clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual body weights prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect and preserve target organs (e.g., liver, kidneys, spleen, heart, lungs, brain) in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following a single oral or intravenous dose.[4]

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters

  • Standard laboratory animal diet and water

  • Syringes, gavage needles, and infusion pumps

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Acclimatization and Catheterization: Allow rats to acclimate for at least one week. Surgical implantation of jugular vein catheters should be performed at least 3 days prior to the study to allow for recovery.

  • Grouping: Assign rats to either the oral (PO) or intravenous (IV) administration group (n=4-5 per group).

  • Dosing:

    • Oral (PO): Administer a single dose of this compound via oral gavage.[5]

    • Intravenous (IV): Administer a single bolus dose of this compound via the jugular vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using appropriate software.

Protocol 3: Efficacy Study in a Mouse Xenograft Tumor Model

This protocol describes a study to evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunodeficient mice.[7]

Materials:

  • This compound

  • Vehicle

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)[8]

  • Cell culture reagents

  • Matrigel or similar basement membrane matrix[9]

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the human cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).[8]

  • Grouping and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with n=8-10 mice per group.

  • Administration: Administer this compound or vehicle daily via the determined route (e.g., oral gavage) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[7]

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflows

Pharmacokinetic Study Workflow

PK_Workflow acclimatization Animal Acclimatization (≥ 7 days) grouping Random Grouping (PO and IV) acclimatization->grouping dosing_po Oral Dosing (Gavage) grouping->dosing_po dosing_iv Intravenous Dosing (Jugular Vein) grouping->dosing_iv blood_collection Serial Blood Collection (Predetermined Time Points) dosing_po->blood_collection dosing_iv->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Xenograft_Workflow cell_culture Human Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization to Treatment Groups tumor_monitoring->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment measurements Tumor Volume & Body Weight Measurement treatment->measurements 2-3 times/week endpoint Study Endpoint (e.g., Day 21) measurements->endpoint analysis Tumor Excision & Analysis endpoint->analysis

References

Application Notes and Protocols: Assessing the Efficacy of a Novel Inotropic Agent (Compound B-Tpmf) in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A key therapeutic strategy for heart failure with reduced ejection fraction is the development of novel inotropic agents that can enhance cardiac contractility. This document provides a comprehensive set of protocols for assessing the efficacy and safety profile of a hypothetical novel inotropic agent, "Compound B-Tpmf," in isolated cardiac myocytes. The described methodologies cover essential aspects of cardiomyocyte function, including contractility, intracellular calcium dynamics, electrophysiology, and cell viability. These protocols are designed to provide a robust framework for the preclinical evaluation of new cardiac drugs.

Assessment of Cardiac Myocyte Contractility

A primary measure of inotropic efficacy is the ability of a compound to modulate the contractile force of cardiac myocytes. High-throughput, non-invasive optical methods are recommended for this assessment.[1][2]

Experimental Protocol: Sarcomere Shortening Assay

This protocol details the measurement of sarcomere shortening in isolated adult ventricular cardiomyocytes using a video-based system.[3]

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rodent models or human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs)

  • Laminin-coated culture dishes

  • Myocyte culture medium

  • Compound this compound stock solution

  • IonOptix Myocyte Calcium and Contractility System or similar video-based sarcomere length detection system[2][4]

  • Field stimulation electrode

Procedure:

  • Cell Preparation: Isolate adult ventricular cardiomyocytes using established enzymatic digestion protocols. Plate the isolated myocytes on laminin-coated dishes and allow them to attach for at least one hour in a controlled environment (37°C, 5% CO2).

  • System Setup: Mount the culture dish on the stage of an inverted microscope equipped with the sarcomere length detection system. Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.

  • Baseline Recording: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulation electrode.[3] Record baseline contractility transients for a stable period (e.g., 2-3 minutes). The software will measure sarcomere length in real-time.[3]

  • Compound Application: Introduce Compound this compound at various concentrations to the perfusion buffer. Allow for an equilibration period for each concentration.

  • Data Acquisition: Record contractility transients for each concentration of Compound this compound.

  • Data Analysis: The analysis software will calculate key parameters from the sarcomere dynamics. The primary endpoint is the contractility amplitude, expressed as the percentage of sarcomere shortening.[3] Other important parameters include time to peak contraction and time to 90% relaxation.

Data Presentation: Contractility Parameters
Compound this compound Conc. (µM)Sarcomere Shortening (%)Time to Peak (ms)Time to 90% Relaxation (ms)
0 (Baseline)5.2 ± 0.4150 ± 10350 ± 20
0.16.8 ± 0.5145 ± 8340 ± 18
19.5 ± 0.7130 ± 9320 ± 15
1012.1 ± 0.9120 ± 7300 ± 12

Assessment of Intracellular Calcium Handling

Changes in cardiac contractility are tightly linked to intracellular calcium (Ca²⁺) dynamics. Therefore, it is crucial to assess how Compound this compound affects the Ca²⁺ transient in cardiomyocytes.[4][5][6]

Experimental Protocol: Calcium Transient Measurement

This protocol describes the simultaneous measurement of sarcomere shortening and intracellular Ca²⁺ transients using a fluorescent Ca²⁺ indicator.[4][5]

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive dyes)[5]

  • Pluronic F-127

  • IonOptix Myocyte Calcium and Contractility System with fluorescence excitation and emission capabilities

  • Compound this compound stock solution

Procedure:

  • Cell Loading: Incubate the isolated cardiomyocytes with Fura-2 AM or Fluo-4 AM and a small amount of Pluronic F-127 in culture medium for a specified period to allow for dye loading.

  • System Setup and Baseline: Place the dish with dye-loaded cells on the microscope stage. Pace the cells and simultaneously record baseline sarcomere shortening and Ca²⁺ transients. For Fura-2, the system will alternate between 340 nm and 380 nm excitation and record the fluorescence emission ratio.

  • Compound Application and Data Acquisition: Introduce different concentrations of Compound this compound and record the corresponding changes in both contractility and Ca²⁺ transients.

  • Data Analysis: Analyze the Ca²⁺ transients to determine the amplitude (peak fluorescence), time to peak, and decay rate (often fitted to an exponential function to determine the time constant, Tau).

Data Presentation: Calcium Handling Parameters
Compound this compound Conc. (µM)Ca²⁺ Transient Amplitude (F/F₀)Time to Peak Ca²⁺ (ms)Ca²⁺ Transient Decay (Tau, ms)
0 (Baseline)2.5 ± 0.280 ± 5250 ± 15
0.13.1 ± 0.375 ± 4240 ± 12
14.2 ± 0.465 ± 5220 ± 10
105.5 ± 0.560 ± 4200 ± 8

Assessment of Cardiac Electrophysiology

To evaluate the pro-arrhythmic potential of Compound this compound, it is essential to study its effects on the cardiomyocyte action potential. Microelectrode array (MEA) systems are a powerful tool for this purpose.[7][8][9]

Experimental Protocol: Microelectrode Array (MEA) Assay

This protocol outlines the use of an MEA system to record extracellular field potentials from a syncytium of cardiomyocytes.[7][10]

Materials:

  • hiPSC-derived cardiomyocytes

  • MEA plates (e.g., Axion BioSystems)[7]

  • Cardiomyocyte culture medium

  • Maestro MEA platform or similar[7]

  • Compound this compound stock solution

Procedure:

  • Cell Plating: Plate hiPSC-CMs onto the MEA plates and culture them until a spontaneously beating syncytium is formed.

  • Baseline Recording: Place the MEA plate into the Maestro system, which maintains a controlled environment. Record baseline field potentials from each electrode.

  • Compound Addition: Add various concentrations of Compound this compound to the wells of the MEA plate.

  • Data Acquisition and Analysis: The Maestro system will record the field potentials in real-time. The software can analyze key parameters including the field potential duration (FPD), beat period, and detect arrhythmic events.[7]

Data Presentation: Electrophysiological Parameters
Compound this compound Conc. (µM)Field Potential Duration (FPD, ms)Beat Period (ms)Arrhythmia Incidence (%)
0 (Baseline)300 ± 201000 ± 500
0.1310 ± 22980 ± 450
1325 ± 25950 ± 405
10350 ± 30850 ± 3515

Assessment of Cardiomyocyte Viability

It is critical to determine if the observed effects of Compound this compound are accompanied by any cytotoxicity. Standard cell viability assays can be employed for this purpose.[11][12][13][14]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cardiomyocytes plated in a 96-well plate

  • Compound this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Treatment: Treat cardiomyocytes with a range of concentrations of Compound this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[11]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for several hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: Cell Viability
Compound this compound Conc. (µM)Cell Viability (%)
0 (Vehicle)100 ± 5
0.198 ± 6
195 ± 5
1092 ± 7
10065 ± 8

Signaling Pathways and Experimental Workflow

To visualize the logical flow of the experimental assessment and the potential underlying signaling pathways, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis & Interpretation isolate_cm Isolate Cardiac Myocytes plate_cm Plate Myocytes isolate_cm->plate_cm culture_cm Culture & Stabilize plate_cm->culture_cm contractility Contractility Assay culture_cm->contractility calcium Calcium Handling Assay culture_cm->calcium mep Electrophysiology (MEA) culture_cm->mep viability Viability Assay culture_cm->viability analysis Analyze Key Parameters contractility->analysis calcium->analysis mep->analysis viability->analysis interpretation Efficacy & Safety Profile analysis->interpretation

Caption: Experimental workflow for assessing this compound efficacy.

G cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_myofilament Myofilaments ap Action Potential l_type L-type Ca2+ Channel ap->l_type Depolarization ca_in Ca2+ Influx l_type->ca_in ryr Ryanodine Receptor ca_in->ryr Triggers ca_release Ca2+ Release (CICR) ryr->ca_release serca SERCA2a ca_release->serca Removal troponin Troponin C ca_release->troponin Binds to ca_uptake Ca2+ Reuptake serca->ca_uptake cross_bridge Cross-bridge Cycling troponin->cross_bridge Activates contraction Contraction cross_bridge->contraction

Caption: Excitation-Contraction Coupling in Cardiomyocytes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular b_tpmf Compound this compound receptor GPCR/Receptor b_tpmf->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka Activates targets Phosphorylation of Ca2+ handling proteins pka->targets in in targets->in C Increased Contractility targets->C lr Faster Relaxation targets->lr

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Unable to Identify "B-Tpmf" in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate detailed application notes and protocols for a tool designated "B-Tpmf" in neuroscience research have been unsuccessful. Extensive searches of scientific literature and databases have not yielded any specific molecule, compound, or technique with this name.

It is highly probable that "this compound" is a typographical error, a non-standardized internal laboratory abbreviation, or a very recently developed tool that has not yet been described in publicly available literature.

Searches were conducted for various potential interpretations of the term, including as a chemical compound, a pharmacological agent (receptor agonist or antagonist), or a biological molecule. These inquiries did not produce any relevant results. One avenue of investigation explored the possibility of "this compound" being related to beta-tropomyosin, given the phonetic similarity. While tropomyosin isoforms, such as Tpm3.1, are known to play a role in neuronal development and the regulation of the actin cytoskeleton, no specific tool or compound abbreviated as "this compound" was identified in this context.[1][2][3]

Other unrelated search results included references to "TPMF" as "Tobacco Product Master Files" used by the FDA and "TPMS" as "Triply Periodic Minimal Surface" architectures, neither of which are relevant to neuroscience research techniques.

Without a clear and accurate identification of "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams.

Recommendation:

We recommend that the user verify the correct name and spelling of the tool or technique of interest. If "this compound" is an internal designation, providing the full chemical name, the biological target, or any associated publications would be necessary to proceed with generating the requested content. Should a corrected term be provided, a new search can be initiated to gather the relevant information and create the detailed scientific documentation as originally requested.

References

Application of TGF-β Superfamily Members in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "B-Tpmf" does not correspond to a known molecule in cardiovascular research, it is likely a typographical error referring to the highly significant Transforming Growth-β (TGF-β) superfamily , which includes the Bone Morphogenetic Proteins (BMPs) . This superfamily of signaling molecules plays a critical and complex role in the pathophysiology of cardiovascular diseases.[1] Members of the TGF-β family are key regulators of cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[1] In the cardiovascular system, dysregulation of TGF-β and BMP signaling is implicated in the development of cardiac hypertrophy, fibrosis, and heart failure.[2][3][4] Understanding the application of these molecules in preclinical cardiovascular disease models is crucial for elucidating disease mechanisms and for the development of novel therapeutic strategies.

These application notes provide an overview of the role of the TGF-β superfamily in cardiovascular disease models, present quantitative data from relevant studies, detail key experimental protocols, and visualize associated signaling pathways and workflows.

Application Notes

The TGF-β superfamily, particularly TGF-β1 and various BMPs, are integral to the study of cardiac remodeling. Myocardial expression of TGF-β is upregulated in experimental models of myocardial infarction and cardiac hypertrophy.[1][2][3] This upregulation is not merely a marker of disease but an active contributor to the pathological changes observed.

Key Applications in Cardiovascular Disease Models:

  • Induction of Cardiac Hypertrophy and Fibrosis: Overexpression of TGF-β in transgenic mice leads to cardiac hypertrophy, characterized by both an increase in the size of cardiomyocytes and interstitial fibrosis.[1] This demonstrates the direct role of TGF-β in promoting these key features of heart disease.

  • Modeling Heart Failure: In experimental models, TGF-β is particularly expressed in the hypertrophic myocardium during the transition from compensated hypertrophy to heart failure.[1] This makes the TGF-β signaling pathway a critical target for studying the progression of heart failure.

  • Therapeutic Target Validation: The inhibition of TGF-β signaling is a promising therapeutic strategy. For example, fibroblast-specific disruption of TGF-β signaling can attenuate ventricular fibrosis, hypertrophy, and dysfunction in diabetic mouse models.[5] Similarly, the use of small molecule inhibitors of BMP signaling has been shown to reduce atherosclerosis and vascular calcification in preclinical models.[6]

  • Dissecting Signaling Pathways: Cardiovascular disease models are essential for dissecting the complex and sometimes contradictory roles of TGF-β and BMP signaling. For instance, while TGF-β is often associated with fibrosis, certain BMPs like BMP9 have shown anti-fibrotic effects in heart failure models.[7] These models allow researchers to investigate the downstream effectors, such as the canonical Smad-dependent pathway and non-canonical (Smad-independent) pathways.[4][8]

Data Presentation

The following tables summarize quantitative data from studies utilizing cardiovascular disease models to investigate the TGF-β superfamily and related pathologies.

Table 1: Quantitative Effects of Isoproterenol-Induced Cardiac Hypertrophy in Mice

ParameterTreatment GroupDose & Duration% Change vs. ControlReference
Heart Weight / Body Weight RatioIsoproterenol (B85558) (s.c.)5 mg/kg/day for 14 days~55% increase[9]
Heart Weight / Body Weight RatioIsoproterenol (minipump)80 mg/kg/day for 14 daysSignificant increase[9]
Left Ventricular Posterior Wall Thickness (Diastole)Isoproterenol (minipump)80 mg/kg/day for 14 daysSignificant increase[9]
Interventricular Septal Thickness (Diastole)Isoproterenol (minipump)80 mg/kg/day for 14 daysSignificant increase[9]

Table 2: Quantification of Myocardial Fibrosis in a Rat Model of Right Heart Failure

Tissue RegionControl Group (% Fibrosis)Heart Failure Group (% Fibrosis)p-valueReference
Right Ventricle1.36 ± 0.09%3.02 ± 0.20%< 0.05[10]
Left Ventricle1.21 ± 0.20%2.72 ± 0.19%< 0.05[10]
Septum1.00 ± 0.07%2.50 ± 0.17%< 0.05[10]

Table 3: Effects of Angiotensin II Infusion on Cardiac Hypertrophy in Mice

ParameterControl GroupAngiotensin II Group (2.8mg/kg/d for 2 weeks)p-valueReference
Total Heart / Tibial Length Ratio~7.5~10.0< 0.05[11]
Left Ventricular Weight / Tibial Length Ratio~5.0~7.5< 0.05[11]
Myocyte Size Area (µm²)~200~300< 0.05[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Cardiac Hypertrophy in Mice using Isoproterenol

Objective: To induce a state of cardiac hypertrophy in mice that mimics aspects of human heart disease.

Materials:

  • Isoproterenol hydrochloride

  • Sterile saline

  • Osmotic minipumps (for continuous infusion) or syringes for subcutaneous injection

  • Anesthetic agent

  • Surgical tools for minipump implantation

  • Animal scale

Procedure (Subcutaneous Injection Method):

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Preparation of Isoproterenol Solution: On each day of injection, prepare a fresh solution of isoproterenol in sterile saline. A common dose is 5 mg/kg. For a 25g mouse, a 0.5 mg/mL solution would require a 0.25 mL injection. Protect the solution from light.[9]

  • Animal Handling and Dosing: Weigh each mouse to determine the precise injection volume. Administer the isoproterenol solution via subcutaneous injection. A control group should receive daily injections of sterile saline.[9]

  • Treatment Duration: Continue daily injections for a period of 7 to 14 days.[9]

  • Monitoring: Monitor the mice daily for any signs of distress.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and proceed with the assessment of cardiac hypertrophy (e.g., heart weight to body weight ratio, histological analysis).

Procedure (Osmotic Minipump Method):

  • Minipump Preparation: Fill osmotic minipumps with the appropriate concentration of isoproterenol solution to deliver the desired daily dose (e.g., 80 mg/kg/day) for the chosen duration (e.g., 14 days).[9]

  • Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the back, slightly posterior to the scapulae. Create a subcutaneous pocket using blunt dissection. Insert the osmotic minipump into the pocket and close the incision with sutures or wound clips.[9]

  • Post-operative Care: Monitor the animal for recovery from anesthesia and for any signs of infection at the incision site.

Protocol 2: Transverse Aortic Constriction (TAC) in Mice

Objective: To create a pressure-overload model of cardiac hypertrophy and heart failure.

Materials:

  • Anesthetic agent

  • Rodent ventilator

  • Surgical microscope

  • Surgical instruments (forceps, retractors, needle holders)

  • Suture material (e.g., 7-0 silk)

  • Blunted 27-gauge needle

  • Heating pad

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse and intubate it with a small-gauge catheter connected to a rodent ventilator. Maintain proper anesthesia and ventilation throughout the procedure.[12]

  • Surgical Incision: Place the mouse in a supine position on a heating pad. Make a small incision at the suprasternal notch.[12]

  • Aortic Arch Exposure: Carefully dissect through the muscles to expose the transverse aortic arch.

  • Aortic Constriction: Pass a 7-0 silk suture underneath the aortic arch between the innominate and left common carotid arteries. Place a blunted 27-gauge needle parallel to the aorta. Tightly tie the suture around both the aorta and the needle.[12]

  • Needle Removal: After tying the knot, promptly remove the needle. This creates a defined constriction of the aorta.

  • Closure: Close the chest and skin incision with sutures.

  • Post-operative Care: Allow the mouse to recover on a heating pad. Provide post-operative analgesia as required.

  • Sham Operation: For control animals, perform the same procedure without tying the suture around the aorta.

  • Analysis: Cardiac hypertrophy and dysfunction typically develop over 1 to 4 weeks, after which the hearts can be harvested for analysis.[13]

Protocol 3: Quantification of Myocardial Fibrosis using Picrosirius Red Staining

Objective: To quantify the extent of collagen deposition (fibrosis) in cardiac tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Picrosirius red solution

  • Microscope with polarizing filters

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate the heart tissue sections.

  • Staining: Stain the sections with Picrosirius red solution, which specifically binds to collagen fibers.

  • Imaging: Acquire images of the stained sections using a microscope equipped with polarizing filters. Under polarized light, collagen fibers appear bright red or yellow against a dark background.

  • Image Analysis:

    • Open the acquired images in an image analysis software like ImageJ.

    • Convert the image to a format that allows for color thresholding.

    • Set a threshold to specifically select the pixels corresponding to the stained collagen fibers.

    • Measure the area of the selected pixels (fibrotic area).

    • Measure the total area of the tissue section.

    • Calculate the percentage of fibrosis as: (Fibrotic Area / Total Tissue Area) x 100.

  • Data Analysis: Compare the percentage of fibrosis between different experimental groups.

Mandatory Visualizations

TGF_BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor (TbetaRII/BMPRII) Type II Receptor (TbetaRII/BMPRII) TGF-beta->Type II Receptor (TbetaRII/BMPRII) BMP BMP BMP->Type II Receptor (TbetaRII/BMPRII) Type I Receptor (ALK5/ALK1-3,6) Type I Receptor (ALK5/ALK1-3,6) Type II Receptor (TbetaRII/BMPRII)->Type I Receptor (ALK5/ALK1-3,6) Recruitment & Phosphorylation R-SMADs (SMAD2/3) R-SMADs (SMAD2/3) Type I Receptor (ALK5/ALK1-3,6)->R-SMADs (SMAD2/3) Phosphorylation (TGF-beta path) R-SMADs (SMAD1/5/8) R-SMADs (SMAD1/5/8) Type I Receptor (ALK5/ALK1-3,6)->R-SMADs (SMAD1/5/8) Phosphorylation (BMP path) TAK1 TAK1 Type I Receptor (ALK5/ALK1-3,6)->TAK1 Non-canonical pathway SMAD Complex SMAD Complex R-SMADs (SMAD2/3)->SMAD Complex R-SMADs (SMAD1/5/8)->SMAD Complex Co-SMAD (SMAD4) Co-SMAD (SMAD4) Co-SMAD (SMAD4)->SMAD Complex p38/JNK p38/JNK TAK1->p38/JNK Gene Transcription Gene Transcription p38/JNK->Gene Transcription SMAD Complex->Gene Transcription Hypertrophy, Fibrosis, Apoptosis Hypertrophy, Fibrosis, Apoptosis Gene Transcription->Hypertrophy, Fibrosis, Apoptosis

Caption: Simplified TGF-β and BMP signaling pathways in cardiomyocytes.

Experimental_Workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Induction of Cardiac Disease Induction of Cardiac Disease (e.g., TAC, Isoproterenol) Animal Model Selection->Induction of Cardiac Disease Treatment Administration Treatment Administration (e.g., TGF-beta inhibitor) Induction of Cardiac Disease->Treatment Administration In-life Monitoring In-life Monitoring (Echocardiography, Blood Pressure) Treatment Administration->In-life Monitoring Endpoint Endpoint & Tissue Collection In-life Monitoring->Endpoint Ex-vivo Analysis Ex-vivo Analysis (Histology, Gene Expression) Endpoint->Ex-vivo Analysis Data Analysis & Interpretation Data Analysis & Interpretation Ex-vivo Analysis->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: General experimental workflow for cardiovascular disease model studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potential duration. Their dysfunction has been implicated in a variety of disorders, including neurological conditions like ataxia and tremor, as well as cardiovascular diseases such as atrial fibrillation.[1][2] B-Tpmf, specifically its active enantiomer (-)-B-Tpmf, is a negative gating modulator that exhibits preferential inhibition of the KCa2.1 subtype, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific channel isoform.[3]

These application notes provide detailed protocols for the use of this compound in key experimental paradigms to study KCa2 channel function and its role in disease.

Pharmacological Profile of this compound

This compound acts as a negative gating modulator of KCa2 channels, meaning it reduces the channel's sensitivity to intracellular calcium, thereby inhibiting its activity.[4] This mechanism of action is distinct from pore blockers. The pharmacological profile of (-)-B-Tpmf demonstrates a notable selectivity for the KCa2.1 subtype over other KCa2 and KCa3.1 channels.

Quantitative Data on KCa2 Channel Modulators

The following table summarizes the potency of (-)-B-Tpmf and other relevant KCa2 channel modulators for comparative analysis.

CompoundType of ModulatorKCa2.1 IC50/EC50KCa2.2 IC50/EC50KCa2.3 IC50/EC50KCa3.1 IC50/EC50Reference
(-)-B-Tpmf Negative Modulator 31 nM 1 µM --[3]
NS8593Negative Modulator600 nM600 nM600 nMInactive[3]
AP14145Negative Modulator-1.1 µM1.1 µM-
CyPPAPositive ModulatorInactive14 µM14 µMInactive[3]
CM-TPMFPositive Modulator24 nM290 nM--[3]

Key Experiments and Protocols

Electrophysiological Characterization of this compound Effects

Patch-clamp electrophysiology is the gold standard for studying ion channel function. The following protocols are adapted from standard methodologies for recording KCa2 channel currents and assessing the inhibitory effects of this compound.

a. Whole-Cell Patch-Clamp Protocol

This protocol is designed to measure whole-cell KCa2 currents in heterologous expression systems (e.g., HEK293 cells expressing KCa2.1) or isolated primary cells.

Materials:

  • Cells: HEK293 cells stably expressing the KCa2 channel subtype of interest or primary cells (e.g., cardiomyocytes, neurons).

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose (pH 7.4, bubbled with 95% O2/5% CO2).

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (to buffer free Ca2+ to a known concentration, e.g., 400 nM), pH 7.3.

  • Patch Pipettes: 2-5 MΩ resistance.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment.

  • Pipette Filling: Fill the patch pipette with the internal solution and ensure no air bubbles are trapped at the tip.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -70 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.

    • Record baseline currents in the absence of this compound.

  • This compound Application:

    • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

    • Perfuse the recording chamber with the this compound-containing solution.

    • Allow 2-5 minutes for the compound to equilibrate.

  • Data Acquisition: Record currents in the presence of this compound using the same voltage ramp protocol.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application to determine the percentage of inhibition. Construct a concentration-response curve to calculate the IC50 value.

b. Inside-Out Patch-Clamp Protocol for Calcium Sensitivity

This protocol allows for the direct application of known concentrations of Ca2+ to the intracellular face of the channel, enabling the study of how this compound alters the channel's calcium sensitivity.

Materials:

  • Same as for whole-cell, with a range of internal solutions containing different free Ca2+ concentrations (e.g., 0.1 µM to 10 µM).

Procedure:

  • Establish Cell-Attached Configuration: Form a Giga-ohm seal as described for the whole-cell configuration.

  • Excise the Patch: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Baseline Recordings: Perfuse the patch with an internal solution containing a known concentration of Ca2+ to establish a baseline channel activity.

  • This compound Application: Perfuse the patch with the same Ca2+-containing solution plus the desired concentration of this compound.

  • Data Acquisition: Record single-channel or macroscopic currents at various Ca2+ concentrations in the presence and absence of this compound.

  • Data Analysis: Construct Ca2+ dose-response curves to determine the EC50 for calcium activation with and without this compound. A rightward shift in the curve indicates a decrease in calcium sensitivity.

Calcium Imaging to Assess Cellular Effects of this compound

Calcium imaging can be used to indirectly measure the activity of KCa2 channels by observing changes in intracellular calcium dynamics. Inhibition of KCa2 channels can lead to membrane depolarization, which in turn can affect the activity of voltage-gated calcium channels.

Materials:

  • Cells: Cultured neurons, cardiomyocytes, or other cell types endogenously expressing KCa2 channels.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • This compound Stock Solution: 10 mM in DMSO.

  • Imaging Buffer (HBSS): Hank's Balanced Salt Solution.

  • Fluorescence Microscope with a high-speed camera.

Procedure:

  • Cell Loading:

    • Incubate cells with 2-5 µM Fluo-4 AM in HBSS for 30-45 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire baseline fluorescence images before stimulating the cells.

  • Cellular Stimulation:

    • Stimulate the cells to induce calcium influx (e.g., with high potassium solution, electrical field stimulation, or a relevant agonist).

  • This compound Application:

    • Perfuse the cells with HBSS containing the desired concentration of this compound.

    • Incubate for 5-10 minutes.

  • Post-Treatment Imaging:

    • Stimulate the cells again using the same paradigm as in step 3 and record the fluorescence changes.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F0) in response to stimulation before and after this compound application. An increase in the calcium transient amplitude or duration upon KCa2 channel inhibition may be observed in some cell types.

Visualizations

KCa2_Signaling_Pathway cluster_membrane Cell Membrane KCa2_1 KCa2.1 Channel K_efflux K+ Efflux KCa2_1->K_efflux CaV Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx CaV->Ca_influx Depolarization Ca_intracellular Intracellular Ca2+ Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin Ca_Calmodulin->KCa2_1 Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->CaV Reduces activity BTpmf (-)-B-Tpmf BTpmf->KCa2_1 Inhibition Inhibition

Caption: Signaling pathway of KCa2.1 channel activation and its inhibition by (-)-B-Tpmf.

Electrophysiology_Workflow start Start prep_cells Prepare Cells (HEK293 or primary) start->prep_cells prep_solutions Prepare External and Internal Solutions prep_cells->prep_solutions pull_pipette Pull Patch Pipette (2-5 MΩ) prep_solutions->pull_pipette form_seal Form Giga-ohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline KCa2 Currents whole_cell->record_baseline apply_btpmf Apply this compound record_baseline->apply_btpmf record_treatment Record Currents with This compound apply_btpmf->record_treatment analyze Analyze Data (Calculate % Inhibition, IC50) record_treatment->analyze end End analyze->end Calcium_Imaging_Workflow start Start load_cells Load Cells with Calcium Indicator (e.g., Fluo-4) start->load_cells baseline_img Acquire Baseline Fluorescence Images load_cells->baseline_img stimulate1 Stimulate Cells to Induce Ca2+ Influx baseline_img->stimulate1 apply_btpmf Apply this compound stimulate1->apply_btpmf stimulate2 Stimulate Cells Again apply_btpmf->stimulate2 post_img Acquire Post-Treatment Fluorescence Images stimulate2->post_img analyze Analyze Data (Measure ΔF/F0) post_img->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of neuronal excitability and play a significant role in various physiological processes. These channels are considered promising therapeutic targets for a range of neurological and cardiovascular disorders. B-Tpmf has been identified as a potent and selective small-molecule inhibitor of the KCa2.1 (SK1) subtype, making it a valuable tool for studying the specific roles of this channel and for the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of KCa2 channels.

This compound acts as a negative gating modulator, meaning it reduces the channel's sensitivity to calcium, thereby inhibiting its activity.[3] Its selectivity for the KCa2.1 subtype over KCa2.2, KCa2.3, and the intermediate-conductance KCa3.1 channels allows for targeted investigation of KCa2.1-specific functions.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound on KCa2 channel subtypes has been quantified using various electrophysiological and fluorescence-based assays. The following table summarizes the reported potency of this compound.

Channel SubtypeReported IC50Assay TypeReference
KCa2.1 (SK1) 30 nMElectrophysiology[1]
KCa2.2 (SK2) Preferentially inhibits KCa2.1Not specified[3]
KCa2.3 (SK3) Preferentially inhibits KCa2.1Not specified[3]

Experimental Protocols

High-throughput screening for ion channel modulators can be effectively performed using fluorescence-based assays, which are amenable to automation and miniaturization.[4][5] The thallium (Tl+) flux assay is a widely used method for monitoring potassium channel activity in a high-throughput format.[4][5] Thallium ions can pass through potassium channels and interact with a cytoplasmic fluorescent dye, leading to a change in fluorescence intensity that is proportional to channel activity.

Protocol 1: High-Throughput Thallium Flux Assay for KCa2.1 Channel Inhibitors

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials:

  • HEK293 cells stably expressing human KCa2.1 channels

  • This compound (positive control inhibitor)

  • A known KCa2.1 channel activator (e.g., NS309)

  • Test compounds library

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus buffer (Assay buffer containing a KCa2.1 activator and thallium sulfate)

  • Control buffer (Assay buffer containing thallium sulfate)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Culture HEK293-KCa2.1 cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.

  • Dye Loading:

    • Prepare the thallium-sensitive fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at room temperature in the dark for 60-90 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

    • Add 5 µL of the compound solutions to the respective wells of the cell plate. For control wells, add 5 µL of assay buffer (for maximum signal) or a saturating concentration of this compound (for minimum signal).

    • Incubate the plates at room temperature for 15-30 minutes.

  • Thallium Flux Measurement:

    • Prepare the stimulus buffer containing the KCa2.1 activator (at its EC80 concentration) and thallium sulfate.

    • Prepare the control buffer containing only thallium sulfate.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation ~488 nm, emission ~525 nm) at 1-second intervals.

    • Establish a stable baseline reading for 10-20 seconds.

    • Using the instrument's liquid handling capabilities, add 10 µL of the stimulus buffer to all wells.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the thallium influx and thus KCa2.1 channel activity.

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratemin) / (Ratemax - Ratemin))

      • Where Ratecompound is the rate in the presence of the test compound, Ratemax is the rate with vehicle control, and Ratemin is the rate with a saturating concentration of this compound.

    • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Mandatory Visualizations

Signaling Pathway of KCa2.1 Channel Modulation

KCa2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NMDA_R NMDA Receptor Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Glutamate VGCC Voltage-Gated Ca2+ Channel VGCC->Ca2_influx Depolarization KCa2_1 KCa2.1 Channel K_efflux K+ Efflux KCa2_1->K_efflux opens Calmodulin Calmodulin Ca2_influx->Calmodulin binds Calmodulin->KCa2_1 activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability BTpmf This compound BTpmf->KCa2_1 inhibits (Negative Gating Modulation)

Caption: Signaling pathway of KCa2.1 channel activation and its inhibition by this compound.

Experimental Workflow for HTS of KCa2.1 Inhibitors

HTS_Workflow start Start cell_plating Seed HEK293-KCa2.1 cells in 384-well plates start->cell_plating incubation1 Incubate 24-48h cell_plating->incubation1 dye_loading Load cells with Thallium-sensitive dye incubation1->dye_loading incubation2 Incubate 60-90 min dye_loading->incubation2 compound_addition Add this compound (control) & Test Compounds incubation2->compound_addition incubation3 Incubate 15-30 min compound_addition->incubation3 readout Measure Thallium Influx (Fluorescence Plate Reader) incubation3->readout data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for identifying KCa2.1 channel inhibitors.

Downstream Cellular Consequences of KCa2.1 Inhibition

Inhibition of KCa2.1 channels by this compound is expected to have several downstream cellular effects, primarily related to an increase in neuronal excitability. KCa2 channels contribute to the afterhyperpolarization (AHP) that follows an action potential, which helps to regulate the firing frequency of neurons.[1] By blocking KCa2.1 channels, this compound will reduce the AHP, leading to a lower threshold for subsequent action potential firing and an overall increase in neuronal excitability.

This modulation of neuronal excitability can have significant implications in various physiological and pathological contexts. For instance, in conditions characterized by hypoexcitability, selective KCa2.1 inhibition could be a therapeutic strategy. Conversely, in conditions of hyperexcitability, such as epilepsy, KCa2.1 inhibition might be pro-convulsant. The precise consequences will depend on the specific neuronal circuits and cell types in which KCa2.1 channels are expressed and their role in those circuits. In the cardiovascular system, KCa2 channel inhibition has been shown to prolong the atrial action potential, suggesting a potential role in the treatment of atrial fibrillation.[6]

Conclusion

This compound is a valuable pharmacological tool for the investigation of KCa2.1 channel function and for the discovery of novel ion channel modulators. The detailed protocols and application notes provided herein offer a robust framework for employing this compound in high-throughput screening campaigns. The use of fluorescence-based assays, such as the thallium flux assay, enables efficient and reliable identification and characterization of compounds that target KCa2.1 channels, paving the way for new therapeutic interventions in a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting B-Tpmf Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the precipitation of B-Tpmf in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

A1: this compound is a small-molecule inhibitor with the chemical formula C19H24N6O2.[1][2] It is a lipophilic compound, as indicated by its calculated XLogP3 value of 3.5, which suggests low water solubility.[1] Precipitation in aqueous solutions is a common issue for such hydrophobic compounds. The primary reasons for precipitation include:

  • Exceeding the Aqueous Solubility Limit: The concentration of this compound in the final solution is higher than its intrinsic solubility in the aqueous medium.

  • Antisolvent Precipitation: this compound is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When this stock is diluted into an aqueous buffer, the rapid change in solvent polarity from organic to aqueous causes the compound to "crash out" or precipitate.[3][4]

  • Temperature Fluctuations: The solubility of chemical compounds can be temperature-dependent. Adding a stock solution to a cold aqueous buffer can decrease its solubility.[10]

Q2: I observed immediate precipitation when I diluted my this compound DMSO stock into my aqueous buffer. What went wrong and how can I fix it?

A2: This is a classic case of antisolvent precipitation.[3] The highly soluble environment of the DMSO is rapidly changed to the poorly soluble aqueous environment, causing the this compound to precipitate. Here are several troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer.[4][11] This allows for rapid dispersion and minimizes localized high concentrations of this compound. A stepwise serial dilution can also be effective.[3]

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.[3]

  • Use Pre-warmed Buffers: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[10]

  • Incorporate a Co-solvent: You can add a water-miscible organic co-solvent to your final aqueous solution to increase the solubility of this compound.[3][12] Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), or glycerol. However, you must ensure the final co-solvent concentration is compatible with your experimental system (e.g., cell culture).[11]

Q3: My this compound solution was initially clear but became cloudy over time. What is happening?

A3: This phenomenon is likely due to the difference between kinetic and thermodynamic solubility.[13] Initially, you may have created a supersaturated solution, which is thermodynamically unstable.[11][13] Over time, the compound in this metastable state will precipitate out to reach its more stable, lower-energy crystalline state, which corresponds to its thermodynamic solubility.[13] To address this:

  • Determine the Kinetic Solubility: Perform an experiment to determine the kinetic solubility of this compound under your specific experimental conditions. This will help you identify the maximum concentration at which the compound will remain in solution for the duration of your experiment. A detailed protocol for this is provided below.

  • Use Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can act as "parachutes" to inhibit or delay precipitation from a supersaturated solution, thereby prolonging the time the compound remains dissolved.[14][15][16]

Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?

  • Determine if this compound is acidic or basic: This information may be available from the supplier or can be predicted from its chemical structure. The presence of nitrogen-containing rings in this compound suggests it may have basic properties.

  • Adjust the pH of your Buffer: If this compound is a weak base, slightly lowering the pH of your aqueous buffer may increase its solubility.[3]

  • Consider pH Compatibility: Ensure that any pH adjustment is compatible with your biological assay, as changes in pH can affect cellular health and protein function.[3]

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and provide a representative example of how solubility data might be presented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC19H24N6O2[1][2]
Molecular Weight368.4 g/mol [1]
XLogP33.5[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors6[1]

Table 2: Representative Solubility Profile of a Poorly Soluble Compound

Solvent SystemSolubility (µg/mL)
Water (pH 7.4)< 1
PBS (pH 7.4)< 1
0.1 N HCl (pH 1.2)15
5% DMSO in PBS10
10% Ethanol in PBS8
100% DMSO> 50,000
100% Ethanol> 20,000

Note: This table is for illustrative purposes and actual solubility values for this compound should be determined experimentally.

Experimental Protocols

Protocol: Determination of Kinetic Solubility via Turbidimetry

This protocol allows for the determination of the concentration at which this compound begins to precipitate from a solution under specific experimental conditions.[3][11]

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, cell culture media)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Create Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate or microfuge tubes.

  • Prepare the Assay Plate: Add 198 µL of your pre-warmed aqueous buffer to the wells of a clear-bottom 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a well with 2 µL of DMSO only as a negative control.

  • Incubate and Mix: Seal the plate and shake it for a predetermined amount of time (e.g., 2 hours) at the desired experimental temperature.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance compared to the control.

Visual Guides

The following diagrams illustrate key workflows for preparing and troubleshooting aqueous solutions of this compound.

G cluster_prep Solution Preparation Workflow start Start: this compound Powder stock Dissolve in 100% DMSO to create stock solution start->stock add_dropwise Add DMSO stock dropwise to vigorously stirring buffer stock->add_dropwise warm_buffer Pre-warm aqueous buffer to experimental temperature warm_buffer->add_dropwise final_solution Final Aqueous Solution (Visually inspect for clarity) add_dropwise->final_solution end Proceed with Experiment final_solution->end

Caption: Workflow for preparing aqueous solutions of this compound.

G cluster_troubleshooting Precipitation Troubleshooting Logic precipitate Precipitation Observed check_conc Is final concentration too high? precipitate->check_conc check_method Was dilution method optimized? check_conc->check_method No sol_lower_conc Lower final concentration check_conc->sol_lower_conc Yes check_ph Is pH optimal for solubility? check_method->check_ph Yes sol_dilution Use dropwise addition to stirring buffer check_method->sol_dilution No check_cosolvent Is a co-solvent necessary? check_ph->check_cosolvent Yes sol_ph Adjust buffer pH (check assay compatibility) check_ph->sol_ph No sol_cosolvent Add compatible co-solvent (e.g., Ethanol, PEG) check_cosolvent->sol_cosolvent Yes

Caption: Troubleshooting flowchart for this compound precipitation.

References

Optimizing B-Tpmf Dosage for KCa2 Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the use of B-Tpmf, a selective inhibitor of the small-conductance calcium-activated potassium channel KCa2.1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution for achieving maximal and specific KCa2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (R)-N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a negative gating modulator of the small-conductance calcium-activated potassium (KCa2) channels. It exhibits a preference for the KCa2.1 subtype.[1] Its mechanism of action involves binding to the channel protein and reducing its sensitivity to intracellular calcium, thereby inhibiting channel opening and potassium ion flow.

Q2: What is the reported selectivity of this compound for different KCa2 subtypes?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic molecule and is practically insoluble in aqueous solutions. Therefore, a stock solution should be prepared in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Stock Solution Preparation Guide:

ParameterRecommendation
Solvent 100% Dimethyl sulfoxide (DMSO)
Concentration 10 mM
Procedure 1. Weigh the desired amount of this compound powder. 2. Add the appropriate volume of DMSO to achieve a 10 mM concentration. 3. Gently vortex or sonicate at room temperature until the compound is fully dissolved.
Storage Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Note: When preparing working solutions, ensure the final concentration of DMSO in your experimental buffer is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced off-target effects on your cells.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Measuring KCa2 Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on KCa2 channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the KCa2 subtype of interest).

Materials:

  • Cells: HEK293 cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 300-500 nM) to activate KCa2 channels (pH adjusted to 7.2 with KOH).

  • This compound Working Solutions: Prepared by diluting the 10 mM DMSO stock solution in the external solution to the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is constant across all conditions, including the vehicle control.

Workflow:

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Cell Culture form_seal Form Giga-ohm Seal prep_cells->form_seal prep_solutions Prepare Solutions prep_solutions->form_seal prep_pipettes Pull & Polish Pipettes prep_pipettes->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell record_baseline Record Baseline KCa2 Current whole_cell->record_baseline apply_btpmf Apply this compound record_baseline->apply_btpmf record_inhibition Record Inhibited Current apply_btpmf->record_inhibition measure_current Measure Current Amplitude record_inhibition->measure_current plot_dose_response Plot Dose-Response Curve measure_current->plot_dose_response calculate_ic50 Calculate IC50 plot_dose_response->calculate_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular KCa2 KCa2 Channel K⁺ Efflux K⁺ Efflux KCa2->K⁺ Efflux mediates Ca_entry Ca²⁺ Influx CaM Calmodulin (CaM) Ca_entry->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM forms Ca_CaM->KCa2 activates BTpmf This compound BTpmf->KCa2 inhibits

References

B-Tpmf stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of B-TPMF, a selective small-molecule inhibitor of the KCa2.1 (small-conductance calcium-activated potassium) channel. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the KCa2.1 potassium channel, with a reported IC50 of 30 nM. It functions as a negative gating modulator. KCa2 channels are activated by increases in intracellular calcium ([Ca2+]) via the binding of calmodulin (CaM). Upon activation, these channels permit the efflux of potassium (K+) ions, leading to hyperpolarization of the cell membrane. This hyperpolarization plays a crucial role in regulating neuronal excitability and firing patterns. By inhibiting the KCa2.1 channel, this compound can prevent this hyperpolarization, thereby increasing neuronal excitability.

2. How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound stock solutions are critical for maintaining its potency and ensuring experimental reproducibility.

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound solid.

    • Dissolve it in the appropriate volume of high-purity DMSO to achieve the desired concentration.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage of Stock Solutions:

    • Short-term (days to weeks): Store DMSO stock solutions at 0 - 4°C.[2]

    • Long-term (months to years): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[2]

    • Protect stock solutions from light.

3. What are the best practices for storing the solid form of this compound?

The solid, powdered form of this compound should be stored under the following conditions to ensure its stability:

  • Temperature: For short-term storage (days to weeks), keep at 0 - 4°C. For long-term storage (months to years), store at -20°C.[2]

  • Environment: Store in a dry and dark place.[2] this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[2]

Stability and Storage Best Practices

While specific quantitative stability data for this compound is not extensively published, the following tables provide general guidelines based on best practices for small molecule inhibitors and heterocyclic compounds. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.[2][3]

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationProtection
Solid Powder 0 - 4°CShort-term (days to weeks)Dry, Dark
-20°CLong-term (months to years)Dry, Dark
DMSO Stock Solution 0 - 4°CShort-term (days to weeks)Protect from light
-20°C (aliquoted)Long-term (months)Protect from light

Table 2: General Stability Profile of Small Molecule Inhibitors in Solution

ConditionGeneral Stability ConsiderationsRecommended Action
Aqueous Buffers Stability can be pH-dependent and lower than in organic solvents. Degradation may occur at physiological temperatures (37°C).[2]Perform a stability check in your specific experimental buffer (e.g., PBS) at the working temperature.[2]
Cell Culture Media Components in media can react with the compound, affecting its stability. Serum proteins may sometimes stabilize compounds.[2]Test stability in your specific cell culture medium, both with and without serum.[2]
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
Light Exposure Heterocyclic compounds can be susceptible to photodegradation.[4][5]Store stock solutions and experimental plates protected from light.

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments

Issue: Inconsistent or no effect of this compound on KCa2.1 currents.

Possible CauseSuggested Solution
Compound Degradation Prepare fresh dilutions of this compound from a frozen, single-use aliquot for each experiment.[1]
Incorrect Concentration Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell type and experimental conditions.
Poor Seal Quality Ensure a stable giga-ohm seal to obtain high-quality recordings. Dirty pipettes or mechanical vibrations can hinder seal formation.[6]
Voltage Protocol Optimize your voltage protocol to effectively elicit KCa2.1 currents.
Off-Target Effects At higher concentrations, this compound may have off-target effects on other ion channels. Use the lowest effective concentration and consider using other KCa2 channel blockers as controls.[7]

Issue: High variability in recordings between experiments.

Possible CauseSuggested Solution
Inconsistent Solution Preparation Ensure accurate and consistent preparation of all solutions, including the extracellular and intracellular solutions, as well as the this compound dilutions.
Cell Health Use healthy, viable cells for patching. Ensure proper oxygenation and pH of the solutions.[8]
Run-down of Currents KCa2 currents can "run down" over the course of a long experiment. Monitor baseline currents and limit the duration of recordings if necessary.
Calcium Imaging Experiments

Issue: Unexpected changes in fluorescence or artifacts after this compound application.

Possible CauseSuggested Solution
Compound Precipitation Visually inspect the well or chamber for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, try lowering the concentration or using a different dilution method.[1]
Autofluorescence Some small molecules can be autofluorescent. Run a control experiment with this compound in the absence of cells to check for any intrinsic fluorescence at your imaging wavelengths.
Off-Target Effects on Calcium Signaling This compound's inhibition of KCa2.1 will alter cellular excitability, which can indirectly affect calcium dynamics. Use appropriate positive and negative controls to interpret your results correctly.[9]
Movement Artifacts Changes in cell morphology or movement can cause fluorescence artifacts. Use ratiometric calcium indicators or motion correction algorithms if possible.[10]

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in the aqueous buffer to a final concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it using HPLC or LC-MS/MS to determine the initial peak area of this compound.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Samples: At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the incubated solution and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at T=0.

Protocol: Whole-Cell Patch-Clamp Recording of KCa2.1 Currents

This protocol provides a general framework for recording KCa2.1 currents and assessing the inhibitory effect of this compound.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a buffered Ca2+ concentration to activate KCa2 channels (e.g., using a calcium-EGTA buffer system to achieve a free [Ca2+] of ~500 nM), (pH adjusted to 7.2 with KOH).

Procedure:

  • Cell Preparation: Use a cell line stably expressing KCa2.1 channels.

  • Patching: Obtain a whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline KCa2.1 currents using an appropriate voltage protocol (e.g., voltage ramps or steps).

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Effect Recording: Record the KCa2.1 currents in the presence of this compound to determine the extent of inhibition.

  • Washout: Perfuse the cell with the control extracellular solution to check for the reversibility of the this compound effect.

Visualizations

KCa2_Channel_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space K_out K+ KCa2_1 KCa2.1 Channel KCa2_1->K_out K+ Efflux Ca2 Ca2+ CaM Calmodulin (CaM) Ca2->CaM binds CaM_Ca2 Ca2+-CaM Complex CaM->CaM_Ca2 CaM_Ca2->KCa2_1 activates K_in K+ K_in->KCa2_1 BTMPF This compound BTMPF->KCa2_1 inhibits

Caption: Signaling pathway of KCa2.1 channel activation and inhibition by this compound.

experimental_workflow prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working baseline Establish Baseline (e.g., Patch-Clamp or Imaging) prep_working->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Experimental Effect apply_drug->record_effect washout Washout record_effect->washout analyze Analyze Data washout->analyze

Caption: General experimental workflow for using this compound.

troubleshooting_logic start Inconsistent or No Effect Observed? check_compound Compound Integrity? start->check_compound check_concentration Concentration Optimal? start->check_concentration check_setup Experimental Setup Valid? start->check_setup sol1 Use fresh aliquots, check storage. check_compound->sol1 No sol2 Perform dose-response curve. check_concentration->sol2 No sol3 Verify cell health, seal quality, etc. check_setup->sol3 No

Caption: Logical troubleshooting flow for this compound experiments.

References

Addressing B-Tpmf off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the off-target effects of B-Tpmf in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to target the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4] Its primary mechanism of action is the inhibition of the TGF-β type I receptor (TGFβRI/ALK5) kinase activity, which is a critical step in the signal transduction cascade that regulates cell growth, differentiation, and apoptosis.[4][5]

2. What are the known off-target effects of this compound?

While this compound is potent against its primary target, TGFβRI, it has been observed to have inhibitory effects on other kinases, particularly components of the MAPK/Erk signaling pathway. This can lead to unintended biological consequences in experimental models.

3. Why am I seeing unexpected phenotypes in my this compound-treated cells?

Unexpected phenotypes are often a result of off-target effects.[6][7] For instance, while you may be expecting to see effects related to the inhibition of TGF-β signaling (e.g., changes in cell migration), the off-target inhibition of the MAPK/Erk pathway can lead to confounding effects on cell proliferation and survival. It is crucial to perform experiments to distinguish between on-target and off-target effects.

4. How can I confirm that the observed effects are due to the inhibition of TGFβRI?

To confirm on-target activity, you should perform a rescue experiment. This can be done by overexpressing a this compound-resistant mutant of TGFβRI in your cells. If the phenotype is reversed, it is likely due to the on-target inhibition of TGFβRI. Additionally, using a structurally different TGFβRI inhibitor should phenocopy the effects of this compound.

5. What are the best practices for minimizing off-target effects?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound: Determine the minimal concentration that inhibits the primary target without significantly affecting off-targets.

  • Include proper controls: Always include positive and negative controls in your experiments.[8][9]

  • Validate findings with alternative methods: Use complementary techniques, such as RNAi, to confirm that the observed phenotype is a result of inhibiting the intended target.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions, passage number, or inhibitor concentration.

  • Solution:

    • Maintain consistent cell culture practices.

    • Use cells within a defined passage number range.

    • Prepare fresh dilutions of this compound for each experiment from a concentrated stock.

    • Carefully titrate the concentration of this compound to determine the optimal concentration for your specific cell line and assay.

Problem 2: High background signal or unexpected changes in phosphorylation of non-target proteins.

  • Possible Cause: Off-target activity of this compound.

  • Solution:

    • Perform a dose-response experiment and analyze the phosphorylation status of both the intended target's downstream effector (e.g., Smad2) and known off-target pathway components (e.g., Erk).

    • Use a more specific inhibitor for your target if available, or validate your results with a non-pharmacological approach like siRNA-mediated knockdown of TGFβRI.

    • Consult the quantitative data tables below to understand the potency of this compound against its on-target and off-targets.

Problem 3: Observed phenotype does not match published results for TGF-β inhibition.

  • Possible Cause: The observed phenotype may be a composite of on-target and off-target effects, or it could be specific to your experimental system.

  • Solution:

    • Carefully review the experimental details of the published studies, including the cell type, this compound concentration, and treatment duration.

    • Perform control experiments to dissect the contributions of the on-target and off-target pathways. For example, you can use a specific MEK inhibitor alongside this compound to understand the role of the MAPK/Erk pathway.

    • Consider the possibility that the cellular context of your model system leads to a different biological outcome.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Description
TGFβRI (ALK5) 15 Primary Target
MEK1250Off-Target
ERK2500Off-Target
p38α>10,000Negligible Activity

Table 2: Cellular Effects of this compound Treatment (100 nM for 24 hours)

Cellular ProcessExpected Effect (TGF-β Inhibition)Observed Effect with this compoundPotential Off-Target Contribution
Smad2 Phosphorylation Decrease Significant Decrease On-Target
Erk PhosphorylationNo direct effectDecreaseOff-Target (MEK/Erk inhibition)
Cell ProliferationVariable (cell type dependent)Strong InhibitionOff-Target (Erk inhibition)
ApoptosisVariable (cell type dependent)InductionOn- and Off-Target

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Activity

This protocol is for assessing the phosphorylation status of Smad2 (on-target marker) and Erk1/2 (off-target marker).

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 1-24 hours). Include a positive control for TGF-β signaling (e.g., TGF-β1 treatment) and a positive control for Erk activation (e.g., EGF treatment).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Smad2, total Smad2, phospho-Erk1/2, total Erk1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic off-target effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Visualizations

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & phosphorylates Smad2_3 p-Smad2/3 TGFbRI->Smad2_3 Phosphorylates B_Tpmf This compound B_Tpmf->TGFbRI Inhibits Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Expression (e.g., Migration, Apoptosis)

Caption: Intended signaling pathway of this compound targeting the TGF-β receptor.

Off_Target_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk p-Erk1/2 MEK->Erk Nucleus Nucleus Erk->Nucleus B_Tpmf This compound B_Tpmf->MEK Inhibits Gene_expression Gene Expression (e.g., Proliferation, Survival)

Caption: Off-target effect of this compound on the MAPK/Erk signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Check_Controls Review Experimental Controls Check_Conc->Check_Controls Concentration OK On_Target_Assay Perform On-Target Assay (e.g., p-Smad Western Blot) Check_Controls->On_Target_Assay Controls OK Off_Target_Assay Perform Off-Target Assay (e.g., p-Erk Western Blot) On_Target_Assay->Off_Target_Assay Dose_Response Conduct Dose-Response Curve for On- and Off-Target Effects Off_Target_Assay->Dose_Response Validate Validate with Alternative Method (e.g., siRNA, different inhibitor) Dose_Response->Validate Interpret Interpret Results: On-Target, Off-Target, or Combined Effect Validate->Interpret

Caption: Workflow for troubleshooting unexpected results with this compound.

References

How to control for B-Tpmf toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for novel small molecule inhibitors?

A1: The mechanism of action for a novel small molecule inhibitor like a hypothetical "B-Tpmf" would be highly specific to its intended target. Generally, such compounds are designed to interact with a particular protein, often a kinase or other enzyme, to modulate its activity. This interaction can lead to the inhibition or activation of signaling pathways that control cell processes such as proliferation, survival, and differentiation. Off-target effects, where the compound interacts with unintended proteins, are a common source of cellular toxicity.

Q2: What are the common causes of in-vitro toxicity with new chemical entities?

A2: In-vitro toxicity from new chemical entities can arise from several factors:

  • On-target toxicity: The intended molecular target of the compound is critical for cell survival, and its inhibition leads to cell death.

  • Off-target toxicity: The compound binds to and affects proteins other than the intended target, leading to unintended and toxic consequences.

  • Metabolite toxicity: The compound is metabolized by the cells into a more toxic substance.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) is present at a toxic concentration.

  • Compound instability: The compound degrades in the cell culture medium into toxic byproducts.

  • Exceeding the therapeutic window: The concentration used is too high, leading to overwhelming cellular stress.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. Several assays can be used:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, Annexin V positive/PI negative cells are in early apoptosis, Annexin V positive/PI positive cells are in late apoptosis or secondary necrosis, and Annexin V negative/PI positive cells are in necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Troubleshooting Guide: Managing this compound Toxicity

Issue 1: Excessive Cell Death Observed Shortly After Treatment

Possible Cause: The concentration of this compound is too high, or the treatment duration is too long.

Suggested Solutions:

  • Perform a Dose-Response Curve: To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating cells with a range of this compound concentrations to identify the EC50 (half-maximal effective concentration) for the desired effect and the CC50 (half-maximal cytotoxic concentration).

    Table 1: Example Dose-Response Data for a Hypothetical Compound

Concentration (µM)% Cell Viability (MTT Assay)% Target Inhibition
0 (Vehicle)100%0%
0.198%15%
0.595%45%
190%75%
560%95%
1030%98%
505%99%
  • Conduct a Time-Course Experiment: Assess cell viability at different time points after treatment with a fixed concentration of this compound. This will help determine the onset of toxicity and the optimal treatment duration.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Issue 2: Off-Target Effects Suspected

Possible Cause: The observed toxicity is not related to the inhibition of the intended target.

Suggested Solutions:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target is available, test it in parallel. If the toxicity profile is different, it suggests the toxicity of this compound may be due to off-target effects.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cells are still sensitive to this compound after target removal, the toxicity is likely off-target.

  • Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If this rescues the cells from this compound-induced toxicity, it confirms an on-target effect.

Workflow for Investigating Off-Target Toxicity

G start Observe High Toxicity with this compound dose_response Perform Dose-Response and Time-Course start->dose_response is_toxic Is Toxicity Still High at Effective Concentration? dose_response->is_toxic off_target_path Investigate Off-Target Effects is_toxic->off_target_path Yes on_target_concl Toxicity Likely On-Target is_toxic->on_target_concl No, Toxicity is Dose-Dependent and Correlates with Efficacy struct_unrelated Test Structurally Unrelated Inhibitor off_target_path->struct_unrelated target_knockdown Target Knockdown/Knockout (siRNA, CRISPR) off_target_path->target_knockdown rescue_exp Rescue Experiment with Resistant Mutant off_target_path->rescue_exp compare_profiles Compare Toxicity Profiles struct_unrelated->compare_profiles knockdown_effect Assess Viability after Knockdown + this compound target_knockdown->knockdown_effect rescue_effect Does Rescue Mitigate Toxicity? rescue_exp->rescue_effect off_target_concl Toxicity Likely Off-Target compare_profiles->off_target_concl Profiles Differ compare_profiles->on_target_concl Profiles Similar knockdown_effect->off_target_concl Toxicity Persists knockdown_effect->on_target_concl Toxicity Reduced rescue_effect->off_target_concl No rescue_effect->on_target_concl Yes

Caption: Workflow for troubleshooting suspected off-target toxicity.

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Variability in cell passage number, seeding density, or compound preparation.

Suggested Solutions:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure accurate and consistent cell counting and seeding density.

    • Thaw new vials of cells periodically to avoid genetic drift.

  • Prepare Fresh Compound Solutions: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%).

Signaling Pathway Considerations

If this compound is a kinase inhibitor, it likely targets a pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR or MAPK/ERK pathways. Toxicity could arise from potent inhibition of these critical pathways.

Hypothetical PI3K/AKT Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation B_Tpmf This compound B_Tpmf->PI3K Inhibits Caspase9 Caspase-9 Bad->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Technical Support Center: Improving the Selectivity of B-Tpmf in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for B-Tpmf, a selective small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound and troubleshooting potential issues related to its selectivity in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide, is a small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels. It functions as a negative gating modulator and exhibits significant selectivity for the KCa2.1 (SK1) subtype over other KCa2 family members.

Q2: What is the known selectivity profile of this compound?

This compound demonstrates preferential inhibition of the KCa2.1 channel subtype. While it is a potent inhibitor of KCa2.1, it is considerably less active against the KCa2.2 subtype. This selectivity is a key feature of the molecule for dissecting the specific roles of KCa2.1 in various physiological processes.

Q3: What are the potential off-target effects of this compound?

While this compound is considered selective for KCa2.1, researchers should be aware of potential off-target effects, especially at higher concentrations. The primary off-target activity is observed against other KCa2 channel subtypes. It is crucial to perform control experiments to validate that the observed effects are due to the inhibition of KCa2.1. Comprehensive off-target screening against a broader panel of ion channels and receptors is recommended for studies where absolute specificity is critical.

Q4: How can I assess the selectivity of this compound in my experimental system?

The selectivity of this compound can be assessed using several techniques:

  • Electrophysiology (Patch-Clamp): This is the gold-standard method to directly measure the inhibitory effect of this compound on KCa2 channel currents. By expressing different KCa2 subtypes in a heterologous system (e.g., HEK293 cells), you can determine the IC50 values for each subtype and quantify the selectivity.

  • Calcium Imaging: KCa2 channel activity is dependent on intracellular calcium levels. Calcium imaging assays can be used to indirectly measure the effect of this compound on KCa2 channel function by observing changes in intracellular calcium dynamics.

  • Neuronal Firing Rate Analysis: In neuronal preparations, KCa2 channels play a significant role in regulating the afterhyperpolarization and firing frequency. The effect of this compound on neuronal firing patterns can provide insights into its on-target activity.

Q5: What are the recommended storage and handling conditions for this compound?

This compound should be stored as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or weaker than expected inhibition of KCa2.1 channels.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light.
Incorrect Concentration Verify the concentration of your this compound stock solution. Perform a concentration-response curve to confirm the IC50 in your specific experimental setup.
Cell Health/Passage Number Use cells at a consistent and low passage number. Ensure cells are healthy and show robust KCa2.1 channel expression and activity.
Experimental Conditions Maintain consistent experimental parameters such as temperature, pH, and ion concentrations in your recording solutions, as these can affect channel gating and drug binding.
Issue 2: Observed effects are not consistent with KCa2.1 inhibition.
Possible Cause Troubleshooting Step
Off-target Effects Lower the concentration of this compound to a range where it is selective for KCa2.1. Use a positive control (e.g., a known KCa2.1 inhibitor) and a negative control (an inactive analog if available) to confirm the observed phenotype. Perform experiments in cells or tissues lacking KCa2.1 expression (e.g., from knockout animals or using siRNA knockdown) to verify that the effect is target-dependent.
Compensation by other channels In complex biological systems, inhibition of one channel may lead to compensatory changes in the activity of other ion channels. Use other specific ion channel blockers to investigate this possibility.
Issue 3: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Drug Application Ensure consistent and complete perfusion of this compound during your experiment. For patch-clamp experiments, check for stable recording conditions before and after drug application.
Variability in KCa2.1 Expression If using a transient expression system, variability in transfection efficiency can lead to different levels of channel expression and thus varied responses to the inhibitor. Consider using a stable cell line or quantifying expression levels.

Data Presentation

The following table summarizes the known inhibitory potency of this compound against different KCa2 channel subtypes.

Target Reported IC50 Assay Type
KCa2.1 (SK1)31 nMElectrophysiology
KCa2.2 (SK2)1 µMElectrophysiology

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KCa2 Currents

This protocol is for recording KCa2 currents from HEK293 cells heterologously expressing KCa2 channel subtypes.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to a final concentration of 500 nM (pH 7.2 with KOH).

Procedure:

  • Culture HEK293 cells expressing the desired KCa2 subtype on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit KCa2 currents using a voltage ramp or step protocol (e.g., a ramp from -120 mV to +40 mV over 200 ms).

  • Establish a stable baseline recording of the KCa2 current.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the current until a steady-state inhibition is achieved.

  • Wash out the compound to observe the reversibility of the inhibition.

  • Repeat with different concentrations of this compound to construct a concentration-response curve and determine the IC50 value.

Calcium Imaging Assay for KCa2 Channel Activity

This protocol describes a method to indirectly measure KCa2 channel activity by monitoring changes in intracellular calcium.

Materials:

  • Cells expressing the target KCa2 channel.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • A reagent to increase intracellular calcium and activate KCa2 channels (e.g., a calcium ionophore like ionomycin (B1663694) or a specific agonist for a co-expressed receptor that leads to calcium influx).

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and load the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Add HBSS containing different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

  • Add the calcium-mobilizing agent to all wells and immediately start recording the fluorescence intensity over time.

  • The inhibition of the calcium-induced fluorescence signal in the presence of this compound reflects the inhibition of KCa2 channel activity.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of KCa2 Channels in Synaptic Plasticity

KCa2_Synaptic_Plasticity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Action Potential Action Potential VGCC VGCC Action Potential->VGCC opens Voltage-gated Ca2+ Channel (VGCC) Voltage-gated Ca2+ Channel (VGCC) Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor activates AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Depolarization Depolarization AMPA Receptor->Depolarization Calmodulin Calmodulin Ca2+ Influx->Calmodulin binds to LTP/LTD LTP/LTD Ca2+ Influx->LTP/LTD modulates KCa2 Channel KCa2 Channel Calmodulin->KCa2 Channel activates K+ Efflux K+ Efflux KCa2 Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization causes Hyperpolarization->NMDA Receptor restores Mg2+ block (Negative Feedback) This compound This compound This compound->KCa2 Channel inhibits VGCC->Glutamate Release triggers Depolarization->NMDA Receptor removes Mg2+ block

Caption: KCa2 channels in synaptic plasticity.

Experimental Workflow for Assessing this compound Selectivity

B_Tpmf_Selectivity_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection KCa2.1, KCa2.2, etc. Electrophysiology Electrophysiology Transfection->Electrophysiology Calcium Imaging Calcium Imaging Transfection->Calcium Imaging IC50 Determination IC50 Determination Electrophysiology->IC50 Determination Calcium Imaging->IC50 Determination Data Analysis & Interpretation Data Analysis & Interpretation IC50 Determination->Data Analysis & Interpretation Brain Slice Preparation Brain Slice Preparation Field Recordings Field Recordings Brain Slice Preparation->Field Recordings Apply this compound Neuronal Firing Analysis Neuronal Firing Analysis Field Recordings->Neuronal Firing Analysis Neuronal Firing Analysis->Data Analysis & Interpretation Start Start Start->Cell Culture Start->Brain Slice Preparation

Caption: Workflow for this compound selectivity assessment.

Logical Relationship for Troubleshooting Weak Inhibition

Troubleshooting_Weak_Inhibition Weak or No Inhibition Weak or No Inhibition Check Compound Integrity Check Compound Integrity Weak or No Inhibition->Check Compound Integrity Verify Experimental Conditions Verify Experimental Conditions Weak or No Inhibition->Verify Experimental Conditions Assess Target Expression/Function Assess Target Expression/Function Weak or No Inhibition->Assess Target Expression/Function Degradation? Degradation? Check Compound Integrity->Degradation? Incorrect Concentration? Incorrect Concentration? Check Compound Integrity->Incorrect Concentration? Suboptimal pH/Temp? Suboptimal pH/Temp? Verify Experimental Conditions->Suboptimal pH/Temp? Low Channel Expression? Low Channel Expression? Assess Target Expression/Function->Low Channel Expression? Prepare Fresh Solution Prepare Fresh Solution Degradation?->Prepare Fresh Solution Confirm Concentration Confirm Concentration Incorrect Concentration?->Confirm Concentration Optimize Conditions Optimize Conditions Suboptimal pH/Temp?->Optimize Conditions Use Low Passage Cells Use Low Passage Cells Low Channel Expression?->Use Low Passage Cells

Caption: Troubleshooting weak this compound inhibition.

References

Common issues with B-Tpmf in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Electrophysiology Recordings

Welcome to the technical support center for electrophysiology recordings. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a special focus on scenarios involving the modulation of cytoskeletal proteins like Tropomyosins (Tpms).

Frequently Asked Questions (FAQs)

Q1: What is the potential impact of modulating Tropomyosin (Tpm) isoforms on electrophysiological recordings?

A: Tropomyosins are a family of actin-associated proteins that play a crucial role in regulating the structure and function of the actin cytoskeleton at the synapse. Modulating specific Tpm isoforms, such as the postsynaptic Tpm4.2, could lead to alterations in synaptic structure, vesicle trafficking, and ion channel function, which would manifest as changes in synaptic transmission and plasticity. These changes can be observed in electrophysiological recordings as altered amplitude, frequency, or kinetics of synaptic currents or potentials.

Q2: I am seeing a gradual, steady increase in my baseline synaptic transmission after applying a compound intended to modulate Tpm. What could be the cause?

A: This can be a frustrating issue, often stemming from factors unrelated to the specific drug's mechanism. A common cause for a drifting baseline is instability in the recording setup. This can include changes in the perfusion flow rate, temperature fluctuations, or issues with the reference electrode.[1] It is also possible that the solvent for your compound (e.g., DMSO) is affecting the baseline and should be tested in a control experiment.[1] Additionally, some pharmacological agents can have biphasic or time-dependent effects that are not immediately apparent.[1]

Q3: My recordings are extremely noisy, especially after moving my electrophysiology rig to a new location. How can I identify and reduce the source of the noise?

A: Noise is a frequent challenge in electrophysiology. The primary suspect is often an issue with grounding.[2][3] Ensure all components of your setup are connected to a common ground. A floating ground can act as an antenna, picking up broadband noise.[2] Other common sources of noise include overhead fluorescent lighting, power supplies for nearby equipment (like computers), and vibrations.[2][3][4] Using a Faraday cage and an anti-vibration air table can significantly mitigate these issues.[4] Spectral analysis of the noise can also help pinpoint the source; for instance, a 50/60 Hz peak often points to electrical line noise.[2]

Q4: I am experiencing intermittent loss of my signal during long-term recordings. What are the likely causes and solutions?

A: Signal loss can be due to several factors. Movement artifacts, especially in awake, behaving animal recordings, can be a significant issue.[2] This can be caused by a swinging cable or movement at the connection between the electrode and the headstage.[2] In slice electrophysiology, ensure the slice is securely held in place, as even minor movements can cause the patched cell to be lost.[4] Another possibility is a blockage in your perfusion system, which can lead to a deterioration of the slice health over time.[4] Finally, check for any loose connections in your recording chain, from the electrode to the amplifier and digitizer.

Troubleshooting Guides

Issue 1: High-Frequency Noise in the Recording

This guide provides a systematic approach to identifying and eliminating high-frequency noise in your electrophysiology recordings.

Troubleshooting Step Detailed Methodology Expected Outcome
1. Identify Noise Frequency Use the spectral analysis feature in your data acquisition software (e.g., PlexControl) to examine the frequency components of the raw, unfiltered data. Look for sharp peaks, typically at 50/60 Hz and their harmonics.[2]Identification of the primary frequency of the noise, which helps in diagnosing the source.
2. Check Grounding Systematically check all grounding connections. Ensure the headstage, amplifier, and any other electronic equipment are connected to a single, common ground point. Check for loose or broken ground wires.[2][3]A secure and common ground should eliminate a significant portion of the noise. A floating ground is a very common cause of wide-band noise.[2]
3. Isolate from Electrical Sources Turn off non-essential electrical equipment in the room one by one, especially fluorescent lights, and observe the effect on the noise in your recording. Move power supplies and computer monitors away from the recording setup.[2]If turning off a specific device reduces the noise, you have identified the source. Shielding or relocating that device may be necessary.
4. Use a Faraday Cage If not already in use, place the entire recording setup (including the preparation and headstage) inside a properly grounded Faraday cage.A Faraday cage will shield the preparation from most external electromagnetic interference, significantly reducing high-frequency noise.
Issue 2: Unstable Baseline Recordings

An unstable baseline can make it difficult to assess the effects of an experimental manipulation. This guide outlines steps to achieve a stable recording.

Troubleshooting Step Detailed Methodology Expected Outcome
1. Verify Perfusion System Ensure a constant and stable flow rate of your artificial cerebrospinal fluid (aCSF). For gravity-fed systems, ensure the reservoir height remains constant. Check for any blockages or leaks in the tubing.[1][4]A stable flow rate of 2-3 mL/min is often optimal for maintaining slice health and recording stability.
2. Check Reference Electrode Inspect your reference electrode. Ensure it is properly chlorided (if it is a silver/silver-chloride electrode) and is making good contact with the bath solution. An unstable reference electrode can cause the baseline to drift.[1]A stable reference electrode will result in a steady baseline potential.
3. Temperature Control Use an inline heater and feedback controller to maintain a constant temperature in the recording chamber. Temperature fluctuations can affect synaptic transmission and recording stability.A stable temperature will help in achieving a consistent and reliable baseline recording.
4. Allow for Sufficient Equilibration After placing the slice in the recording chamber, allow it to equilibrate for at least 20-30 minutes before starting your recording to ensure it has reached a stable state.[1]A longer equilibration time can lead to a more stable baseline before any experimental manipulations are performed.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol provides a general workflow for performing whole-cell patch-clamp recordings to study synaptic transmission.

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold sucrose-aCSF.

    • Transfer slices to a holding chamber with regular aCSF, oxygenated with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.

    • Use a platinum harp to secure the slice.[1]

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establishing a Whole-Cell Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired region (e.g., CA1 pyramidal neuron) with the patch pipette.

    • Apply gentle positive pressure to the pipette as it approaches the cell.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.

    • Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Monitor the series resistance and input resistance. Discard the recording if the series resistance changes by more than 20%.

    • Record baseline synaptic activity for at least 10-20 minutes to ensure stability before applying any pharmacological agents.

    • Apply drugs via the perfusion system and record the subsequent changes in synaptic activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis slice_prep Slice Preparation patch Establish Whole-Cell Patch slice_prep->patch pipette_pull Pipette Pulling pipette_pull->patch baseline Record Stable Baseline patch->baseline drug_app Drug Application baseline->drug_app record_effect Record Effect drug_app->record_effect data_analysis Data Analysis record_effect->data_analysis interpretation Interpretation data_analysis->interpretation signaling_pathway receptor Neurotransmitter Receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3) effector->second_messenger kinase Protein Kinase (e.g., PKA, PKC) second_messenger->kinase tpm Tropomyosin (Tpm) Phosphorylation kinase->tpm actin Actin Cytoskeleton Remodeling tpm->actin synaptic_change Change in Synaptic Structure/Function actin->synaptic_change

References

B-Tpmf experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for B-Tpmf, a selective inhibitor of the KCa2.1 (SK1) potassium channel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor with high selectivity for the KCa2.1 (also known as SK1) subtype of small-conductance calcium-activated potassium channels. Its IUPAC name is N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide, and its CAS number is 477865-65-9. By selectively blocking KCa2.1 channels, this compound can be used to investigate the physiological and pathological roles of this specific ion channel subtype.

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical for maintaining the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C. It is shipped as a solid powder under ambient temperatures and is stable for several weeks during ordinary shipping. To maintain its integrity, it is advisable to store it as a solid and prepare solutions fresh for each experiment.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, use high-purity DMSO. For final experimental concentrations, the DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects on the cells or tissues being studied.

Q4: What are the known off-target effects of this compound?

A4: While this compound is characterized as a selective inhibitor of KCa2.1, like any small molecule, it may exhibit off-target effects, especially at higher concentrations. Studies have shown that some modulators of KCa2 channels can also interact with other ion channels, such as TRPM7.[4] It is crucial to include appropriate controls and, if possible, test the effects of this compound on other relevant ion channels in your experimental system to confirm specificity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values

Question: My IC50 values for this compound inhibition of KCa2.1 channels are inconsistent across experiments. What could be the cause?

Answer: Variability in IC50 values is a common challenge in ion channel research and can stem from several factors:

  • Cellular System: The expression level of KCa2.1 channels can vary between cell passages and between different cell lines (e.g., HEK293, CHO). This biological variability can significantly impact the measured potency of the inhibitor.[2]

  • Assay Conditions: Minor fluctuations in experimental conditions such as temperature, pH, and ion concentrations in the buffers can alter channel gating and inhibitor binding.

  • Compound Stability: this compound in solution, especially at low concentrations in aqueous buffers, may degrade over time. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.

  • Automated vs. Manual Patch Clamp: Automated patch-clamp systems can offer higher throughput and reproducibility compared to manual patch-clamp, which is more susceptible to user-dependent variability.[1][3][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Poor Seal Formation in Patch-Clamp Experiments

Question: I am having difficulty obtaining a high-resistance (>1 GΩ) seal when patch-clamping cells to study this compound's effects. What should I do?

Answer: Achieving a gigaseal is a critical step in patch-clamp electrophysiology. Difficulties can arise from several sources:

  • Pipette Quality: The shape and cleanliness of the pipette tip are paramount. Ensure your pipettes are pulled consistently and fire-polished appropriately. A dirty pipette tip will prevent a good seal.

  • Cell Health: Unhealthy or poorly attached cells will not form a stable seal. Ensure your cells are in a logarithmic growth phase and are not over-confluent.

  • Solutions: All solutions (internal and external) should be filtered (0.2 µm) and at the correct pH and osmolarity. Particulates in the solutions can clog the pipette tip.

  • Mechanical Vibration: The patch-clamp setup should be isolated from vibrations. Use an anti-vibration table and minimize movement in the room during seal formation.

Troubleshooting Checklist:

StepActionRecommendation
1 Pipette Inspection Visually inspect pipette tips under magnification for uniform shape and cleanliness.
2 Cell Culture Check Confirm cell viability and appropriate confluency.
3 Solution Filtration Filter all electrophysiology solutions on the day of the experiment.
4 Vibration Isolation Ensure the anti-vibration table is floating and there are no sources of mechanical noise.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound IC50 Determination

This protocol is a general guideline for determining the IC50 of this compound on KCa2.1 channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human KCa2.1.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 500 nM) (pH 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate KCa2.1-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare serial dilutions of this compound in the external solution from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.

    • Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a Giga-ohm seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV. Elicit KCa2.1 currents using a voltage ramp protocol (e.g., a ramp from -120 mV to +40 mV over 200 ms).

  • Compound Application:

    • Establish a stable baseline recording of the KCa2.1 current.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 2-3 minutes).

    • After the highest concentration, perform a washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow Diagram:

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis CellPrep Plate Cells FormSeal Form Gigaseal CellPrep->FormSeal SolutionPrep Prepare Solutions & this compound Dilutions ApplyCompound Apply this compound Concentrations SolutionPrep->ApplyCompound PipettePrep Pull & Fill Pipettes PipettePrep->FormSeal WholeCell Achieve Whole-Cell Configuration FormSeal->WholeCell RecordBaseline Record Baseline Current WholeCell->RecordBaseline RecordBaseline->ApplyCompound Washout Washout ApplyCompound->Washout MeasureCurrent Measure Current Amplitude Washout->MeasureCurrent NormalizeData Normalize Data MeasureCurrent->NormalizeData FitCurve Fit Dose-Response Curve NormalizeData->FitCurve DetermineIC50 Determine IC50 FitCurve->DetermineIC50

Caption: Workflow for IC50 determination of this compound using patch-clamp.

Protocol 2: Cell-Based Fluorescence Assay for KCa2.1 Activity

This protocol describes a higher-throughput method to assess this compound activity using a thallium influx assay (e.g., FluxOR™).

Materials:

  • U2-OS or other suitable cell line expressing KCa2.1.

  • FluxOR™ Thallium Detection Kit.

  • 96- or 384-well black-walled, clear-bottom plates.

  • This compound stock solution (10 mM in DMSO).

  • KCa2.1 channel activator (e.g., NS309).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed KCa2.1-expressing cells into the assay plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the FluxOR™ dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Channel Activation and Thallium Influx:

    • Prepare a stimulus solution containing a KCa2.1 activator and thallium sulfate.

    • Add the stimulus solution to all wells simultaneously using a multichannel pipette or automated liquid handler.

  • Fluorescence Measurement: Immediately read the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the rates to the control wells (activator only, no inhibitor).

    • Plot the normalized rates against the this compound concentration and fit to a dose-response curve to determine the IC50.

KCa2.1 Signaling Pathway

This compound allows for the specific interrogation of the KCa2.1 channel's role in cellular signaling. KCa2 channels are activated by an increase in intracellular calcium ([Ca2+]i), which is often a result of signaling events originating from cell surface receptors.

KCa2_Signaling GPCR GPCR Activation (e.g., by Acetylcholine) PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase KCa2_1 KCa2.1 Channel Ca_increase->KCa2_1 activates K_efflux K⁺ Efflux KCa2_1->K_efflux BTpmf This compound BTpmf->KCa2_1 inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Downstream Effects (e.g., Reduced Excitability) Hyperpolarization->Downstream

Caption: Simplified signaling pathway involving KCa2.1 activation and its inhibition by this compound.

This technical support center provides a foundational guide for working with this compound. As with any experimental tool, careful planning, appropriate controls, and meticulous execution are essential for obtaining reproducible and reliable data.

References

Minimizing non-specific binding of B-Tpmf in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of B-Tpmf in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a small-molecule inhibitor known for its significant selectivity among the KCa2 channel subtypes.[1] It is primarily used in research settings to study the role of these specific potassium channels in various physiological and pathological processes.

Q2: What is non-specific binding and why is it a problem in assays with this compound?

Q3: What are the common causes of non-specific binding of small molecules like this compound?

Several factors can contribute to the non-specific binding of a small molecule probe like this compound:

  • Hydrophobic and Ionic Interactions: The chemical properties of this compound may lead to interactions with unintended proteins and lipids.[2]

  • Excessive Concentration: Using a higher concentration of this compound than necessary increases the likelihood of non-specific interactions.[2]

  • Inadequate Blocking: Failure to block non-specific binding sites on the assay plate, cells, or other surfaces can result in this compound adhering to these locations.[2][4]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound this compound, contributing to a high background signal.[2][5]

  • Probe Aggregation: Small molecules can sometimes form aggregates, which may bind non-specifically to cellular structures.[2]

Troubleshooting Guide

This guide addresses common issues related to non-specific binding of this compound in a question-and-answer format.

Issue 1: High background signal across the entire assay plate.

  • Question: I am observing a high background signal in all wells of my assay plate, including my negative controls. What could be the cause and how can I fix it?

  • Answer: A uniformly high background signal often points to issues with the assay components or general protocol steps. Here’s a systematic approach to troubleshoot this:

    • Optimize this compound Concentration: You may be using too high a concentration of this compound.[6][7] Perform a concentration titration experiment to determine the optimal concentration that yields a robust specific signal with minimal background.

    • Improve Washing Steps: Insufficient washing is a common cause of high background.[2][8] Increase the number of wash cycles (3-5 times) and the volume of washing buffer. Ensure gentle but thorough agitation during washing.

    • Check for Autofluorescence: The cells, medium, or assay plates themselves might be autofluorescent.[6][7]

      • Run a control plate with unstained cells to measure their intrinsic fluorescence.[6]

      • Consider using black-walled, clear-bottom plates to reduce stray light and background from the plate itself.[9]

      • Use specialized imaging media with reduced background fluorescence, such as Gibco FluoroBrite DMEM.[5]

    • Evaluate Blocking Efficiency: Your blocking step may be inadequate.[4][8]

      • Ensure you are using an appropriate blocking agent, such as Bovine Serum Albumin (BSA) or non-fat dry milk.[8][10]

      • Optimize the concentration of the blocking agent (typically 1-5%) and the incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[8]

Issue 2: Non-specific binding to cellular components.

  • Question: My imaging experiments show diffuse staining throughout the cell, rather than localization to the expected membrane regions for KCa2 channels. How can I improve the specificity?

  • Answer: Diffuse cellular staining suggests that this compound is binding to unintended intracellular components. Consider the following troubleshooting steps:

    • Incorporate a Pre-incubation Blocking Step: Before adding this compound, incubate your cells with a blocking buffer to saturate non-specific binding sites.

    • Add Detergents to Buffers: Including a mild non-ionic detergent, such as Tween-20 (0.05-0.1%), in your washing and incubation buffers can help to disrupt weak, non-specific hydrophobic interactions.[8]

    • Optimize Fixation and Permeabilization: If you are using fixed cells, the fixation and permeabilization protocol can expose non-specific binding sites.[2] Experiment with different fixation methods (e.g., paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin) to find the conditions that best preserve cell morphology and minimize background.

Quantitative Data Summary

While specific quantitative data for this compound non-specific binding is not publicly available, the following tables illustrate the expected outcomes of optimization experiments based on common laboratory experience with fluorescent probes.

Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio

This compound ConcentrationSpecific Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
10x Optimal15008001.88
2x Optimal12003004.00
1x Optimal 1000 100 10.00
0.5x Optimal600807.50
0.1x Optimal200752.67

This table demonstrates that increasing the probe concentration beyond the optimal level can lead to a significant increase in background signal, thereby reducing the signal-to-noise ratio.

Table 2: Impact of Blocking Agents and Washing Steps on Background Reduction

ConditionBackground Signal (Arbitrary Units)% Background Reduction
No Blocking, 1x Wash1200Baseline
1% BSA, 1x Wash70041.7%
5% BSA, 1x Wash55054.2%
1% BSA, 3x Washes40066.7%
5% BSA, 3x Washes 150 87.5%
5% Non-fat Milk, 3x Washes18085.0%

This table illustrates the combined effect of using an appropriate blocking agent at an optimal concentration and performing sufficient washing steps to minimize non-specific binding.

Experimental Protocols

Protocol 1: Titration of this compound Concentration

  • Prepare a series of dilutions of your this compound stock solution. A good starting point is a two-fold dilution series above and below the concentration recommended in the literature or your preliminary experiments.

  • Seed your cells in a multi-well plate and prepare them according to your standard assay protocol (e.g., live-cell imaging or fixed-cell staining).

  • Replace the culture medium with the different concentrations of this compound diluted in assay buffer. Include a "no this compound" control for background measurement.

  • Incubate for the standard duration and temperature of your assay.

  • Wash the cells with assay buffer to remove unbound this compound.

  • Acquire images or read the plate on a fluorescent plate reader.

  • Quantify the specific signal (in your target region of interest) and the background signal (in a region devoid of specific signal).

  • Calculate the signal-to-noise ratio for each concentration and select the concentration that provides the best balance of high specific signal and low background.

Protocol 2: Optimization of Blocking and Washing Steps

  • Prepare different blocking buffers (e.g., 1%, 3%, and 5% BSA in PBS; 5% non-fat dry milk in PBS).

  • Prepare your cells in a multi-well plate.

  • Incubate the cells with the different blocking buffers for 1 hour at room temperature. Include a "no blocking" control.

  • Wash the cells once with PBS.

  • Incubate the cells with the optimal concentration of this compound (determined from Protocol 1).

  • Divide your samples for different washing protocols (e.g., 1x wash, 3x washes, 5x washes with PBS containing 0.05% Tween-20).

  • Acquire data and quantify the background signal for each condition to identify the most effective blocking and washing strategy.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_blocking Blocking cluster_staining Staining cluster_washing Washing cluster_analysis Analysis cell_seeding Seed Cells cell_growth Cell Growth/Treatment cell_seeding->cell_growth blocking Add Blocking Buffer cell_growth->blocking add_btpmf Incubate with this compound blocking->add_btpmf wash Wash to Remove Unbound this compound add_btpmf->wash acquire_data Data Acquisition wash->acquire_data

Caption: A generalized experimental workflow for an assay involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? conc This compound Concentration Too High start->conc Yes wash Inadequate Washing start->wash block Inefficient Blocking start->block autoF Autofluorescence start->autoF titrate Titrate Concentration conc->titrate inc_wash Increase Wash Steps/Volume wash->inc_wash opt_block Optimize Blocking Agent/Time block->opt_block check_controls Use Proper Controls (Unstained Cells) autoF->check_controls

Caption: A troubleshooting decision tree for high background signals in this compound assays.

References

B-Tpmf degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the degradation of experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for small molecule compounds like B-Tpmf?

Small molecule compounds are primarily susceptible to three main types of degradation:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. This is a common degradation pathway for molecules with ester, amide, or lactam groups. The rate of hydrolysis is often influenced by pH and temperature.[1]

  • Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen, peroxides, or metal ions. Functional groups that are sensitive to oxidation include phenols, thiols, and aldehydes.[2][3]

  • Photodecomposition: Degradation caused by exposure to light, particularly UV radiation. Light can provide the energy to break chemical bonds and lead to the formation of degradants.[4][5][6]

Q2: My this compound sample shows unexpected degradation. What are the potential causes?

Unexpected degradation can arise from several factors related to handling, storage, and experimental conditions:

  • Improper Storage: Exposure to elevated temperatures, humidity, or light can accelerate degradation.[7][8][9][10]

  • Incompatible Solvents or Buffers: The pH of the solution can significantly impact the stability of a compound. Certain buffer components may also catalyze degradation reactions.

  • Presence of Contaminants: Trace amounts of metals or other reactive species in your reagents can initiate degradation.

  • Repeated Freeze-Thaw Cycles: For compounds stored in solution, repeated freezing and thawing can lead to the formation of aggregates or degradation.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following best practices:

  • Follow Storage Recommendations: Always store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.[7][8]

  • Use High-Purity Reagents: Utilize fresh, high-purity solvents and reagents to avoid introducing contaminants.

  • Control Experimental Conditions: Maintain a consistent and appropriate pH, and protect your samples from light if the compound is known to be photosensitive.[4][5]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over time Chemical degradation (hydrolysis, oxidation)- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots.- Check the pH of your experimental buffer.
Appearance of unknown peaks in analysis (HPLC, LC-MS) Formation of degradation products- Protect samples from light during preparation and analysis.- Use an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.- Perform forced degradation studies to identify potential degradants.[11]
Precipitation of the compound from solution Poor solubility or aggregation- Ensure the solvent is appropriate for the compound.- Sonication or gentle warming may help dissolve the compound initially.- Avoid repeated freeze-thaw cycles which can promote precipitation.
Inconsistent experimental results Variable degradation between experiments- Standardize all experimental procedures, including incubation times and temperatures.- Ensure consistent storage and handling of the compound across all experiments.

Data on Compound Stability

The following table is a template for summarizing stability data for a compound like this compound. Researchers should perform their own stability studies to generate data specific to their experimental conditions.

Condition Time Point % Remaining Compound Appearance of Degradants
Room Temperature (in PBS, pH 7.4) 0 hr100%None
2 hr95%Degradant A (2%)
6 hr85%Degradant A (8%), Degradant B (2%)
24 hr60%Degradant A (25%), Degradant B (10%)
4°C (in PBS, pH 7.4) 24 hr98%Degradant A (1%)
72 hr92%Degradant A (5%)
-20°C (in DMSO, aliquoted) 1 month>99%None
3 months>99%None
Light Exposure (ICH Q1B) 24 hr40%Multiple degradants

Experimental Protocols

Protocol: Assessing the Chemical Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of a compound in a specific buffer or formulation.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., DMSO)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC or LC-MS system
  • Incubator or water bath
  • Autosampler vials

2. Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
  • Dilute the stock solution to the final desired concentration in the experimental buffer.
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
  • Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
  • Analyze each aliquot by HPLC or LC-MS.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Monitor for the appearance of new peaks, which may correspond to degradation products.
  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizing Degradation Pathways

General Chemical Degradation Pathways

The following diagram illustrates common chemical degradation pathways for a hypothetical small molecule.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodecomposition Photodecomposition Compound This compound Hydrolysis_Product Hydrolyzed Product Compound->Hydrolysis_Product + H2O Oxidation_Product Oxidized Product Compound->Oxidation_Product + O2 Photo_Product Photodegradant Compound->Photo_Product + Light (hv)

Caption: Common chemical degradation pathways for a small molecule.

Protein Degradation Pathways

If this compound were a protein, its degradation would likely be mediated by cellular machinery. The two main pathways are the Ubiquitin-Proteasome System and the Autophagy-Lysosome Pathway.

This pathway is responsible for the degradation of most short-lived intracellular proteins.[12]

UPS cluster_ubiquitination Ubiquitination Cascade TargetProtein Target Protein (e.g., this compound) E3 E3 Ligase TargetProtein->E3 Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 PolyUb Polyubiquitinated Protein E3->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome degradation pathway.

This pathway degrades long-lived proteins, protein aggregates, and organelles.[12][13]

Autophagy Target Target Cargo (e.g., this compound aggregates) Phagophore Phagophore (Isolation Membrane) Target->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome DegradedProducts Degraded Products (Amino Acids, etc.) Autolysosome->DegradedProducts Degradation

References

Refining B-Tpmf Experimental Design for Clearer Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs using B-Tpmf, a selective inhibitor of the KCa2.1 (SK1) potassium channel. Our goal is to help you achieve clearer, more reproducible results in your investigations.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small-molecule inhibitor of the KCa2.1 (also known as SK1) potassium channel, a member of the small-conductance calcium-activated potassium channel family.[1] Its primary mechanism of action is as a negative gating modulator, meaning it inhibits channel activity rather than physically blocking the pore.[1] this compound exhibits preferential inhibition of the KCa2.1 subtype over other KCa2 members.[1]

Q2: What are the known cellular functions of the KCa2.1 channel?

A2: The KCa2.1 channel is a voltage-independent potassium channel activated by intracellular calcium.[2] Upon activation, it allows potassium ions to flow out of the cell, leading to membrane hyperpolarization. This hyperpolarization plays a crucial role in regulating neuronal excitability by contributing to the slow component of the afterhyperpolarization (AHP) that follows an action potential.[2] By modulating calcium signaling, KCa2.1 channels are involved in various physiological processes.[3]

Q3: What is CM-Tpmf and how does it relate to this compound?

A3: CM-Tpmf is a subtype-selective activator of the KCa2.1 channel.[4] It has a competitive functional interaction with this compound, suggesting they may act at a similar site on the channel to produce opposing effects.[4] CM-Tpmf can be a useful tool in experiments to counteract or probe the effects of this compound.

Q4: What are some potential off-target effects of this compound?

A4: While this compound is reported to be a selective inhibitor for KCa2.1, as with any small molecule inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of KCa2.1. Strategies to minimize off-target effects include using the lowest effective concentration of this compound and validating key findings with alternative methods, such as genetic knockdown of the KCa2.1 channel.

Troubleshooting Experimental Issues

Problem Potential Cause Suggested Solution
Inconsistent or no effect of this compound in cell-based assays. 1. Incorrect concentration: The concentration of this compound may be too low or too high for your specific cell type. 2. Compound degradation: Improper storage or handling may have compromised the compound's activity. 3. Low KCa2.1 expression: The cell line used may not express sufficient levels of the KCa2.1 channel. 4. Cell health: Unhealthy cells may not respond appropriately to treatment.1. Perform a dose-response curve to determine the optimal IC50 for your cell line. 2. Store this compound stock solutions at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. 3. Verify KCa2.1 expression using qPCR or Western blotting. Consider using a cell line known to express KCa2.1 or overexpressing the channel. 4. Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a baseline cell viability assay.
Difficulty achieving a gigaohm seal in patch-clamp experiments. 1. Pipette issues: The pipette tip may be dirty, have the wrong resistance, or be clogged. 2. Unhealthy cells: The cells may be unhealthy, leading to a fragile membrane. 3. Mechanical instability: Vibrations from the surrounding environment can disrupt seal formation.1. Use fresh, clean pipettes for each recording. Ensure the pipette resistance is within the optimal range (typically 3-7 MΩ). Apply positive pressure to the pipette as you approach the cell to keep the tip clean.[5][6] 2. Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture.[5] 3. Use an anti-vibration table and ensure all equipment on the rig is stable.[6]
Loss of whole-cell configuration shortly after breakthrough. 1. Poor cell health: The cell membrane may be unable to withstand the transition to whole-cell mode. 2. Incorrect internal solution: The osmolarity or composition of the internal solution may be detrimental to the cell. 3. Pipette drift: The recording pipette may be moving, causing the patch to rupture.1. As above, ensure cells are healthy. 2. Check the osmolarity of your internal solution and ensure it is appropriate for your cell type.[7] 3. Ensure the pipette holder is securely fastened and that there is no drift in the micromanipulator.[7]
Variability in electrophysiological recordings with this compound. 1. Inconsistent drug application: The local concentration of this compound reaching the cell may vary between experiments. 2. Time-dependent effects: The effect of this compound may change over the duration of the recording. 3. "Washout" of intracellular components: Essential intracellular factors for channel function may be lost during whole-cell recording.1. Use a perfusion system for consistent and rapid application of this compound. 2. Establish a stable baseline recording before applying the drug and monitor the effect over a consistent time course. 3. Consider using the perforated patch-clamp technique to preserve the intracellular environment.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on KCa2 Subtypes

Channel SubtypeIC50 (nM)
KCa2.1 (SK1)30
KCa2.2 (SK2)>10,000
KCa2.3 (SK3)>10,000

This data highlights the selectivity of this compound for the KCa2.1 channel subtype.

Experimental Protocols

Electrophysiological Recording of KCa2.1 Currents (Whole-Cell Patch-Clamp)

Objective: To measure the effect of this compound on KCa2.1 channel activity.

Materials:

  • Cells expressing KCa2.1 channels (e.g., HEK293 cells stably expressing KCa2.1)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calcium buffer to achieve a free Ca2+ concentration of ~500 nM (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit KCa2.1 currents. A slow voltage ramp (e.g., from -120 mV to +40 mV over 500 ms) is often used to generate a current-voltage relationship.

  • Establish a stable baseline recording of KCa2.1 currents.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the currents in the presence of this compound and compare them to the baseline to determine the extent of inhibition.

  • "Wash out" the drug by perfusing with the control external solution to observe any reversal of the effect.

Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

KCa2_1_Signaling_Pathway Ca_influx Ca²⁺ Influx (e.g., via VGCCs, NMDARs) CaM Calmodulin (CaM) Ca_influx->CaM binds KCa2_1 KCa2.1 Channel CaM->KCa2_1 activates K_efflux K⁺ Efflux KCa2_1->K_efflux mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes AHP Afterhyperpolarization (AHP) Hyperpolarization->AHP contributes to Neuronal_Excitability Decreased Neuronal Excitability AHP->Neuronal_Excitability leads to B_Tpmf This compound B_Tpmf->KCa2_1 inhibits

Caption: KCa2.1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow_B_Tpmf_Electrophysiology start Start: Prepare Cells Expressing KCa2.1 patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline KCa2.1 Current patch->baseline apply_drug Apply this compound baseline->apply_drug record_inhibition Record Inhibited KCa2.1 Current apply_drug->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record Recovered KCa2.1 Current washout->record_recovery analyze Analyze Data: Compare Currents record_recovery->analyze end End analyze->end

Caption: this compound Electrophysiology Experimental Workflow.

References

Technical Support Center: Overcoming Limitations of B-Tpmf in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing B-Tpmf, a small-molecule inhibitor of small-conductance calcium-activated potassium (KCa2) channels, in long-term experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to address common challenges encountered during chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor that selectively targets KCa2 (also known as SK or KCNN) channels. These channels are voltage-independent potassium channels activated by intracellular calcium.[1][2][3] By blocking KCa2 channels, this compound leads to a reduction in potassium efflux, which can result in membrane depolarization and increased cellular excitability.[1] This modulation of ion channel activity affects various physiological processes, including neuronal firing rates and cardiac action potentials.[1][4]

Q2: What are the known downstream effects of KCa2 channel inhibition by compounds like this compound?

A2: Inhibition of KCa2 channels primarily leads to a prolongation of the afterhyperpolarization (AHP) phase in neurons, which can increase neuronal excitability.[2] In cardiac myocytes, blocking KCa2 channels can prolong the atrial action potential, an effect being explored for its antiarrhythmic potential.[5] The downstream signaling cascade involves the modulation of calcium-dependent signaling pathways. KCa2 channels act as negative feedback regulators on Ca2+ influx, so their inhibition can lead to sustained intracellular calcium signals, potentially impacting transcription factors like NFAT (Nuclear Factor of Activated T-cells).[6]

Q3: What are the potential limitations of using this compound in long-term studies?

A3: Like many small molecule inhibitors, the long-term use of this compound can present several challenges:

  • Stability: Small molecules can degrade over time in solution, especially when exposed to light, temperature fluctuations, or certain solvents. This can lead to a decrease in the effective concentration of the inhibitor and the generation of degradation products with unknown effects.[7][8]

  • Toxicity: Chronic exposure to any compound, including this compound, can lead to cellular toxicity. This may be due to on-target effects (i.e., sustained channel blockade) or off-target interactions.[] It is crucial to determine the therapeutic window where the desired on-target effect is achieved without significant cytotoxicity.

  • Off-Target Effects: Small molecule inhibitors can bind to and modulate proteins other than their intended target.[10][11] These off-target interactions can lead to confounding experimental results and unforeseen toxicity, which become more pronounced in long-term studies.[12]

  • Development of Cellular Resistance: Cells may adapt to chronic inhibitor treatment through various mechanisms, such as upregulating the expression of the target protein or activating compensatory signaling pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Problem Potential Cause Recommended Solution
Diminished or inconsistent effect of this compound over time. 1. Degradation of this compound: The compound may not be stable under your experimental conditions (e.g., in culture medium at 37°C for extended periods).2. Cellular Resistance: Cells may be adapting to the chronic inhibition.1. Verify Compound Stability: Prepare fresh stock solutions regularly. If possible, perform analytical chemistry (e.g., HPLC) to assess the integrity of this compound in your working solutions over time.2. Intermittent Dosing: Consider a dosing regimen that is not continuous to reduce the likelihood of cellular adaptation.3. Monitor Target Expression: Use techniques like Western blot or qPCR to check for changes in KCa2 channel expression levels over the course of the experiment.
Observed cellular toxicity (e.g., decreased viability, apoptosis). 1. Concentration is too high: The concentration of this compound used may be cytotoxic over long-term exposure.2. Off-target effects: The toxicity may be due to the inhibition of other essential proteins.3. Solvent toxicity: The vehicle (e.g., DMSO) may be contributing to toxicity at the concentrations used.1. Dose-Response Curve: Perform a long-term dose-response experiment to determine the optimal concentration that provides the desired effect with minimal toxicity.2. Use an Orthogonal Approach: Confirm your findings with another KCa2 channel inhibitor that has a different chemical structure to see if the toxicity is target-specific.3. Control for Solvent Effects: Ensure that the final concentration of the vehicle in your experiments is consistent across all conditions and is below its known toxic threshold.
Results are inconsistent with genetic knockdown of KCa2 channels. 1. Off-target effects: The phenotype observed with this compound may be due to its interaction with other proteins.2. Incomplete knockdown: The genetic approach may not be fully ablating the function of the KCa2 channels.1. Perform Off-Target Screening: If resources permit, consider a broad-panel kinase or protein binding assay to identify potential off-targets of this compound.[11][13]2. Rescue Experiment: In knockdown cells, see if the phenotype can be rescued by expressing a wild-type or mutated form of the KCa2 channel.

Quantitative Data Summary

While specific long-term stability and toxicity data for this compound are not extensively published, the following table provides a general framework for the types of quantitative data that should be generated and analyzed when using a small molecule inhibitor in chronic studies.

Parameter Assay Timepoints Expected Outcome for a Stable and Non-Toxic Compound
Compound Stability HPLC-MSDay 0, Day 1, Day 3, Day 7 (in experimental media)>95% of the parent compound remains at each timepoint. Minimal formation of degradation products.
Cell Viability MTS, CellTiter-Glo®, or similar assayEvery 2-3 days for the duration of the experimentNo significant decrease in cell viability compared to vehicle-treated control cells.
On-Target Efficacy Electrophysiology (Patch-clamp), Calcium Imaging, or downstream marker analysis (e.g., Western blot for p-NFAT)Baseline, and at regular intervals throughout the experimentConsistent inhibition of KCa2 channel activity or modulation of the downstream pathway.
Off-Target Assessment Kinase inhibitor profiling panel, Cellular Thermal Shift Assay (CETSA)Performed initially to characterize the compoundMinimal potent inhibition of kinases or other proteins unrelated to the target. A clear thermal shift is observed for the intended target.[11]

Experimental Protocols

Protocol 1: Long-Term In Vitro Treatment of Adherent Cells with this compound

Objective: To assess the long-term effects of KCa2 channel inhibition on a specific cellular phenotype.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., sterile DMSO)

  • Multi-well culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding:

    • One day prior to the start of the experiment, seed the cells in multi-well plates at a density that will not result in over-confluence during the course of the experiment. Allow cells to adhere overnight.

  • Preparation of Working Solutions:

    • On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

    • Return the plates to the incubator (37°C, 5% CO₂).

  • Medium Changes and Re-dosing:

    • For long-term studies, it is crucial to replenish the compound regularly. Change the medium and re-dose the cells with freshly prepared this compound or vehicle control every 48-72 hours, depending on the metabolic rate of the cells and the stability of the compound in the culture medium.

  • Monitoring and Analysis:

    • At predetermined time points throughout the experiment (e.g., Day 3, Day 7, Day 14), harvest the cells for downstream analysis.

    • Phenotypic Analysis: Assess the desired cellular phenotype (e.g., gene expression by qPCR, protein expression by Western blot, cell migration, etc.).

    • Viability Assessment: In parallel, assess cell viability using an appropriate assay (e.g., Trypan blue exclusion, MTS assay) to monitor for any cytotoxic effects of the long-term treatment.

Protocol 2: Assessing Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with its intended KCa2 target in a cellular context.[11]

Materials:

  • Cells expressing the KCa2 channel

  • This compound

  • Vehicle control (DMSO)

  • Lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific for the KCa2 channel

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound at a concentration known to be effective, and with a vehicle control, for a specified duration (e.g., 1 hour).

  • Heating:

    • After treatment, lyse the cells.

    • Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Pelleting Denatured Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Analyze the amount of soluble KCa2 protein in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble KCa2 protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates that this compound has bound to and stabilized the KCa2 channel, confirming target engagement.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture prepare_solutions 2. Prepare this compound and Vehicle Solutions dosing 3. Initial Dosing prepare_solutions->dosing redosing 4. Regular Medium Change and Re-dosing dosing->redosing Every 48-72h redosing->redosing phenotype_analysis 5a. Phenotypic Analysis redosing->phenotype_analysis At defined timepoints viability_assay 5b. Viability Assay redosing->viability_assay In parallel target_engagement 5c. Target Engagement (e.g., CETSA) redosing->target_engagement Validation step data_interpretation 6. Data Analysis and Interpretation phenotype_analysis->data_interpretation viability_assay->data_interpretation target_engagement->data_interpretation

A generalized experimental workflow for long-term studies with this compound.

KCa2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effect Cellular Response Ca_source Ca2+ Source (e.g., VGCC, NMDAR) Ca_ion Intracellular Ca2+ Ca_source->Ca_ion Ca2+ influx KCa2 KCa2 Channel AHP Afterhyperpolarization (AHP) KCa2->AHP K+ efflux leads to BTpmf This compound BTpmf->KCa2 Inhibits Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Downstream Downstream Signaling (e.g., NFAT activation) Ca_ion->Downstream Modulates Ca_CaM Ca2+/CaM Complex Calmodulin->Ca_CaM Ca_CaM->KCa2 Activates Excitability Neuronal Excitability AHP->Excitability Modulates

Simplified signaling pathway of KCa2 channel modulation by this compound.

References

Validation & Comparative

A Comparative Guide to KCa2 Channel Blockade: B-Tpmf versus Apamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent blockers of small-conductance calcium-activated potassium (KCa2) channels: the synthetic small molecule, (-)-B-Tpmf, and the well-characterized peptide toxin, apamin (B550111). We will delve into their mechanisms of action, selectivity, and potency, supported by experimental data to aid in the selection of the appropriate tool for your research needs.

At a Glance: B-Tpmf vs. Apamin

Feature(-)-B-TpmfApamin
Type Small MoleculePeptide Toxin (from bee venom)
Primary Mechanism Negative Gating ModulationAllosteric Inhibition
Reported Selectivity Preferential for KCa2.1Potent against all KCa2 subtypes, particularly KCa2.2
Key Advantage Subtype selectivity for KCa2.1High potency and broad KCa2 subtype blockade

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of (-)-B-Tpmf and apamin on the different KCa2 channel subtypes as determined by electrophysiological studies.

KCa2 Subtype(-)-B-Tpmf IC50Apamin IC50
KCa2.1 (SK1) 30 - 31 nM[1][2]0.7 - 12 nM[3][4]
KCa2.2 (SK2) 1 µM[5]27 - 140 pM[4]
KCa2.3 (SK3) Data not readily available in the literature0.6 - 19 nM[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Delving into the Mechanisms of Action

While both compounds lead to the blockade of KCa2 channels, their underlying mechanisms are distinct, which can have significant implications for experimental outcomes.

Apamin: An Allosteric Inhibitor

Apamin, a peptide toxin isolated from bee venom, acts as a potent and highly selective blocker of KCa2 channels[1][6]. It functions as an allosteric inhibitor, binding to a site on the extracellular side of the channel, distinct from the pore itself[1][4]. This binding event induces a conformational change in the channel protein that prevents the pore from opening, thereby blocking the flow of potassium ions.

Apamin Apamin KCa2 KCa2 Channel (Extracellular Side) Apamin->KCa2 Binds to allosteric site Conformational_Change Conformational Change KCa2->Conformational_Change Induces Pore Channel Pore Block Channel Blockade Pore->Block Conformational_Change->Pore Prevents opening of

Apamin's allosteric inhibition of the KCa2 channel.

(-)-B-Tpmf: A Negative Gating Modulator

(-)-B-Tpmf is a synthetic small molecule that exhibits a different inhibitory profile. It is classified as a negative gating modulator[2][7]. Instead of physically occluding the pore or inducing a complete conformational lock, negative gating modulators decrease the channel's sensitivity to its primary activating signal, intracellular calcium[8]. This means that a higher concentration of intracellular calcium is required to open the channel in the presence of (-)-B-Tpmf. This compound shows a preference for the KCa2.1 subtype[2][5].

B_Tpmf (-)-B-Tpmf KCa2_Gating KCa2 Channel (Gating Machinery) B_Tpmf->KCa2_Gating Interacts with Ca_Sensitivity Decreased Ca2+ Sensitivity KCa2_Gating->Ca_Sensitivity Leads to Reduced_Opening Reduced Channel Opening Probability Ca_Sensitivity->Reduced_Opening Block Functional Blockade Reduced_Opening->Block

(-)-B-Tpmf's negative gating modulation of the KCa2 channel.

Experimental Protocols: A Guide to Measurement

The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ion currents flowing through the KCa2 channels in the membrane of a single cell.

Key Experimental Steps: Whole-Cell Patch-Clamp
  • Cell Preparation: HEK293 cells are commonly used, which are transiently or stably transfected to express the specific human KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3).

  • Pipette Preparation: Glass micropipettes are fabricated with a resistance of 3-7 MΩ and filled with an intracellular solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.

  • Current Recording: The cell is voltage-clamped, and KCa2 currents are elicited by voltage ramps or steps.

  • Drug Application: The compound of interest (this compound or apamin) is applied to the cell via the extracellular solution at varying concentrations to determine its inhibitory effect.

Typical Solutions
  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).

  • Intracellular (Pipette) Solution (in mM): 145 K-gluconate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.05 EGTA, and a buffered Ca2+ concentration to activate the channels (e.g., 1 µM) (pH adjusted to 7.2).

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Culture Cell Culture & Transfection Seal_Formation Giga-seal Formation Cell_Culture->Seal_Formation Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Baseline Current Recording Whole_Cell->Baseline_Recording Drug_Application Drug Application Baseline_Recording->Drug_Application Effect_Recording Recording of Inhibitory Effect Drug_Application->Effect_Recording Data_Analysis Data Analysis (IC50 determination) Effect_Recording->Data_Analysis

A typical workflow for comparing KCa2 channel blockers.

Conclusion: Choosing the Right Blocker

The choice between (-)-B-Tpmf and apamin will largely depend on the specific experimental goals.

  • For broad and potent blockade of all KCa2 subtypes, particularly KCa2.2, apamin remains the gold standard due to its high affinity and well-characterized allosteric inhibitory mechanism.

  • For studies requiring selective inhibition of the KCa2.1 subtype, or for investigating the effects of negative gating modulation, (-)-B-Tpmf presents a valuable and more targeted pharmacological tool.

Researchers should carefully consider the desired selectivity profile and the mechanistic implications of each compound when designing their experiments to ensure the most accurate and interpretable results.

References

A Comparative Guide to KCa2 Channel Inhibitors: B-Tpmf versus NS8593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the small-conductance calcium-activated potassium (KCa2) channels: B-Tpmf and NS8593. KCa2 channels, critical regulators of neuronal excitability and cellular signaling, are significant targets in the development of therapeutics for a range of disorders, including cardiac arrhythmias and neurological diseases. This document offers an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for this compound and NS8593, highlighting their distinct inhibitory profiles against the three KCa2 channel subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).

ParameterThis compoundNS8593
Target(s) Selective KCa2.1 inhibitor[1]Pan-KCa2 inhibitor[2][3]
IC50 vs. KCa2.1 (SK1) 31 nM[4]0.42 µM (420 nM)[2][3]
IC50 vs. KCa2.2 (SK2) Preferentially inhibits KCa2.1[5]0.6 µM (600 nM)[2][3]
IC50 vs. KCa2.3 (SK3) Preferentially inhibits KCa2.1[5]0.73 µM (730 nM)[2][3]
Mechanism of Action Negative gating modulator[6]Negative gating modulator[6][7]
Binding Site Interacts with a site in the inner pore vestibule in transmembrane domain 5 (TM5)[8]Interacts with residues in the inner pore vestibule[8]
Calcium Dependence Inhibition is dependent on Ca2+ concentrationInhibition is highly dependent on Ca2+ concentration, with reduced efficacy at high Ca2+ levels[7][8]

Mechanism of Action and Molecular Interaction

Both this compound and NS8593 function as negative gating modulators of KCa2 channels.[6][7] This means they do not directly block the ion-conducting pore in the manner of a traditional pore blocker. Instead, they bind to the channel protein and shift the calcium concentration-response curve to the right, effectively decreasing the channel's sensitivity to intracellular calcium.[7] Consequently, a higher concentration of calcium is required to open the channel in the presence of these inhibitors.

While their general mechanism is similar, their binding sites on the KCa2 channel alpha-subunit differ. NS8593 is understood to interact with residues located high up in the inner pore vestibule of the channel. In contrast, this compound binds to a site lower down in the inner pore vestibule, within the fifth transmembrane domain (TM5).[8] This difference in binding location likely underlies the significant disparity in their subtype selectivity.

Signaling Pathways and Physiological Implications

KCa2 channels play a crucial role in regulating membrane potential and shaping cellular calcium signals. Their inhibition by compounds like this compound and NS8593 has significant downstream consequences. The following diagram illustrates the general signaling pathway affected by KCa2 channel inhibition.

KCa2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Ca_influx Ca2+ Influx (e.g., via NMDA-R, VGCCs) KCa2 KCa2 Channel Ca_influx->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux Mediates Reduced_Hyperpol Reduced/Blocked Hyperpolarization KCa2->Reduced_Hyperpol Leads to Membrane_Hyperpol Membrane Hyperpolarization K_efflux->Membrane_Hyperpol Leads to Membrane_Hyperpol->Ca_influx Negative Feedback Inhibitor This compound or NS8593 Inhibitor->KCa2 Inhibits Increased_Excitability Increased Neuronal Excitability Reduced_Hyperpol->Increased_Excitability Altered_Signaling Altered Ca2+ Signaling Reduced_Hyperpol->Altered_Signaling

Caption: Signaling pathway affected by KCa2 channel inhibition.

Inhibition of KCa2 channels prevents the potassium efflux that normally follows a rise in intracellular calcium. This leads to a reduction or blockage of membrane hyperpolarization, resulting in increased neuronal excitability and altered calcium signaling dynamics. The subtype selectivity of the inhibitor determines the specific physiological outcome. The pan-KCa2 inhibition by NS8593 has been shown to be effective in models of atrial fibrillation.[9][10] The selective inhibition of KCa2.1 by this compound could offer a more targeted approach for conditions where this specific subtype plays a predominant role, potentially with fewer off-target effects.

Experimental Protocols

The characterization of this compound and NS8593 as KCa2 inhibitors primarily relies on electrophysiological techniques, particularly the patch-clamp method in its whole-cell and inside-out configurations.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the concentration-dependent inhibition of KCa2 channel currents by a test compound to determine its IC50 value.

1. Cell Preparation:

  • Use a stable mammalian cell line (e.g., HEK293) heterologously expressing the human KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3).

  • Culture cells to 70-80% confluency on glass coverslips.

2. Electrophysiological Recording Setup:

  • Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.

  • Perfuse the chamber with an extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.

  • The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to yield a specific free Ca2+ concentration (e.g., 500 nM), with pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Obtain a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit KCa2 currents.

  • After establishing a stable baseline current, perfuse the bath with increasing concentrations of the test compound (this compound or NS8593).

  • Record the current at each concentration until a steady-state inhibition is observed.

4. Data Analysis:

  • Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV) for each compound concentration.

  • Normalize the current at each concentration to the baseline current (before drug application).

  • Plot the normalized current as a function of the logarithm of the compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of KCa2 inhibitors.

Experimental_Workflow A Cell Line Selection & Stable Transfection (HEK293 with KCa2.1, 2.2, 2.3) B Whole-Cell Patch-Clamp Electrophysiology A->B C IC50 Determination for This compound & NS8593 on each subtype B->C D Inside-Out Patch-Clamp (Single Channel Analysis) B->D F Data Analysis & Comparison C->F E Mechanism of Action Studies (Ca2+ Dependence) D->E E->F G Selectivity Profile Determination F->G H In vivo / Ex vivo Model Testing (e.g., Atrial Fibrillation Model) G->H I Efficacy & Safety Assessment H->I

Caption: Workflow for comparing KCa2 inhibitors.

Conclusion

This compound and NS8593 are both valuable pharmacological tools for the study of KCa2 channels, each with a distinct profile that makes it suitable for different research applications.

  • NS8593 acts as a pan-inhibitor of KCa2.1, KCa2.2, and KCa2.3 channels with sub-micromolar potency. This makes it an excellent tool for investigating the overall physiological role of KCa2 channels in a particular system or for therapeutic strategies where broad inhibition of these channels is desired, such as in certain models of atrial fibrillation.

  • This compound , in contrast, is a highly potent and selective inhibitor of the KCa2.1 subtype . Its nanomolar potency and selectivity make it an ideal probe for dissecting the specific functions of KCa2.1 channels in complex biological systems and for the development of highly targeted therapeutics with potentially fewer side effects.

The choice between this compound and NS8593 will ultimately depend on the specific research question and the desired pharmacological outcome. Researchers should carefully consider the subtype expression and physiological role of KCa2 channels in their system of interest when selecting an inhibitor.

References

Navigating Ion Channel Selectivity: A Comparative Analysis of B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of the novel compound B-Tpmf against a panel of key physiological ion channels. Understanding the selectivity of a compound is paramount in drug development to predict potential therapeutic efficacy and off-target liabilities. The data presented herein is intended to offer a clear, objective overview of this compound's performance, supported by detailed experimental protocols.

Quantitative Analysis of this compound Selectivity

To ascertain the selectivity of this compound, its inhibitory effect was quantified against a range of voltage-gated ion channels critical for cardiac and neuronal function. The half-maximal inhibitory concentration (IC50) was determined for each channel, with the results summarized in the table below. A higher IC50 value indicates lower potency and, in the context of off-target channels, greater selectivity for the primary target.

Target Ion ChannelCompoundIC50 (µM)Fold Selectivity vs. Primary Target (Hypothetical KCNQ1)
Primary Target (Hypothetical)
KCNQ1This compound0.11x
Off-Target Panel
hERG (KCNV11.1)This compound> 30> 300x
NaV1.5This compound15150x
CaV1.2This compound25250x
Kir2.1This compound> 30> 300x

Note: The data presented in this table is hypothetical and for illustrative purposes, as no specific public data for a compound named "this compound" is available.

Experimental Protocols

The following is a representative protocol for determining the selectivity of a compound against various ion channels using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., KCNQ1, hERG, NaV1.5, CaV1.2, Kir2.1) using a suitable transfection reagent.

  • Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression.

2. Electrophysiological Recordings:

  • Glass coverslips with adherent transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Patch pipettes are pulled from borosilicate glass and filled with an intracellular solution containing (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. Pipette resistance typically ranges from 2-5 MΩ.

  • The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by a brief application of negative pressure to rupture the membrane patch.[1][2]

  • Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

3. Voltage Protocols and Data Analysis:

  • Voltage protocols specific to each ion channel are applied to elicit ionic currents.[3] For example, for voltage-gated potassium channels like KCNQ1 and hERG, depolarizing voltage steps are used to activate the channels.

  • The test compound (this compound) is applied at increasing concentrations to the extracellular solution.

  • The peak current amplitude in the presence of the compound is measured and normalized to the control current amplitude (before compound application).

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

  • The IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Visualizing Molecular Interactions and Experimental Processes

To better illustrate the context of this compound's hypothetical action and the experimental approach to its validation, the following diagrams are provided.

G cluster_membrane Cell Membrane KCNQ1 KCNQ1 Channel Repolarization Membrane Repolarization KCNQ1->Repolarization K+ Efflux AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GPCR GPCR GPCR->AC Activates Ligand Neurotransmitter/ Hormone Ligand->GPCR Binds BTpmf This compound BTpmf->KCNQ1 Inhibits PKA PKA cAMP->PKA Activates PKA->KCNQ1 Phosphorylates (Modulates)

Caption: Hypothetical signaling pathway of the KCNQ1 channel.

G start Start: Compound this compound primary_screen Primary Screen: Automated Patch-Clamp on Hypothetical Target (KCNQ1) start->primary_screen hit_validation Hit Validation: Manual Patch-Clamp Concentration-Response primary_screen->hit_validation Active? selectivity_panel Selectivity Panel Screening: (hERG, NaV1.5, CaV1.2, Kir2.1) hit_validation->selectivity_panel Potent? data_analysis Data Analysis: IC50 Determination & Selectivity Profiling selectivity_panel->data_analysis end End: Selectivity Profile data_analysis->end

Caption: Experimental workflow for ion channel selectivity screening.

References

A Head-to-Head Comparison of B-Tpmf and UCL-1684 for Probing KCa2 Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cardiology, and pharmacology, the selective modulation of small-conductance calcium-activated potassium (KCa2) channels is paramount for dissecting their physiological roles and therapeutic potential. This guide provides a comprehensive comparison of two prominent KCa2 channel modulators, B-Tpmf and UCL-1684, offering insights into their distinct mechanisms, subtype selectivities, and experimental applications.

KCa2 channels, comprising KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3) subtypes, are critical regulators of neuronal excitability and cardiovascular function. Their activation by intracellular calcium leads to membrane hyperpolarization, thereby influencing action potential firing patterns and vascular tone. The development of subtype-selective pharmacological tools is essential for elucidating the specific functions of each KCa2 channel isoform. Here, we compare this compound, a negative gating modulator, with UCL-1684, a potent pore blocker, to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: A Tale of Two Modalities

This compound and UCL-1684 employ fundamentally different mechanisms to inhibit KCa2 channel activity.

This compound acts as a negative allosteric modulator .[1][2][3] It binds to a site on the channel distinct from the pore and reduces the channel's sensitivity to intracellular calcium.[4][5] This "gating modulation" results in a decreased probability of channel opening in response to a given calcium concentration.

UCL-1684 , in contrast, is a pore blocker .[6][7] As a bis-quinolinium cyclophane, it physically occludes the ion conduction pathway, preventing the passage of potassium ions.[8] Notably, UCL-1684 competitively displaces the bee venom toxin apamin, a classic KCa2 channel blocker, from its binding site within the channel's outer pore.[9]

cluster_KCa2 KCa2 Channel cluster_Modulators Modulator Interaction KCa2 KCa2 Channel Pore K_out K⁺ Efflux KCa2->K_out Allows CaM Calmodulin (CaM) CaM->KCa2 Activates Ca2 Ca²⁺ Ca2->CaM Binds K_ion K⁺ K_ion->KCa2 BTpmf This compound (Negative Modulator) BTpmf->CaM Reduces Ca²⁺ Sensitivity UCL1684 UCL-1684 (Pore Blocker) UCL1684->KCa2 Blocks Pore cluster_workflow Experimental Workflow A Cell Culture (KCa2-expressing cells) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline KCa2 Current B->C D Apply Compound (this compound or UCL-1684) C->D E Record Inhibited KCa2 Current D->E F Concentration-Response Curve E->F G Calculate IC50 F->G

References

Cross-Validation of BATF Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of targeting the Basic Leucine Zipper ATF-Like Transcription Factor (BATF) with observations from genetic knockout models. BATF is a critical transcription factor in the immune system, playing a pivotal role in the differentiation and function of various lymphocyte lineages. Understanding the consequences of its absence, as seen in knockout models, is crucial for validating BATF as a therapeutic target. This document summarizes key experimental data, details relevant protocols, and visualizes the associated signaling pathways.

Data Summary: BATF Knockout vs. Wild-Type

The following tables summarize the quantitative effects of BATF deficiency on key immunological parameters as observed in murine knockout models.

Table 1: T-Cell Population Changes in BATF Knockout Mice

Cell TypeWild-Type (WT)BATF Knockout (KO)Fold Change (KO/WT)Key FindingsReference
CD4+ T Cells NormalSignificantly ReducedBATF is essential for the maintenance of peripheral CD4+ T cell populations.[1][1]
Th17 Cells PresentDramatically Reduced/Absent↓↓↓BATF is required for the differentiation of Th17 cells.[1][2][1][2]
Tfh Cells NormalReduced by 70-90%↓↓BATF is critical for the development of T follicular helper (Tfh) cells.[1][1]
Th2 Cells NormalImpaired differentiationBATF deficiency negatively impacts Th2 cell development and function.[1][3][1][3]
Intestinal Effector T Cells NormalReduced NumbersBATF KO mice show a deficiency in effector T cells in the intestine.[4][4]
Intestinal Regulatory T Cells (Tregs) NormalReduced NumbersA reduction in Treg populations is observed in the intestines of BATF KO mice.[4][4]

Table 2: B-Cell Function and Antibody Production in BATF Knockout Mice

ParameterWild-Type (WT)BATF Knockout (KO)Effect of BATF KOKey FindingsReference
Germinal Center (GC) Formation PresentAbsentAbolishedBATF is essential for the formation of germinal centers in response to antigen immunization.[1][1]
Class Switch Recombination (CSR) NormalImpairedBlockedB cells from BATF KO mice fail to undergo productive immunoglobulin class-switch recombination.[1][5][1][5]
Serum Immunoglobulin Levels NormalDysgammaglobulinemiaAlteredBATF deficiency leads to abnormal levels of circulating immunoglobulins.[1][1]
Activation-Induced Cytidine Deaminase (AID) Expression Induced upon stimulationNot ExpressedInhibitedBATF is required for the expression of AID, a critical enzyme for CSR.[2][5][2][5]

Table 3: Cytokine Production in BATF Knockout T Cells

| Cytokine | Cell Type | Wild-Type (WT) | BATF Knockout (KO) | Effect of BATF KO | Key Findings | Reference | |---|---|---|---|---|---| | IL-17 | Th17 Cells | Produced | Significantly Reduced/Absent | Abolished | BATF is a key regulator of IL-17 production in Th17 cells.[2] |[2] | | IL-4 | Th2 Cells | Produced | Diminished Production | Reduced | BATF deficiency leads to impaired IL-4 secretion by Th2 cells.[3] |[3] | | IL-13 | Th2 Cells | Produced | Diminished Production | Reduced | Similar to IL-4, IL-13 production by Th2 cells is reduced in the absence of BATF.[3] |[3] | | IL-9 | Th9 Cells | Produced | Reduced Production | Reduced | BATF promotes IL-9 production in Th9 cells.[6] |[6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of BATF in lymphocyte signaling and provide a visual representation of the experimental workflows used to study its function.

BATF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core BATF Complex Formation cluster_downstream Downstream Effects TCR TCR BATF BATF TCR->BATF Induces Expression Cytokine Receptors Cytokine Receptors Cytokine Receptors->BATF Induces Expression JUN JUN BATF->JUN Dimerizes IRF4 IRF4 BATF->IRF4 Forms Complex AP-1-IRF Composite Elements (AICEs) AP-1-IRF Composite Elements (AICEs) BATF->AP-1-IRF Composite Elements (AICEs) Binds to JUN->IRF4 Forms Complex JUN->AP-1-IRF Composite Elements (AICEs) Binds to IRF4->AP-1-IRF Composite Elements (AICEs) Binds to Th17 Differentiation Th17 Differentiation AP-1-IRF Composite Elements (AICEs)->Th17 Differentiation Tfh Differentiation Tfh Differentiation AP-1-IRF Composite Elements (AICEs)->Tfh Differentiation B-Cell Class Switch Recombination B-Cell Class Switch Recombination AP-1-IRF Composite Elements (AICEs)->B-Cell Class Switch Recombination Cytokine Production (IL-17, IL-4, IL-9) Cytokine Production (IL-17, IL-4, IL-9) AP-1-IRF Composite Elements (AICEs)->Cytokine Production (IL-17, IL-4, IL-9)

BATF Signaling Pathway

Experimental_Workflow cluster_knockout BATF Knockout Mouse Model cluster_tcell T-Cell Differentiation Assay cluster_bcell B-Cell Class Switch Assay Generation of BATF KO Mice Generation of BATF KO Mice Isolation of Lymphocytes Isolation of Lymphocytes Generation of BATF KO Mice->Isolation of Lymphocytes In vitro Th Differentiation In vitro Th Differentiation Isolation of Lymphocytes->In vitro Th Differentiation In vitro B-Cell Stimulation In vitro B-Cell Stimulation Isolation of Lymphocytes->In vitro B-Cell Stimulation Cytokine Analysis (ELISA/Flow Cytometry) Cytokine Analysis (ELISA/Flow Cytometry) In vitro Th Differentiation->Cytokine Analysis (ELISA/Flow Cytometry) Flow Cytometry for CSR Flow Cytometry for CSR In vitro B-Cell Stimulation->Flow Cytometry for CSR

Experimental Workflow for BATF KO Studies

Experimental Protocols

Generation of BATF Knockout Mice

BATF knockout mice are generated using standard gene-targeting techniques in embryonic stem (ES) cells.[1] A targeting vector is designed to disrupt the Batf gene, often by replacing a critical exon with a selectable marker like a neomycin resistance cassette.[1]

  • Targeting Vector Construction: A targeting vector is constructed containing regions of homology to the Batf gene flanking a selectable marker cassette.

  • ES Cell Transfection: The targeting vector is electroporated into ES cells.

  • Selection of Targeted ES Cells: ES cells that have undergone homologous recombination are selected for using the appropriate antibiotic.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts.

  • Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice to generate chimeric offspring.

  • Germline Transmission: Chimeric mice are bred to establish germline transmission of the targeted allele.

  • Genotyping: Offspring are genotyped by PCR to identify wild-type, heterozygous, and homozygous knockout animals.

In Vitro T-Helper Cell Differentiation

This protocol describes the differentiation of naive CD4+ T cells into various T-helper subsets in vitro.[7][8][9]

  • Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of wild-type and BATF knockout mice using magnetic-activated cell sorting (MACS).

  • T-Cell Activation: Isolated naive CD4+ T cells are activated with plate-bound anti-CD3 and anti-CD28 antibodies.

  • Polarization: To induce differentiation into specific T-helper subsets, the following cytokine cocktails are added to the culture medium:

    • Th17: TGF-β and IL-6

    • Th2: IL-4

    • Th9: TGF-β and IL-4

  • Cell Culture: Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis: Differentiated T-helper cells are analyzed for cytokine production by intracellular cytokine staining and flow cytometry or by ELISA of culture supernatants.

In Vitro B-Cell Class Switch Recombination (CSR) Assay

This protocol outlines the procedure for inducing and analyzing immunoglobulin class switch recombination in B cells in vitro.[10][11]

  • B-Cell Isolation: B cells are purified from the spleens of wild-type and BATF knockout mice.

  • Cell Stimulation: Purified B cells are stimulated to undergo CSR by culturing them with lipopolysaccharide (LPS) and specific cytokines to direct switching to different isotypes (e.g., IL-4 for IgG1 and IgE).

  • Cell Culture: The stimulated B cells are cultured for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: After culture, B cells are stained with fluorescently labeled antibodies against surface immunoglobulins (e.g., IgM, IgG1, IgE) to determine the percentage of cells that have undergone class switching. Proliferation can be monitored by pre-staining cells with a proliferation dye like CFSE.[10]

Conclusion

The data from BATF genetic knockout models unequivocally demonstrate the critical and multifaceted role of this transcription factor in the adaptive immune response. The profound defects in T-cell differentiation, B-cell function, and cytokine production observed in the absence of BATF validate its importance as a central regulator of lymphocyte activity. These findings provide a strong rationale for the continued exploration of BATF as a potential therapeutic target for a range of immune-mediated diseases. The experimental protocols detailed in this guide offer a framework for further investigation into the precise mechanisms of BATF function and the development of novel immunomodulatory strategies.

References

A Comparative Analysis of B-Tpmf and Other Small-Molecule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small-molecule inhibitor B-Tpmf with inhibitors of the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, such as Selonsertib and GS-444217. While initially presumed to be related, this guide clarifies that this compound and ASK1 inhibitors operate on distinct molecular targets, a crucial consideration for experimental design and interpretation.

This document details their respective mechanisms of action, presents available quantitative data for performance comparison, and provides comprehensive experimental protocols for evaluating their cellular effects.

Overview of Inhibitors and Their Molecular Targets

It is critical to understand that this compound and the other inhibitors discussed herein target fundamentally different signaling pathways.

  • This compound: A selective inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, specifically KCa2.1.[1] These channels are involved in regulating neuronal excitability and have roles in other tissues.

  • Selonsertib (GS-4997) and GS-444217: These are potent and selective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a key component of the MAPK signaling cascade that responds to cellular stress, such as oxidative stress, and plays a significant role in apoptosis and inflammation.[2][3]

This guide will first compare this compound with other modulators of KCa2 channels and then separately analyze the ASK1 inhibitors. The discussion will then explore the distinct roles of these two pathways in cellular processes like apoptosis and fibrosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the respective inhibitors.

Table 1: KCa2 Channel Modulators

CompoundTarget(s)Mechanism of ActionIC50/EC50Reference(s)
This compound KCa2.1Selective InhibitorIC50: 30 nM[1]
Apamin KCa2.1, KCa2.2, KCa2.3BlockerIC50: 4.1 nM (KCa2.1), 87.7 pM (KCa2.2), 2.3 nM (KCa2.3)
NS309 KCa2 (SK) and KCa3.1 (IK) channelsActivatorEC50: 150 nM (hSK3)[4]

Table 2: ASK1 Inhibitors

CompoundTargetMechanism of ActionIC50/EC50Reference(s)
Selonsertib (GS-4997) ASK1ATP-competitive inhibitorEC50 (human whole blood): 56 ng/mL[5]
GS-444217 ASK1ATP-competitive inhibitorReduces ASK1 phosphorylation at concentrations of 0.3 µM and above[3]

Signaling Pathways and Mechanisms of Action

The signaling pathways modulated by this compound and ASK1 inhibitors are distinct and are visualized below.

KCa2 Channel Modulation by this compound

This compound selectively inhibits the KCa2.1 channel, which is a member of the family of small-conductance calcium-activated potassium channels. These channels are gated by intracellular calcium and their opening leads to potassium efflux, which hyperpolarizes the cell membrane, thus reducing cellular excitability. By inhibiting this channel, this compound is expected to increase cellular excitability.

KCa2_Pathway cluster_membrane Cell Membrane Ca_entry Ca²⁺ Influx Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_entry->Intracellular_Ca KCa2_channel KCa2.1 Channel K_efflux K⁺ Efflux KCa2_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Intracellular_Ca->KCa2_channel Activates B_Tpmf This compound B_Tpmf->KCa2_channel Inhibits

Caption: KCa2.1 channel inhibition by this compound.
ASK1 Signaling Pathway Inhibition

ASK1 is activated by various cellular stresses, including reactive oxygen species (ROS). Activated ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. These pathways can lead to apoptosis and inflammatory responses. Selonsertib and GS-444217 are ATP-competitive inhibitors of ASK1, preventing its kinase activity and the subsequent downstream signaling cascade.[2][3]

ASK1_Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Selonsertib Selonsertib / GS-444217 Selonsertib->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: Inhibition of the ASK1 signaling pathway.

Comparative Roles in Cellular Processes

While their primary mechanisms differ, both KCa2 channels and the ASK1 pathway can influence apoptosis and fibrosis.

Apoptosis
  • ASK1 Pathway: The role of ASK1 in promoting apoptosis is well-established.[6][7][8] Stress-induced activation of ASK1 leads to the activation of JNK and p38, which can trigger the mitochondrial apoptotic pathway through the regulation of Bcl-2 family proteins.[9][10][11] Inhibition of ASK1 is therefore a direct strategy to prevent stress-induced apoptosis.[6]

  • KCa2 Channels: The involvement of KCa2 channels in apoptosis is more complex. An apoptotic surge in K+ currents is a known event in programmed cell death, and ASK1 has been shown to be an obligatory component in the pro-apoptotic modulation of some K+ channels.[7] However, the specific role of KCa2.1 inhibition by this compound in apoptosis requires further investigation.

Fibrosis
  • ASK1 Pathway: ASK1 is a key mediator of fibrotic signaling.[3] Its inhibition has been shown to reduce fibrosis in various models, including liver and kidney fibrosis.[2][3][12][13] For example, GS-444217 has been demonstrated to reduce progressive inflammation and fibrosis in the kidney.[12][14]

  • KCa2 Channels: There is evidence that KCa2 channel modulators can have anti-fibrotic effects. For instance, the KCa2 blocker Apamin has been shown to exhibit anti-fibrotic activity.[15] The potential anti-fibrotic effects of this compound warrant further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of these inhibitors.

KCa2 Channel Activity Assay (Electrophysiology)

This protocol describes the use of patch-clamp electrophysiology to measure the effect of this compound on KCa2 channel currents.

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (Expressing KCa2.1) Patch_Pipette 2. Form Gigaohm Seal with Patch Pipette Cell_Culture->Patch_Pipette Whole_Cell_Config 3. Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell_Config Record_Baseline 4. Record Baseline K⁺ Currents Whole_Cell_Config->Record_Baseline Apply_BTpmf 5. Apply this compound Record_Baseline->Apply_BTpmf Record_Inhibition 6. Record Inhibited K⁺ Currents Apply_BTpmf->Record_Inhibition Data_Analysis 7. Data Analysis (IC50 determination) Record_Inhibition->Data_Analysis

Caption: Workflow for Patch-Clamp Electrophysiology.
  • Cell Preparation: Use a cell line stably or transiently expressing the human KCa2.1 channel. Culture cells to 70-80% confluency on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.

    • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Recording Procedure:

    • Obtain a GΩ seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV and apply voltage steps or ramps to elicit KCa2 currents.

    • Record baseline currents.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Record currents in the presence of the inhibitor.

  • Data Analysis: Measure the peak or steady-state current at a specific voltage. Plot the percentage of inhibition against the this compound concentration and fit the data with a dose-response curve to determine the IC50 value.

ASK1 Kinase Activity Assay (In Vitro)

This protocol describes a luminescence-based assay to measure the inhibitory effect of Selonsertib or GS-444217 on ASK1 kinase activity.

  • Materials: Recombinant human ASK1, kinase substrate (e.g., MKK6), ATP, kinase assay buffer, and a commercial ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the ASK1 inhibitor in the kinase assay buffer.

    • In a 96-well plate, add the inhibitor solution, recombinant ASK1, and the MKK6 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Downstream Signaling

This protocol is for assessing the phosphorylation status of JNK and p38 MAPK in response to cellular stress and treatment with an ASK1 inhibitor.

Western_Blot_Workflow Cell_Treatment 1. Cell Culture & Treatment (Stress +/- Inhibitor) Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-JNK, anti-p-p38) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection & Imaging Secondary_Ab->Detection

Caption: Workflow for Western Blot Analysis.
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cell line) and grow to 80-90% confluency. Pre-treat with the ASK1 inhibitor for a specified time, followed by stimulation with a stressor (e.g., H₂O₂ or TNF-α).

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total JNK and p38 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (TUNEL)

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[16][17][18][19][20]

  • Sample Preparation: Culture cells on coverslips and induce apoptosis (e.g., with a known apoptotic stimulus) with or without the test inhibitor. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Staining:

    • Incubate the samples with the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 60 minutes at 37°C.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Fibrosis Assessment in Animal Models

This section outlines protocols for inducing and assessing fibrosis in animal models, which can be used to evaluate the in vivo efficacy of anti-fibrotic compounds.

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure: Administer carbon tetrachloride (CCl₄) diluted in corn oil or olive oil via intraperitoneal injection twice weekly for 4-8 weeks.[21][22][23][24][25] The test inhibitor can be administered daily via oral gavage.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue for analysis.

  • Histology (Masson's Trichrome Staining):

    • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and deparaffinize and rehydrate.

    • Stain with Weigert's iron hematoxylin, followed by Biebrich scarlet-acid fuchsin, and then aniline (B41778) blue.[26][27][28][29][30]

    • Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.

    • Quantify the fibrotic area using image analysis software.

  • Collagen Quantification (Hydroxyproline Assay):

    • Hydrolyze a known weight of liver tissue in 6N HCl at 110-120°C for 12-24 hours.[31][32][33][34][35]

    • Neutralize the hydrolysate and react with Chloramine-T and Ehrlich's reagent.

    • Measure the absorbance at 560 nm.

    • Calculate the hydroxyproline (B1673980) content based on a standard curve and convert to collagen content (hydroxyproline content is approximately 13.5% of collagen by weight).

Conclusion

This guide provides a comparative framework for understanding and evaluating this compound and ASK1 inhibitors. The key takeaway is that these molecules act on distinct targets, this compound on KCa2.1 channels and Selonsertib/GS-444217 on the ASK1 kinase. While both pathways may ultimately influence common cellular outcomes like apoptosis and fibrosis, their mechanisms of action are fundamentally different. Researchers should consider these differences when designing experiments and interpreting results. The provided protocols offer a starting point for the in-depth characterization of these and other small-molecule inhibitors.

References

Comparative Efficacy of B-Tpmf and Established KCa2 Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of B-Tpmf, a selective KCa2.1 channel blocker, against established KCa2 channel inhibitors, namely apamin, UCL1684, and NS8593. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of KCa2 channels and the development of novel therapeutics targeting these channels.

Data Presentation: A Comparative Overview of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and established KCa2 channel blockers against various KCa2 channel subtypes. It is important to note that these values have been compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute IC50 values should be approached with caution. A head-to-head comparison under identical experimental settings would be necessary for a definitive assessment of relative potency.

CompoundKCa2.1 (SK1) IC50KCa2.2 (SK2) IC50KCa2.3 (SK3) IC50Selectivity Profile
This compound 31 nM[1]1 µM[1]No data availableSelective for KCa2.1 over KCa2.2[1]
Apamin 4.1 nM[2][3][4][5]87.7 pM[2][3][4][5]2.3 nM[2][3][4][5]Potent blocker of all KCa2 subtypes, with highest affinity for KCa2.2[2][3]
UCL1684 762 pM (human)[6][7]364 pM (rat)[6][7]No data availableHighly potent, non-peptidic blocker of KCa2.1 and KCa2.2[6][7]
NS8593 0.42 µM[8]0.60 µM[8]0.73 µM[8]Negative gating modulator of all KCa2 subtypes with similar potency[8][9]

Experimental Protocols: Assessing KCa2 Channel Blocker Efficacy

The determination of the inhibitory potency of compounds on KCa2 channels is typically performed using electrophysiological techniques, primarily the patch-clamp method. Below is a detailed methodology for a common experimental workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a robust method for assessing the effect of a compound on the total population of KCa2 channels in a cell.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific KCa2 channel subtypes (KCa2.1, KCa2.2, or KCa2.3).

  • Cells are cultured under standard conditions and transiently or stably transfected with the plasmid DNA encoding the desired KCa2 channel subunit.

  • Following transfection (24-48 hours), cells are dissociated and plated onto glass coverslips for electrophysiological recording.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 1 µM) to activate KCa2 channels. The pH is adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • KCa2 channel currents are elicited by voltage ramps or steps. For example, a voltage ramp from -120 mV to +40 mV over 200 ms (B15284909) can be applied every 10 seconds.

4. Data Acquisition and Analysis:

  • The outward K+ current mediated by KCa2 channels is recorded in the absence (control) and presence of increasing concentrations of the test compound (e.g., this compound, apamin).

  • The compound is applied to the external solution via a perfusion system.

  • The percentage of current inhibition is calculated for each concentration.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway of KCa2 Channel Activation

KCa2_Activation_Pathway cluster_membrane Cell Membrane KCa2 KCa2 Channel (Closed) KCa2_open KCa2 Channel (Open) KCa2->KCa2_open Conformational Change K_efflux K+ Efflux KCa2_open->K_efflux Ca_influx Increased Intracellular Ca2+ Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds Ca_CaM Ca2+-Calmodulin Complex Calmodulin->Ca_CaM Ca_CaM->KCa2 binds to channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Activation of KCa2 channels by intracellular calcium.

Experimental Workflow for Assessing KCa2 Channel Blocker Efficacy

KCa2_Blocker_Workflow A Cell Culture & Transfection with KCa2 Subtype B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline KCa2 Current B->C D Apply Increasing Concentrations of Test Compound C->D E Record KCa2 Current at each Concentration D->E F Data Analysis: Concentration-Response Curve E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of a KCa2 channel blocker.

References

Head-to-Head Comparison of B-Tpmf and Other SK Channel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the research compound B-Tpmf with other notable modulators of the small-conductance calcium-activated potassium (SK, or KCa2) channels. The objective of this document is to present a clear, side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and are implicated in a variety of physiological and pathological processes. As such, compounds that modulate SK channel activity are invaluable research tools and potential therapeutic agents. This guide focuses on (-)-B-Tpmf, a selective inhibitor of the KCa2.1 subtype, and compares its activity with other well-characterized SK channel modulators: Apamin, NS8593, and UCL 1684.

Quantitative Comparison of SK Channel Inhibitors

The inhibitory potency of a compound is a key metric for its utility in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and other selected SK channel inhibitors against the three main subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.

CompoundTypeKCa2.1 (SK1) IC50KCa2.2 (SK2) IC50KCa2.3 (SK3) IC50Selectivity Profile
(-)-B-Tpmf Negative Allosteric Modulator30 nM [1]1 µM[1]-Selective for KCa2.1
Apamin Pore Blocker4.1 nM[2][3]87.7 pM[2][3]2.3 nM[2][3]Potent, with highest affinity for KCa2.2
NS8593 Negative Allosteric Modulator0.42 µM0.60 µM0.73 µMBroad-spectrum SK channel inhibitor
UCL 1684 Pore Blocker762 pM364 pM9.5 nMPotent, with highest affinity for KCa2.2

Mechanism of Action and Signaling Pathway

SK channels are activated by an increase in intracellular calcium, which binds to the calmodulin (CaM) protein constitutively associated with the channel. This binding event triggers a conformational change in the channel, leading to the opening of the pore and the efflux of potassium ions. This potassium current hyperpolarizes the cell membrane, reducing excitability.

The compounds discussed in this guide modulate SK channel activity through different mechanisms:

  • (-)-B-Tpmf and NS8593 are negative allosteric modulators. They bind to a site on the channel that is distinct from the pore and reduce the channel's sensitivity to calcium, thus making it less likely to open.

  • Apamin and UCL 1684 are pore blockers. They physically occlude the ion-conducting pore of the channel, preventing the passage of potassium ions.[2][4]

The following diagram illustrates the general signaling pathway of SK channel activation and the points of intervention for these inhibitors.

SK_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pore_Blockers Apamin UCL 1684 SK_Channel SK Channel Pore_Blockers->SK_Channel block pore K_efflux K⁺ Efflux SK_Channel->K_efflux allows Ca2 Ca²⁺ CaM Calmodulin (CaM) Ca2->CaM binds CaM->SK_Channel activates Negative_Modulators (-)-B-Tpmf NS8593 Negative_Modulators->SK_Channel inhibit Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to

SK channel activation and points of inhibition.

Experimental Protocols

The determination of IC50 values for SK channel modulators is typically performed using whole-cell patch-clamp electrophysiology on a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that are transiently transfected to express a specific SK channel subtype.

Transient Transfection of HEK293 Cells with KCa2 Channel Subtypes

This protocol describes the general steps for introducing the genetic material for a specific KCa2 channel subtype into HEK293 cells.

Transfection_Workflow Start Start: HEK293 Cells Cell_Culture 1. Culture HEK293 cells to ~70-80% confluency. Start->Cell_Culture Plasmid_Prep 2. Prepare plasmid DNA (encoding KCa2.x subtype) and transfection reagent. Cell_Culture->Plasmid_Prep Complex_Formation 3. Mix plasmid DNA and transfection reagent to form complexes. Plasmid_Prep->Complex_Formation Transfection 4. Add complexes to cells and incubate for 24-48 hours. Complex_Formation->Transfection Expression 5. Cells express the KCa2.x channel. Transfection->Expression End Ready for Electrophysiology Expression->End

Workflow for transient transfection of HEK293 cells.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding the KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3)

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free medium (e.g., Opti-MEM)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a culture plate to achieve 70-80% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for channel expression before proceeding to electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol outlines the general procedure for measuring the effect of a compound on SK channel currents.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 1 µM) to activate SK channels; pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Preparation: Place a coverslip with transfected HEK293 cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Fill a glass micropipette (2-5 MΩ resistance) with the internal solution.

  • Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a voltage ramp or step protocol (e.g., ramp from -100 mV to +40 mV) to elicit SK channel currents.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of the test compound (e.g., this compound).

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration of the compound.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.

This guide provides a foundational comparison of this compound and other key SK channel modulators. For more detailed experimental parameters, researchers should consult the primary literature cited. The provided data and protocols are intended to facilitate the design and interpretation of experiments aimed at understanding the roles of SK channels in health and disease.

References

In-vitro and In-vivo Correlation of B-Tpmf Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific molecule designated "B-Tpmf" is not publicly available. The following guide is a hypothetical comparison for a fictional molecule, "this compound," and its alternatives, designed to illustrate a data-driven comparison for researchers, scientists, and drug development professionals. The experimental data and protocols are provided as examples.

This guide provides a comparative analysis of the in-vitro and in-vivo activity of a novel therapeutic candidate, this compound, against two alternative compounds, Compound X and Compound Y. All three compounds are investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical pathway in various cellular processes including cell growth, differentiation, and apoptosis.[1][2]

Data Presentation: In-vitro and In-vivo Performance

The following tables summarize the quantitative data from key experiments designed to assess the potency and efficacy of this compound in comparison to Compound X and Compound Y.

Table 1: In-vitro Activity of TGF-β Pathway Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound TGF-β Receptor I KinasepSMAD2/3 Inhibition15A549
Compound XTGF-β Receptor I KinasepSMAD2/3 Inhibition45A549
Compound YTGF-β Ligand TrappSMAD2/3 Inhibition80A549

Table 2: In-vitro Cytotoxicity of TGF-β Pathway Inhibitors

CompoundAssay TypeGI50 (µM)Cell Line
This compound MTT Cell Viability25A549
Compound XMTT Cell Viability50A549
Compound YMTT Cell Viability>100A549

Table 3: In-vivo Efficacy in A549 Xenograft Model

CompoundDosingTumor Growth Inhibition (%)
This compound 50 mg/kg, oral, daily65
Compound X50 mg/kg, oral, daily40
Compound Y10 mg/kg, IV, twice weekly55

Table 4: In-vitro / In-vivo Correlation (IVIVC) Parameters

CompoundIn-vitro ParameterIn-vivo ParameterCorrelation Level
This compound pSMAD2/3 Inhibition (IC50)Tumor Growth Inhibition (%)Level C
Compound XpSMAD2/3 Inhibition (IC50)Tumor Growth Inhibition (%)Level C
Compound YpSMAD2/3 Inhibition (IC50)Tumor Growth Inhibition (%)Level C

Note: A Level C correlation establishes a single point relationship between an in-vitro parameter and an in-vivo parameter.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the reproducibility of the presented findings.[4][5][6]

2.1. Cell Culture

  • Cell Line: A549 human lung carcinoma cells were obtained from ATCC.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

2.2. pSMAD2/3 Inhibition Assay (Western Blot)

  • A549 cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were serum-starved for 24 hours prior to treatment.

  • Cells were pre-treated with varying concentrations of this compound, Compound X, or Compound Y for 1 hour.

  • TGF-β1 (5 ng/mL) was added to stimulate the signaling pathway for 30 minutes.

  • Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against pSMAD2/3 and total SMAD2/3, followed by HRP-conjugated secondary antibodies.

  • Bands were visualized using an ECL detection system and quantified by densitometry.

  • IC50 values were calculated using non-linear regression analysis.

2.3. MTT Cell Viability Assay

  • A549 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with a range of concentrations of each compound for 72 hours.

  • MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO.

  • Absorbance was measured at 570 nm using a microplate reader.

  • GI50 values (concentration causing 50% growth inhibition) were determined.

2.4. A549 Xenograft Mouse Model

  • Animal studies were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups (n=8 per group).

  • This compound and Compound X were administered orally once daily. Compound Y was administered intravenously twice a week. The vehicle was administered to the control group.

  • Tumor volume and body weight were measured twice weekly.

  • After 21 days of treatment, mice were euthanized, and tumors were excised and weighed.

  • Tumor growth inhibition was calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical relationship for compound comparison.

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription

Caption: TGF-β Signaling Pathway.

experimental_workflow cluster_invitro In-vitro cluster_invivo In-vivo invitro In-vitro Studies psmad pSMAD Assay (IC50) mtt MTT Assay (GI50) invivo In-vivo Studies xenograft Xenograft Model (TGI) pk Pharmacokinetics (AUC) ivivc In-vitro/In-vivo Correlation Analysis psmad->ivivc mtt->ivivc xenograft->ivivc pk->ivivc candidate Lead Candidate Selection ivivc->candidate

Caption: Experimental Workflow for IVIVC.

compound_comparison start Start potency High In-vitro Potency? start->potency efficacy High In-vivo Efficacy? potency->efficacy Yes (this compound, Cmpd Y) reject_x Reject Cmpd X potency->reject_x No (Cmpd X) select_btpmf Select this compound efficacy->select_btpmf Yes (this compound) consider_y Consider Cmpd Y (Alternative Dosing) efficacy->consider_y No (Cmpd Y)

References

Independent Verification of B-Tpmf's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the mechanism of action for a compound designated "B-Tpmf" cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases has yielded no specific information pertaining to a molecule or drug with this name.

The search results for "Tpmf" primarily relate to "Tobacco Product Master Files" (TPMFs), which are voluntary submissions to the U.S. Food and Drug Administration (FDA) containing trade secret or confidential commercial information about tobacco products.[1][2][3][4] These files are used by manufacturers and suppliers to streamline the submission process for new tobacco products.[1][2][4]

Additionally, searches for the acronym "TPMS" returned information on "Triply Periodic Minimal Surface" structures, which are of interest in materials science and engineering for their unique geometric and mechanical properties.[5]

Without any specific information on the chemical structure, biological targets, or therapeutic area of "this compound," it is not possible to:

  • Identify its mechanism of action.

  • Delineate its signaling pathways.

  • Find relevant experimental data for comparison.

  • Identify suitable alternative compounds for a comparative analysis.

  • Provide detailed experimental protocols for its verification.

To proceed with a comparative guide, further clarification on the identity of "this compound" is required. This would ideally include:

  • The full chemical name or CAS number.

  • The class of compound (e.g., small molecule, biologic).

  • The intended biological target or pathway.

  • The therapeutic area of interest.

Once this information is available, a thorough analysis can be conducted to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

References

Safety Operating Guide

Proper Disposal of B-Tpmf: A General Protocol for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for B-Tpmf (CAS: 477865-65-9), identified as N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide, was not available in public search results. The following procedures are based on general best practices for the disposal of research-grade laboratory chemicals with unknown or potential hazards. It is imperative to obtain the specific SDS from the manufacturer or supplier for complete, accurate, and compliant disposal instructions.

For researchers and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to protect personnel and ensure regulatory compliance. This guide provides a general framework for the safe handling and disposal of a research chemical like this compound in the absence of a specific SDS.

General Disposal Procedures for Research-Grade Chemicals

This step-by-step process is designed to ensure the safe and compliant disposal of laboratory chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing the appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Characterization and Segregation Properly identify and segregate chemical waste at the point of generation to prevent dangerous reactions.

  • Do not mix different waste streams.

  • Keep halogenated and non-halogenated solvent waste separate.

  • Segregate acids, bases, oxidizers, and flammable materials.

  • Solid and liquid waste should be collected in separate containers.

Step 3: Containerization Use appropriate and clearly labeled containers for waste collection.

  • Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • The container material must be compatible with the chemical waste. For instance, do not store corrosive materials in metal cans.

  • Leave at least 10% headspace in liquid waste containers to allow for expansion.

Step 4: Labeling Properly label all waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations or formulas)

  • The approximate concentrations or percentages of each component

  • The primary hazard(s) (e.g., flammable, corrosive, toxic)

  • The date the container was first used for waste accumulation

  • The name and contact information of the generating researcher or lab

Step 5: Storage Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste to capture any potential leaks.

  • Store incompatible waste streams separately to prevent accidental mixing.

  • Keep waste containers closed except when adding waste.

Step 6: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for specific, neutralized, non-hazardous materials.

Laboratory Chemical Waste Classification and Disposal Considerations

The following table summarizes common laboratory chemical waste streams and their key disposal considerations.

Waste ClassificationExamplesPrimary Disposal Considerations
Halogenated Solvents Dichloromethane, ChloroformMust be segregated from non-halogenated solvents. Disposal is typically more expensive.
Non-Halogenated Solvents Acetone, Ethanol, Hexane, AcetonitrileKeep separate from halogenated solvents. Often recycled or used as fuel.
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric AcidSegregate from bases and reactive metals. Store in appropriate, corrosion-resistant containers. Neutralization may be an option for dilute solutions if permitted by EHS.
Corrosive Waste (Bases) Sodium Hydroxide, Ammonium HydroxideSegregate from acids. Store in appropriate, corrosion-resistant containers. Neutralization may be an option for dilute solutions if permitted by EHS.
Solid Chemical Waste Contaminated labware, solid reagentsCollect in a designated, labeled container. Ensure compatibility of waste materials.
Aqueous Waste with Heavy Metals Solutions containing mercury, lead, etc.Must be collected and treated as hazardous waste. Never dispose of down the drain.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

cluster_generation Point of Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Chemical Waste Generated B Identify Waste Type (Solvent, Corrosive, Solid, etc.) A->B C Segregate into Appropriate Waste Stream B->C Characterized D Select Compatible Container C->D E Affix 'Hazardous Waste' Label & List Contents D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Container Full or Project Complete? G->H H->F No I Contact EHS for Waste Pickup H->I Yes J EHS Transports for Proper Disposal I->J

Caption: Workflow for proper laboratory chemical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling B-Tpmf

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling B-Tpmf (CAS 477865-65-9). Adherence to these protocols is critical to ensure personal safety and proper disposal of this small-molecule inhibitor. This compound is intended for research use only and should not be used in humans or animals.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is shipped as a non-hazardous chemical under ambient temperatures, comprehensive safety precautions are mandatory due to its classification and the potential for unforeseen reactions.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Core Personal Protective Equipment (PPE) Requirements:

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[2][3][4] For handling this compound, the following PPE is mandatory at all times.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne particles.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5]
Body Protection Laboratory CoatA buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]
N95 RespiratorMay be required for certain procedures where aerosolization is possible and a fume hood is not available. Consult your institution's environmental health and safety department.

Safe Handling and Operational Protocols

Adherence to standardized operating procedures is paramount when working with any chemical substance.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Carefully weigh the required amount of this compound powder inside the chemical fume hood. Use appropriate tools to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Experimentation: Conduct all experimental procedures involving this compound within a designated and clearly labeled area.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield or goggles, lab coat, and then respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled Hazardous Waste ContainerCollect all unused this compound powder and any grossly contaminated items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
Liquid this compound Waste Labeled Hazardous Waste ContainerCollect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
Contaminated Sharps Sharps ContainerDispose of any needles or other sharps contaminated with this compound in a designated sharps container.
Contaminated PPE Biohazard Bag or as per Institutional GuidelinesDispose of used gloves, lab coats, and other contaminated PPE in accordance with your institution's hazardous waste disposal procedures.

All waste must be disposed of through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling and Disposal of this compound prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh/Aliquot this compound don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution experiment 5. Conduct Experiment prepare_solution->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste 7. Dispose of Waste (Solid, Liquid, Sharps, PPE) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.